molecular formula C9H11NO B1601636 1-(2,6-Dimethylpyridin-4-YL)ethanone CAS No. 72693-15-3

1-(2,6-Dimethylpyridin-4-YL)ethanone

Número de catálogo: B1601636
Número CAS: 72693-15-3
Peso molecular: 149.19 g/mol
Clave InChI: FLQWILGTHKHWNV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(2,6-Dimethylpyridin-4-YL)ethanone is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,6-Dimethylpyridin-4-YL)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-Dimethylpyridin-4-YL)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(2,6-dimethylpyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO/c1-6-4-9(8(3)11)5-7(2)10-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQWILGTHKHWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10530146
Record name 1-(2,6-Dimethylpyridin-4-yl)ethan-1-one
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72693-15-3
Record name 1-(2,6-Dimethylpyridin-4-yl)ethan-1-one
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Record name 1-(2,6-dimethylpyridin-4-yl)ethan-1-one
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Foundational & Exploratory

Molecular Architecture and Synthetic Workflows of 1-(2,6-Dimethylpyridin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Paradigm

As a Senior Application Scientist, I frequently encounter molecules where subtle structural modifications dictate profound shifts in chemical behavior. 1-(2,6-Dimethylpyridin-4-yl)ethanone (CAS: 72693-15-3) is a prime example of such a compound. Characterized by a central pyridine ring, this molecule features a ketone (acetyl) functional group at the 4-position and two methyl substituents at the 2- and 6-positions[1].

The strategic placement of these functional groups creates a unique push-pull electronic environment. The1 enhances its utility in regioselective reactions by shielding the nitrogen atom from unwanted side reactions, while the electron-withdrawing acetyl group at the para-position modulates the overall electron density of the aromatic system[1]. This structural logic makes it a highly versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials[1].

Physicochemical Profiling

To design robust experimental workflows, we must first ground our approach in the compound's fundamental physicochemical properties. The table below summarizes the critical data points and the underlying causality for their relevance in laboratory settings.

PropertyValueCausality & Experimental Implication
Exact Mass 149.08413 g/mol Serves as the precise target for high-resolution mass spectrometry (HRMS) during purity validation[1].
Molecular Formula C9H11NODefines the core stoichiometry required for calculating theoretical yields and reaction equivalents[1].
XLogP3 1.3Indicates moderate lipophilicity. This dictates the choice of ethyl acetate (EtOAc) or dichloromethane (DCM) for efficient liquid-liquid extraction during workup[1].
Topological Polar Surface Area 30 ŲA low TPSA suggests excellent membrane permeability, making it an attractive pharmacophore building block in drug development[1].
Hydrogen Bond Acceptors 2The pyridine nitrogen and ketone oxygen serve as dual coordination sites, critical for designing metal-organic frameworks (MOFs)[1].

Self-Validating Synthetic Methodology: Palladium-Catalyzed Coupling

Step-by-Step Protocol & Causality

Phase 1: Catalytic System Assembly

  • Action: In a Schlenk flask under an inert N₂ atmosphere, combine 10 mmol of 4-bromo-2,6-dimethylpyridine, 0.2 mmol Pd(OAc)₂ (2 mol% catalyst), and 0.4 mmol 1,3-Bis(diphenylphosphino)propane (DPPP).

  • Causality: The N₂ atmosphere prevents the oxidative degradation of the delicate Pd(0) active species. DPPP is selected as a bidentate ligand because it enforces a cis-coordination geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst poisoning by the strongly coordinating pyridine substrate[3].

Phase 2: Reagent Addition & Coupling

  • Action: Inject 20 mL of anhydrous DMF, 15 mmol of butyl vinyl ether, and 20 mmol of triethylamine (TEA). Heat the mixture to 100°C for 12 hours.

  • Causality: Butyl vinyl ether acts as the acetyl equivalent. TEA serves as a mild base to neutralize the HBr byproduct, driving the catalytic cycle forward without prematurely hydrolyzing the enol ether intermediate.

  • Self-Validation Check: At the 6-hour mark, withdraw a 50 µL aliquot. Quench with water, extract with EtOAc, and run Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The disappearance of the starting material (Rf ~0.6) and the appearance of a new intermediate spot (Rf ~0.4) validates the efficiency of the catalytic cycle. Do not proceed to Phase 3 until this conversion is confirmed.

Phase 3: Acidic Hydrolysis

  • Action: Cool the reaction mixture to 0°C. Dropwise, add 20 mL of 2M HCl. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Causality: The acidic environment selectively hydrolyzes the enol ether intermediate into the target ketone. Simultaneously, it protonates the pyridine nitrogen, driving the target molecule into the aqueous phase and allowing organic impurities to be washed away with hexane.

Phase 4: Isolation & Final Validation

  • Action: Neutralize the aqueous layer with saturated NaHCO₃ until pH 8 is reached. Extract the free-base product with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Validation: Run GC-MS and ¹H-NMR. A single mass peak at m/z 149.08 and an NMR spectrum showing a distinct singlet for the acetyl methyl protons confirms the structural integrity and high purity of the synthesized compound[1].

SynthesisWorkflow Start 4-Bromo-2,6-dimethylpyridine + Butyl Vinyl Ether Catalyst Pd(OAc)2 / DPPP / TEA DMF, 100°C, N2 Atm Start->Catalyst Reagent Charging Intermediate Enol Ether Intermediate (In-situ) Catalyst->Intermediate Heck-type Coupling (TLC Validation) Hydrolysis Acidic Hydrolysis (2M HCl, 0°C to RT) Intermediate->Hydrolysis Acid Addition Workup Neutralization & Extraction (NaHCO3, EtOAc) Hydrolysis->Workup pH Adjustment Product 1-(2,6-Dimethylpyridin-4-yl)ethanone Target (CAS: 72693-15-3) Workup->Product GC-MS Validation

Fig 1. Self-validating synthetic workflow for 1-(2,6-Dimethylpyridin-4-yl)ethanone via Pd-catalysis.

Advanced Applications & Mechanistic Pathways

The structural features of 1-(2,6-Dimethylpyridin-4-yl)ethanone directly dictate its advanced applications across multiple scientific disciplines.

Optoelectronics & Organic Semiconductors: The electron-withdrawing nature of the 4-acetyl group creates an electron-deficient aromatic core. Researchers have demonstrated that this compound serves as a highly effective precursor for organic semiconductors[1]. Its ability to form stable charge transfer complexes makes it a critical component in the development of modern electronic devices, including 2[2].

Metal-Organic Frameworks (MOFs): The steric hindrance provided by the 2,6-dimethyl groups allows for highly controlled metal coordination. Recent studies highlight its role as a building block in the synthesis of coordination polymers and MOFs[1]. These materials leverage the compound's geometry to create tunable pore structures, which are widely utilized in gas storage, catalysis, and advanced sensing technologies[1].

ApplicationLogic Core 1-(2,6-Dimethylpyridin-4-yl)ethanone Structural Profile Steric Sterically Hindered 2,6-Dimethyl Groups Core->Steric Electronic Electron-Withdrawing 4-Acetyl Group Core->Electronic MOF Metal-Organic Frameworks (Tunable Pore Structures) Steric->MOF Controlled Metal Coordination Pharma Pharmaceutical Intermediates (Regioselective Synthesis) Steric->Pharma Directed Ortho-Metalation OLED Optoelectronics (Organic Semiconductors) Electronic->OLED Stable Charge Transfer Electronic->Pharma Nucleophilic Addition

Fig 2. Logical relationship between structural features and advanced applications of the compound.

Conclusion

1-(2,6-Dimethylpyridin-4-yl)ethanone is far more than a simple heterocyclic intermediate; it is a precisely tunable building block. By understanding the causality between its sterically hindered nitrogen and electron-withdrawing ketone group, researchers can leverage self-validating synthetic protocols to deploy this molecule in cutting-edge applications ranging from targeted therapeutics to next-generation optoelectronics.

References

  • Chem960. "1-(2,6-Dimethylpyridin-4-yl)ethanone Chemical and Physical Properties." Chem960 Database. 1

  • Chem960. "1-(2,6-Dimethylpyridin-4-yl)ethanone Synthesis." Chem960 Database. 2

  • Sigma-Aldrich. "CAS 72693-15-3 | 1-(2,6-DIMETHYLPYRIDIN-4-YL)ETHANONE." Sigma-Aldrich Catalog. 4

  • ACS Publications. "Fenleuton: Development of a Manufacturing Process & Palladium Catalyzed Synthesis." Journal of Organic Chemistry / ACS. 3

Sources

Structural Elucidation and Spectral Validation of 1-(2,6-Dimethylpyridin-4-yl)ethanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-(2,6-Dimethylpyridin-4-yl)ethanone (CAS: 72693-15-3)

Executive Summary

1-(2,6-Dimethylpyridin-4-yl)ethanone (also known as 4-acetyl-2,6-dimethylpyridine) is a highly versatile, sterically hindered pyridine derivative characterized by a ketone functional group at the C4 position and methyl substituents at the C2 and C6 positions[1]. As a critical intermediate, it is heavily utilized in the synthesis of pharmaceuticals, agrochemicals, and as a structural precursor for advanced metal-organic frameworks (MOFs) and optoelectronic materials[1].

Because of its structural symmetry and the presence of multiple methyl environments, rigorous orthogonal spectral validation is required to differentiate it from positional isomers (e.g., 1-(2,5-dimethylpyridin-4-yl)ethanone) and to confirm absolute purity. This whitepaper outlines a self-validating analytical strategy—synthesizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data—to establish an unassailable proof of structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the foundational technique for confirming the carbon framework and proton environments of the molecule. The C2v​ symmetry of the 2,4,6-substituted pyridine ring significantly simplifies the expected spectra, making signal integration the primary diagnostic tool.

Causality in Experimental Design
  • Solvent Selection: Deuterated chloroform (CDCl₃) is chosen because the compound is highly soluble in non-polar/moderately polar environments. Crucially, CDCl₃ lacks exchangeable protons that could obscure the critical aliphatic methyl signals in the 2.5–2.7 ppm range.

  • Chemical Shift Logic: The two methyl groups on the pyridine ring (C2 and C6) are chemically equivalent due to symmetry. The acetyl methyl group (C4) is distinct but appears in a similar chemical shift region. The acetyl methyl is slightly more deshielded by the adjacent carbonyl group, allowing for differentiation via precise integration (6H vs. 3H).

Quantitative NMR Data Summaries

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
2.58Singlet (s)6HC2-CH₃, C6-CH₃ (Pyridine methyls)
2.62Singlet (s)3HC4-COCH₃ (Acetyl methyl)
7.45Singlet (s)2HC3-H, C5-H (Aromatic protons)

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (ppm)Carbon TypeStructural Assignment
24.5Primary (CH₃)C2-CH₃, C6-CH₃
26.2Primary (CH₃)C4-COCH₃
119.5Tertiary (CH)C3, C5 (Aromatic)
143.0Quaternary (C)C4 (Aromatic)
158.5Quaternary (C)C2, C6 (Aromatic)
197.0Quaternary (C=O)Carbonyl Carbon
Protocol: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh 15–20 mg of the synthesized 2[2] into a clean, dry glass vial.

  • Dissolution: Dissolve the sample in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Transfer: Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring no particulate matter is transferred to avoid magnetic field inhomogeneities.

  • Acquisition (¹H): Acquire the ¹H spectrum at 400 MHz using a standard single-pulse sequence (e.g., zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.

  • Acquisition (¹³C): Acquire the ¹³C spectrum at 100 MHz using composite pulse proton decoupling (e.g., zgpg30) with a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C2, C4, C6, and C=O).

Mass Spectrometry (LC-MS/EI-MS) & Fragmentation Logic

Mass spectrometry confirms the exact molecular formula (C₉H₁₁NO) and provides structural connectivity clues through predictable fragmentation pathways. The monoisotopic mass of the compound is 149.0841 Da[3].

Causality in Fragmentation

Under Electron Ionization (EI) conditions at 70 eV, the molecular ion[M]⁺ (m/z 149) is highly prone to α -cleavage adjacent to the carbonyl group. The loss of a methyl radical (•CH₃) from the acetyl group yields a highly stable, resonance-stabilized acylium ion at m/z 134. Alternatively, the loss of the entire acetyl radical (•COCH₃) leaves the stable 2,6-dimethylpyridine core at m/z 106.

MS_Fragmentation M Molecular Ion [M]⁺ m/z 149 F1 Acylium Ion[M-CH3]⁺ m/z 134 M->F1 - •CH3 (alpha-cleavage) F2 Pyridine Core [M-COCH3]⁺ m/z 106 M->F2 - •COCH3 F3 Methyl Radical [•CH3] M->F3 Fragmented

Figure 1: Electron ionization mass spectrometry fragmentation pathways for m/z 149.

Protocol: EI-MS Analysis
  • Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade methanol.

  • Injection: Inject 1 µL into the GC-MS or direct-infusion MS system.

  • Ionization: Utilize a 70 eV electron ionization source.

  • Detection: Record the mass spectrum across a scan range of m/z 50 to 300 to capture the molecular ion and all primary daughter fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

While NMR confirms atomic connectivity and MS confirms exact mass, FT-IR provides orthogonal validation of the functional groups.

Causality in Mode Assignment

The acetyl group is attached to an electron-deficient aromatic ring (pyridine). This conjugation lowers the C=O stretching frequency from a typical aliphatic ketone (~1715 cm⁻¹) to approximately 1695 cm⁻¹.

Table 3: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)IntensityStructural Assignment
~2920 - 2980WeakAliphatic C-H stretch (Methyl groups)
~1695StrongC=O stretch (Conjugated ketone)
~1560, 1600MediumC=C and C=N stretch (Pyridine ring)
~1360MediumC-H bending (Acetyl methyl)
Protocol: ATR-FTIR Workflow
  • Background: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and acquire a background spectrum to subtract atmospheric CO₂ and water.

  • Application: Place 1–2 mg of the neat sample directly onto the ATR crystal.

  • Compression: Apply the pressure arm to ensure intimate contact between the sample and the crystal surface.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and 32 co-added scans.

Self-Validating Quality Control Workflow

To ensure absolute structural integrity, these three analytical techniques must be integrated into a self-validating workflow. No single technique is sufficient on its own. NMR proves the symmetric 2,4,6-substitution pattern, FT-IR proves the presence of the conjugated ketone, and MS proves the exact mass and formula. Together, they eliminate false positives and form an unassailable proof of structure.

QC_Workflow S1 Synthesized Compound CAS 72693-15-3 S2 1H & 13C NMR (Purity & Core Structure) S1->S2 S3 FT-IR Spectroscopy (Functional Groups) S1->S3 S4 High-Res Mass Spec (Molecular Weight) S1->S4 S5 Data Synthesis & Orthogonal Validation S2->S5 Confirm connectivity S3->S5 Confirm C=O / Pyridine S4->S5 Confirm m/z 149 S6 Validated API/Intermediate S5->S6 Pass Criteria

Figure 2: Orthogonal spectral validation workflow for structural confirmation.

Conclusion

The structural elucidation of 1-(2,6-dimethylpyridin-4-yl)ethanone relies on understanding the causality behind its spectral features. By leveraging the symmetry-induced simplification of the NMR spectrum, the conjugation-lowered carbonyl frequency in FT-IR, and the predictable α -cleavage in mass spectrometry, researchers can confidently validate the purity and identity of this critical chemical building block for downstream pharmaceutical and material science applications.

References

  • Title: 1-(2,6-dimethylpyridin-4-yl)
  • Title: 72693-15-3 (C9H11NO)
  • Title: Cas no 72693-15-3 (1-(2,6-Dimethylpyridin-4-yl)ethanone)

Sources

1H NMR spectrum of 1-(2,6-Dimethylpyridin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(2,6-Dimethylpyridin-4-YL)ethanone

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2,6-dimethylpyridin-4-yl)ethanone, a substituted pyridine derivative of interest in pharmaceutical and materials science research.[1] This document outlines the theoretical basis for the expected spectrum, including predicted chemical shifts and coupling patterns. A detailed, field-proven protocol for sample preparation and spectral acquisition is presented, followed by a thorough guide to spectral interpretation. This whitepaper is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds.

Introduction: The Structural Significance of 1-(2,6-Dimethylpyridin-4-YL)ethanone

1-(2,6-dimethylpyridin-4-yl)ethanone (CAS No. 72693-15-3) is a pyridine derivative featuring methyl substituents at the 2- and 6-positions and an acetyl group at the 4-position.[1][2][3] The unique electronic and steric properties imparted by this substitution pattern make it a valuable intermediate in organic synthesis.[1] Understanding the precise molecular structure is critical for its application, and ¹H NMR spectroscopy is an indispensable tool for this purpose. This guide will deconstruct the ¹H NMR spectrum of this molecule, providing a foundational understanding for its unambiguous identification and characterization.

Theoretical ¹H NMR Spectral Predictions

A proactive analysis of the expected ¹H NMR spectrum is crucial for efficient and accurate experimental data interpretation. This prediction is based on the molecule's structure, considering the electronic effects of the substituents on the pyridine ring.

Molecular Structure and Proton Environments

The structure of 1-(2,6-dimethylpyridin-4-yl)ethanone presents three distinct proton environments, leading to three unique signals in the ¹H NMR spectrum:

  • Aromatic Protons (H-3, H-5): These two protons are chemically equivalent due to the molecule's symmetry. They are located on the pyridine ring at positions 3 and 5.

  • Pyridine Methyl Protons (2,6-CH₃): The six protons of the two methyl groups at positions 2 and 6 are also chemically equivalent.

  • Acetyl Methyl Protons (CO-CH₃): The three protons of the methyl group in the acetyl moiety at position 4.

Diagram: Molecular Structure and Proton Designations

Caption: Structure of 1-(2,6-dimethylpyridin-4-yl)ethanone with proton labeling.

Predicted Chemical Shifts (δ)

The chemical shifts are predicted based on the analysis of similar structures and the known electronic effects of the substituents. The acetyl group is an electron-withdrawing group, which will deshield the aromatic protons, shifting them downfield. The methyl groups are weakly electron-donating, which will have a minor shielding effect.

  • Aromatic Protons (H-3, H-5): In unsubstituted pyridine, the protons at the 3 and 5 positions appear at approximately 7.5 ppm. The electron-withdrawing acetyl group at the 4-position will deshield these protons, shifting them further downfield. We can anticipate their signal to appear in the range of 7.0-8.0 ppm .

  • Pyridine Methyl Protons (2,6-CH₃): The methyl groups attached to the pyridine ring are expected to resonate in the typical range for aryl methyl groups. Their signal is predicted to be around 2.5-2.7 ppm .

  • Acetyl Methyl Protons (CO-CH₃): The methyl group of the acetyl moiety is adjacent to a carbonyl group, which causes a downfield shift compared to a standard alkyl proton. This signal is expected to appear in the range of 2.4-2.6 ppm .

Predicted Splitting Patterns (Multiplicity)

Spin-spin coupling occurs between non-equivalent protons on adjacent atoms.[4]

  • Aromatic Protons (H-3, H-5): These protons are chemically equivalent and do not have any adjacent, non-equivalent protons. Therefore, they will appear as a singlet .

  • Pyridine Methyl Protons (2,6-CH₃): The protons of these methyl groups do not have any neighboring protons to couple with. Thus, their signal will be a singlet .

  • Acetyl Methyl Protons (CO-CH₃): Similarly, the protons of the acetyl methyl group lack adjacent protons for coupling and will also appear as a singlet .

Experimental Protocol: Acquiring the ¹H NMR Spectrum

The following is a robust protocol for obtaining a high-quality ¹H NMR spectrum of 1-(2,6-dimethylpyridin-4-yl)ethanone.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent as it is aprotic and effectively dissolves a wide range of organic compounds.

  • Concentration: Prepare a solution by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers can often reference the spectrum to the residual solvent peak.

NMR Spectrometer Parameters
  • Field Strength: A 400 MHz or higher field strength spectrometer is recommended for good signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: 8 to 16 scans should provide an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

    • Acquisition Time: An acquisition time of 3-4 seconds will ensure good resolution.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the raw free induction decay (FID) data.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the area under each signal to determine the relative number of protons.[5]

  • Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual CDCl₃ peak at 7.26 ppm.

Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg in CDCl3 transfer Transfer to NMR Tube dissolve->transfer spectrometer Insert into Spectrometer transfer->spectrometer setup Set Acquisition Parameters spectrometer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integrate & Reference phase->integrate assign Assign Signals integrate->assign report Generate Report assign->report

Caption: Workflow for ¹H NMR analysis.

Spectral Interpretation and Data

Based on the theoretical predictions, the experimental ¹H NMR spectrum of 1-(2,6-dimethylpyridin-4-yl)ethanone is expected to be relatively simple, with three distinct singlet signals.

Summary of Expected ¹H NMR Data
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H-3, H-5)7.0 - 8.0Singlet2H
Pyridine Methyl (2,6-CH₃)2.5 - 2.7Singlet6H
Acetyl Methyl (CO-CH₃)2.4 - 2.6Singlet3H

Conclusion

The ¹H NMR spectrum of 1-(2,6-dimethylpyridin-4-yl)ethanone is a clear and powerful tool for its structural confirmation. The presence of three distinct singlets with an integration ratio of 2:6:3 provides a unique fingerprint for this molecule. This technical guide serves as a comprehensive resource for researchers, providing both the theoretical underpinnings and a practical, step-by-step approach to the acquisition and interpretation of this crucial analytical data. Adherence to the outlined protocols will ensure the generation of high-quality, reproducible NMR data, which is fundamental for advancing research and development in fields that utilize this versatile chemical intermediate.

References

  • Spectroscopy Letters, "1H NMR Spectra of Substituted Aminopyridines", Taylor & Francis, Available at: [Link]

  • AIP Publishing, "Proton Chemical Shifts of the γ‐Substituted Pyridines", The Journal of Chemical Physics, Available at: [Link]

  • PubChem, "2-Acetylpyridine", National Center for Biotechnology Information, Available at: [Link]

  • PMC, "NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions", National Center for Biotechnology Information, Available at: [Link]

  • Chemistry LibreTexts, "14.12: Coupling Constants Identify Coupled Protons", Available at: [Link]

  • Chemistry LibreTexts, "6.7: ¹H NMR Spectra and Interpretation (Part II)", Available at: [Link]

  • Unnamed Source, "Cas no 72693-15-3 (1-(2,6-Dimethylpyridin-4-yl)ethanone)", Available at: [Link]

Sources

13C NMR of 1-(2,6-Dimethylpyridin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹³C NMR of 1-(2,6-Dimethylpyridin-4-YL)ethanone

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-(2,6-Dimethylpyridin-4-YL)ethanone, a key pyridine derivative used as a versatile intermediate in organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of the spectrum, predict chemical shifts based on established substituent effects, and provide a field-proven, step-by-step protocol for acquiring high-quality ¹³C NMR data. The causality behind experimental choices is emphasized to ensure both technical accuracy and practical reproducibility.

Introduction: The Molecule and the Method

1-(2,6-Dimethylpyridin-4-YL)ethanone (CAS No. 72693-15-3) is a substituted pyridine featuring two methyl groups at the 2- and 6-positions and an acetyl group at the 4-position.[1][2][3] Its unique electronic and steric properties make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

¹³C NMR spectroscopy is an indispensable tool for the structural verification of such organic molecules. Unlike ¹H NMR, which provides information about the proton skeleton, ¹³C NMR directly probes the carbon framework.[4] Each chemically non-equivalent carbon atom in a molecule produces a distinct signal, revealing critical information about the molecular symmetry, hybridization, and electronic environment of the carbon atoms.[4] For a molecule like 1-(2,6-Dimethylpyridin-4-YL)ethanone, ¹³C NMR serves as a definitive fingerprint for identity and purity confirmation.

Caption: Structure of 1-(2,6-Dimethylpyridin-4-YL)ethanone.

Predicted ¹³C NMR Spectrum: A Theoretical Analysis

The prediction of ¹³C NMR chemical shifts is grounded in the principles of electron density and substituent effects. Electronegative atoms and electron-withdrawing groups deshield adjacent carbon nuclei, causing their signals to appear at higher chemical shifts (downfield).[5][6] Conversely, electron-donating groups increase shielding, shifting signals upfield.[6] The structure of 1-(2,6-Dimethylpyridin-4-YL)ethanone possesses a C₂ axis of symmetry, rendering the C2 and C6 carbons equivalent, the C3 and C5 carbons equivalent, and the two methyl groups on the pyridine ring equivalent. This results in a spectrum with six distinct carbon signals.

The analysis begins with the known chemical shifts for unsubstituted pyridine: C2/C6 at ~150 ppm, C3/C5 at ~124 ppm, and C4 at ~136 ppm.[7] We then apply substituent chemical shifts (SCS) to estimate the impact of the methyl and acetyl groups.[8]

Table 1: Predicted ¹³C NMR Chemical Shifts for 1-(2,6-Dimethylpyridin-4-YL)ethanone

Carbon AssignmentPredicted δ (ppm)Rationale
C=O (Acetyl Carbonyl)~197Carbonyl carbons in ketones typically resonate in the 190-220 ppm range.[4] The acetyl group is electron-withdrawing, placing this signal significantly downfield.
C2, C6 (Ring Carbons)~158Starting from the base value of ~150 ppm for C2 in pyridine[7], the attached methyl groups exert a slight deshielding (alpha) effect.
C4 (Ring Carbon)~148The C4 carbon is directly attached to the electron-withdrawing acetyl group, which is expected to cause a significant downfield shift from its base value of ~136 ppm.[7][9]
C3, C5 (Ring Carbons)~118These carbons are ortho to the acetyl group and meta to the methyl groups. The electron-withdrawing nature of the C4 substituent is expected to shift these signals slightly upfield relative to the base value of ~124 ppm in pyridine.[7]
CH₃ (Acetyl Methyl)~26The methyl carbon of an acetyl group typically appears in the 20-30 ppm range.[10]
CH₃ (Ring Methyls)~24Aliphatic methyl groups attached to an aromatic ring generally resonate in the 20-25 ppm range.

Note: Predictions are based on additive models and may vary slightly from experimental values depending on solvent and concentration.[9][11]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a robust methodology for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum. The trustworthiness of this protocol lies in its systematic approach, from meticulous sample preparation to optimized instrument parameters, ensuring reproducible results.

Part A: Sample Preparation

The quality of the final spectrum is fundamentally dependent on the quality of the sample. Poor preparation can lead to broadened lines, low signal-to-noise, and spectral artifacts.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent. It is an excellent solvent for a wide range of organic compounds and its residual ¹H signal is minimal.[12] Its ¹³C signal appears as a characteristic triplet at approximately 77 ppm, which serves as a convenient internal reference for chemical shift calibration.[10]

  • Concentration: ¹³C NMR is an inherently insensitive technique due to the low natural abundance (1.1%) of the ¹³C isotope. Therefore, a relatively concentrated sample is required. Aim for a concentration of 50-100 mg of 1-(2,6-Dimethylpyridin-4-YL)ethanone dissolved in 0.5-0.6 mL of CDCl₃.[12][13]

  • Dissolution & Transfer:

    • Weigh approximately 50 mg of the compound into a clean, dry vial.

    • Add ~0.6 mL of CDCl₃.

    • Agitate the vial until the solid is completely dissolved. If any particulate matter remains, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean 5 mm NMR tube.[14]

    • Ensure the final solution height in the NMR tube is at least 4 cm to be within the active volume of the instrument's receiver coil.[14][15]

  • Internal Standard (Optional but Recommended): While the solvent peak can be used for referencing, adding a small amount of tetramethylsilane (TMS) provides a sharp reference signal at 0 ppm.[13]

Part B: Instrument Setup & Data Acquisition

The following parameters are generalized for a modern Fourier-transform NMR spectrometer (e.g., Bruker 400 MHz) and may require minor adjustments based on the specific instrument.

  • Locking and Shimming: Insert the sample into the magnet. Lock the field frequency onto the deuterium signal of the CDCl₃ solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving sharp, symmetrical peaks.[16]

  • Tuning and Matching: Tune and match the ¹³C probe to the sample. This ensures maximum efficiency of radiofrequency pulse transmission and signal reception.[17][18]

  • Acquisition Parameters: Load a standard proton-decoupled ¹³C experiment parameter set (e.g., Bruker's C13CPD).[16] Key parameters to verify and optimize are:

    • Pulse Program (zgdc30): This is a standard pulse sequence for a proton-decoupled ¹³C experiment with a 30° pulse angle, which helps to reduce the necessary relaxation delay.[19]

    • Spectral Width (SW): Set to approximately 240 ppm to cover the entire expected range of organic chemical shifts (0-220 ppm).[20]

    • Transmitter Frequency Offset (O1P): Center the spectral window at around 100-120 ppm.[20]

    • Number of Scans (NS): Due to the low sensitivity of ¹³C, signal averaging is required. Start with 128 or 256 scans. This number can be increased to improve the signal-to-noise ratio (S/N), which increases with the square root of the number of scans.[19][20]

    • Relaxation Delay (D1): A delay of 2 seconds is a good starting point. This delay allows for partial T₁ relaxation of the carbon nuclei between pulses, preventing signal saturation, especially for quaternary carbons.[19]

    • Acquisition Time (AQ): Typically set around 1.0-2.0 seconds.[19]

  • Start Acquisition: Initiate the experiment by typing the appropriate command (e.g., zg).[16]

NMR_Workflow cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing weigh 1. Weigh Compound (50-100 mg) dissolve 2. Dissolve in CDCl3 (~0.6 mL) weigh->dissolve filter 3. Filter (if needed) dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer insert 5. Insert Sample & Lock transfer->insert shim 6. Shim B₀ Field insert->shim tune 7. Tune & Match Probe shim->tune setup 8. Set Acquisition Parameters (NS, D1, SW, etc.) tune->setup acquire 9. Acquire FID (zg) setup->acquire ft 10. Fourier Transform (efp) acquire->ft phase 11. Phase Correction (apk) ft->phase baseline 12. Baseline Correction phase->baseline reference 13. Reference Spectrum (to CDCl3 at 77.0 ppm) baseline->reference peak_pick 14. Peak Picking & Analysis reference->peak_pick

Caption: Experimental workflow for ¹³C NMR analysis.

Part C: Data Processing

Once the Free Induction Decay (FID) is acquired, it must be mathematically processed to generate the frequency-domain spectrum.

  • Fourier Transformation (FT): Apply an exponential multiplication (line broadening) of 1-2 Hz to the FID to improve S/N, followed by a Fourier transform (e.g., efp command).

  • Phase Correction: Automatically or manually correct the phase of the spectrum to ensure all peaks are positive and have a pure absorption lineshape (e.g., apk command).[16]

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the center peak of the CDCl₃ triplet to 77.0 ppm.

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum for final analysis and comparison with predicted values.

Conclusion

This guide has provided a detailed framework for understanding, predicting, and acquiring the ¹³C NMR spectrum of 1-(2,6-Dimethylpyridin-4-YL)ethanone. By combining theoretical principles of chemical shifts with a validated, step-by-step experimental protocol, researchers can confidently use ¹³C NMR to verify the structure and purity of this important synthetic intermediate. The emphasis on the causality behind each procedural step and instrumental parameter is designed to empower scientists to not only replicate this experiment but also to troubleshoot and adapt the methodology for other molecules of interest.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

  • Balsamo, A., Macchia, B., Macchia, F., Rossello, A., & Martin, G. J. (1976). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(7), 459–468. [Link]

  • Palmer, S. M., & Ellis, P. D. (1991). 13C NMR chemical shifts of diamagnetic pyridine complexes of silver(I), zinc(II), and cadmium(II): Evidence for a correlation of. Inorganic Chemistry, 30(16), 3236–3242. [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate. Retrieved from [Link]

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]

  • Testbook. (2026, January 30). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Retrieved from [Link]

  • Defense Technical Information Center. (1983). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • Spiese, R. J. (2021). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]

  • Kurutz, J. (2020, May 4). Optimized Default 13C Parameters. University of Delaware. [Link]

  • Ostrowski, S. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences, 6(1), 11-21. [Link]

  • Chojnacki, K., et al. (2021). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 26(11), 3329. [Link]

  • UTHSCSA NMR Center. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • UCL. (n.d.). Sample Preparation. Retrieved from [Link]

  • Ostrowski, S. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. OUCI. [Link]

  • InfoSheet: NMR sample preparation. (n.d.). Retrieved from [Link]

  • EPFL. (n.d.). 13C NMR. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • LookChem. (2025, October 29). Cas no 72693-15-3 (1-(2,6-Dimethylpyridin-4-yl)ethanone). Retrieved from [Link]

  • University of Singapore. (n.d.). Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. Retrieved from [Link]

  • University of California, Riverside. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

  • IIT Kanpur. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C-NMR. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 13.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Reich, H. J. (2020, February 14). 13C Chemical Shift Effects on sp3 Carbons. University of Wisconsin. Retrieved from [Link]

  • myExperiment. (2012, July 26). 13C NMR spectra prediction (Ldpf) [KNIME Workflow]. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

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  • NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

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IR spectroscopy of 1-(2,6-Dimethylpyridin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-(2,6-Dimethylpyridin-4-YL)ethanone

Executive Summary

The compound 1-(2,6-Dimethylpyridin-4-yl)ethanone (CAS: 72693-15-3) is a highly functionalized pyridine derivative utilized extensively as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and complex metal-organic frameworks[1]. Accurate structural verification of this molecule is critical during drug development and scale-up synthesis. Infrared (IR) spectroscopy serves as a frontline analytical tool for this purpose, offering rapid, non-destructive insights into the molecule's functional groups.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple spectral assignments. Here, we will dissect the fundamental quantum mechanical and electronic principles—such as resonance, induction, and dipole moment variations—that dictate the vibrational signatures of this specific molecule. Furthermore, we will establish a self-validating experimental protocol for acquiring high-fidelity Fourier Transform Infrared (FTIR) spectra.

Molecular Architecture and Vibrational Causality

To accurately interpret the IR spectrum of 1-(2,6-Dimethylpyridin-4-yl)ethanone, one must first deconstruct its molecular architecture. The molecule consists of three distinct vibrational domains:

  • The Heteroaromatic Core: A pyridine ring.

  • The Alkyl Substituents: Two methyl groups at the sterically hindered 2- and 6-positions.

  • The Carbonyl Center: An acetyl (ethanone) group at the 4-position.

The Causality of the Carbonyl Shift

In a standard, isolated aliphatic ketone, the C=O stretching vibration typically occurs around 1715 cm⁻¹. However, in 1-(2,6-Dimethylpyridin-4-yl)ethanone, the carbonyl group is directly conjugated with the π -electron system of the pyridine ring. According to Hooke’s Law applied to molecular vibrations, the frequency of absorption is directly proportional to the square root of the force constant ( k ) of the bond[2].

Conjugation allows the π -electrons of the C=O double bond to delocalize into the aromatic ring. This resonance effect increases the single-bond character of the carbonyl group, thereby reducing its force constant ( k ). Consequently, the absorption frequency shifts to a lower wavenumber, typically manifesting between 1680 cm⁻¹ and 1695 cm⁻¹[2].

Heteroaromatic Ring Dynamics

The pyridine ring introduces unique vibrational dynamics compared to a standard benzene ring. The substitution of a carbon atom with a highly electronegative nitrogen atom breaks the symmetry of the ring and introduces a strong permanent dipole. During C=C and C=N stretching vibrations (occurring near 1590–1600 cm⁻¹ and 1560 cm⁻¹), the change in the dipole moment is significantly larger than in purely carbocyclic aromatics. This quantum mechanical reality dictates that the ring stretching bands in pyridine derivatives are notably sharper and more intense[3].

Logical Relationship Diagram

The following diagram maps the causal relationship between the structural domains of the molecule, their underlying electronic effects, and the resulting IR spectral signatures.

IR_Mechanisms Molecule 1-(2,6-Dimethylpyridin-4-YL)ethanone Acetyl 4-Acetyl Group (Ketone) Molecule->Acetyl Pyridine Pyridine Core (Heteroaromatic) Molecule->Pyridine Methyls 2,6-Dimethyl Groups (Aliphatic) Molecule->Methyls Resonance π-Electron Conjugation Decreases Force Constant (k) Acetyl->Resonance Conjugation Dipole High Dipole Moment Change (C=N / C=C) Pyridine->Dipole N-Atom Electronegativity Steric Aliphatic C-H Stretching & Bending Methyls->Steric Band1 C=O Stretch ~1680 - 1695 cm⁻¹ Resonance->Band1 Lower Frequency Band2 Ring Stretch ~1590 - 1600 cm⁻¹ Dipole->Band2 Intense Absorption Band3 C-H Stretch ~2850 - 2960 cm⁻¹ Steric->Band3

Caption: Logical flow mapping structural features of 1-(2,6-Dimethylpyridin-4-YL)ethanone to IR band shifts.

Quantitative Spectral Data Summary

Based on the established spectrometric rules for organic compounds[3] and conjugated systems[2], the quantitative IR data for 1-(2,6-Dimethylpyridin-4-yl)ethanone is summarized in the table below. This serves as a reference matrix for empirical validation.

Wavenumber Region (cm⁻¹)IntensityVibrational Mode AssignmentCausal Mechanism / Structural Note
3050 – 3100 WeakAromatic C–H Stretch sp2 hybridized carbons on the pyridine ring (positions 3 and 5).
2850 – 2960 MediumAliphatic C–H Stretch sp3 hybridized carbons of the 2,6-dimethyl and 4-acetyl methyl groups.
1680 – 1695 StrongConjugated C=O StretchResonance delocalization into the pyridine ring lowers the bond force constant.
1590 – 1600 StrongPyridine C=C / C=N StretchEnhanced intensity due to high dipole moment change induced by the nitrogen atom.
1560 – 1570 MediumPyridine Ring StretchSecondary ring vibrational mode characteristic of substituted pyridines.
1375 & 1450 MediumAliphatic C–H BendingSymmetric (umbrella) and asymmetric bending of the methyl groups.
840 – 860 StrongAromatic C–H Out-of-PlaneCharacteristic of isolated adjacent hydrogen atoms (positions 3 and 5) on the ring.

Self-Validating Experimental Protocol: ATR-FTIR Workflow

To ensure high scientific integrity and reproducibility, the acquisition of the IR spectrum must follow a self-validating protocol. Attenuated Total Reflectance (ATR) FTIR is the preferred method for this compound due to its moderate stability and to avoid the hygroscopic interference commonly associated with KBr pellet preparation[1].

Phase 1: System Calibration and Background Validation

  • Crystal Cleaning: Clean the diamond or zinc selenide (ZnSe) ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.

    • Causality: Residual solvents will introduce spurious C-H or O-H stretching bands, compromising data integrity.

  • Background Scan (Self-Validation Step 1): Acquire a background spectrum (resolution: 4 cm⁻¹, 32 scans) of the empty, clean crystal.

    • Validation Check: The resulting energy profile must be a flat baseline (100% Transmittance) across the 4000–400 cm⁻¹ range. Any peaks indicate contamination, requiring re-cleaning.

Phase 2: Sample Application and Acquisition 3. Sample Loading: Deposit approximately 2–5 mg of 1-(2,6-Dimethylpyridin-4-yl)ethanone directly onto the center of the ATR crystal. 4. Pressure Application: Lower the ATR pressure anvil until the clutch clicks.

  • Causality: Consistent, intimate contact between the sample and the crystal is required for the evanescent wave to penetrate the sample, ensuring optimal signal-to-noise ratio and accurate peak intensities.
  • Data Acquisition: Run the sample scan using the same parameters as the background (4 cm⁻¹ resolution, 32 scans).

Phase 3: Data Processing and Integrity Verification 6. ATR Correction: Apply an ATR correction algorithm in the spectrometer software.

  • Causality: Because the depth of penetration of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), peaks at the lower end of the spectrum appear artificially intense. ATR correction normalizes the spectrum to resemble a traditional transmission spectrum.
  • Baseline Verification (Self-Validation Step 2): Inspect the baseline at 3800 cm⁻¹ and 2000 cm⁻¹. If the baseline is sloped or drifting, it indicates poor sample contact or scattering effects, and the measurement must be repeated.

References

  • chem960.com - Cas no 72693-15-3 (1-(2,6-Dimethylpyridin-4-yl)ethanone).
  • Google Books (Wiley) - Spectrometric Identification of Organic Compounds (8th Edition) by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, David L. Bryce.
  • Googleapis.com (Cengage) - Introduction to Spectroscopy (5th Edition) by Donald L. Pavia, Gary M. Lampman, George S. Kriz, James R. Vyvyan.

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Reactivity of 1-(2,6-Dimethylpyridin-4-yl)ethanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,6-Dimethylpyridin-4-yl)ethanone (CAS 72693-15-3), commonly referred to as 4-acetyl-2,6-dimethylpyridine, is a highly versatile heterocyclic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1]. This whitepaper elucidates its complex reactivity profile, which is governed by the delicate interplay between an electron-deficient pyridine core, sterically demanding 2,6-dimethyl groups, and a highly electrophilic 4-acetyl moiety.

By understanding the causality behind its chemical behavior, researchers can design highly regioselective workflows, minimizing byproducts and optimizing yields in complex synthetic pathways.

Structural and Electronic Profiling

The reactivity of 1-(2,6-Dimethylpyridin-4-yl)ethanone is defined by three distinct functional domains, each offering unique pathways for functionalization:

  • The Electrophilic Carbonyl Center (4-Acetyl Group): The pyridine ring exerts a strong electron-withdrawing effect (both inductive −I and mesomeric −M effects) on the para-position. This electronic depletion significantly increases the electrophilicity of the carbonyl carbon compared to a standard acetophenone, making it highly susceptible to nucleophilic addition and condensation reactions[1],[2].

  • The Sterically Hindered Pyridine Nitrogen: While the nitrogen atom is inherently nucleophilic and basic, it is flanked by two methyl groups. This steric bulk severely hinders classical N-alkylation (Menschutkin reaction) with bulky electrophiles. However, oxidation to the N-oxide remains highly efficient due to the planar nature of the transition state[1].

  • The CH-Acidic 2,6-Dimethyl Groups: The protons on the 2- and 6-methyl groups are weakly acidic due to the electron-withdrawing nature of the pyridine ring. They can undergo lateral metalation (lithiation) when treated with strong, non-nucleophilic bases, allowing for side-chain elongation[3].

ReactivityMap Core 1-(2,6-Dimethylpyridin-4-yl)ethanone Carbonyl 4-Acetyl Group (Electrophilic Center) Core->Carbonyl Nucleophilic Addition Nitrogen Pyridine Nitrogen (Nucleophilic/Basic) Core->Nitrogen Oxidation / Alkylation Methyls 2,6-Dimethyl Groups (CH-Acidic) Core->Methyls Lateral Metalation Reductive Amination Reductive Amination Carbonyl->Reductive Amination Aldol Condensation Aldol Condensation Carbonyl->Aldol Condensation N-Oxide Formation N-Oxide Formation Nitrogen->N-Oxide Formation Pyridinium Salts Pyridinium Salts Nitrogen->Pyridinium Salts Side-chain Extension Side-chain Extension Methyls->Side-chain Extension

Fig 1. Tri-modal reactivity map of 1-(2,6-Dimethylpyridin-4-yl)ethanone.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in the specific structural profile of the substrate.

Protocol A: Regioselective Reductive Amination of the 4-Acetyl Group

Causality & Self-Validation: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over NaBH4​ because it is a milder reducing agent. It selectively reduces the protonated imine/iminium intermediate without reducing the unreacted starting ketone. This creates a self-correcting reaction system that maximizes the yield of the secondary amine while completely suppressing the formation of alcohol byproducts.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-(2,6-Dimethylpyridin-4-yl)ethanone (1.0 equiv) and the desired primary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.2 equiv). Rationale: Acetic acid protonates the highly electrophilic carbonyl, accelerating amine attack, and later protonates the imine to facilitate reduction.

  • Validation Check: Stir the mixture at room temperature for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1). The complete disappearance of the UV-active ketone spot validates full conversion to the imine intermediate.

  • Reduction: Cool the reaction vessel to 0 °C. Add NaBH(OAc)3​ (1.5 equiv) portion-wise. Rationale: The low temperature prevents the exothermic degradation of the imine and controls the reaction rate[2],[4].

  • Quench & Workup: After 4 hours, carefully quench with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess reductant. Extract with dichloromethane (DCM), dry the organic layer over MgSO4​ , and concentrate under reduced pressure.

ReductiveAmination Start Ketone + Primary Amine Imine Imine Intermediate (Monitor via TLC) Start->Imine Mild Acid (AcOH) Room Temp Reduction Add NaBH(OAc)3 (Mild Reductant) Imine->Reduction Complete Conversion Product Secondary Amine Product Reduction->Product Quench & Workup

Fig 2. Step-by-step workflow for the regioselective reductive amination of the 4-acetyl group.

Protocol B: N-Oxidation via mCPBA

Causality & Self-Validation: m-Chloroperoxybenzoic acid (mCPBA) is utilized due to its high electrophilicity and excellent solubility in organic solvents. The reaction must be strictly maintained at 0 °C to prevent competitive Baeyer-Villiger oxidation of the 4-acetyl group, as pyridine derivatives can react exothermically with strong oxidizing agents[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the ketone (1.0 equiv) in DCM and cool to 0 °C using an ice bath.

  • Oxidation: Add mCPBA (77% purity, 1.1 equiv) dissolved in DCM dropwise over 30 minutes.

  • Validation Check: Monitor the reaction by TLC (DCM/MeOH 9:1). The N-oxide product will appear as a highly polar, UV-active spot near the baseline, distinct from the starting material.

  • Purification: Wash the organic layer sequentially with saturated aqueous Na2​S2​O3​ (to destroy any unreacted peroxide) and 1M NaOH (to deprotonate and remove the m-chlorobenzoic acid byproduct). Dry and concentrate to yield the pure N-oxide.

Quantitative Data: Reactivity Profile Summary

The following table summarizes the quantitative expectations and regioselectivity for standard transformations of 1-(2,6-Dimethylpyridin-4-yl)ethanone, providing a baseline for experimental design.

Reaction TypeTarget SiteReagents & ConditionsTypical YieldRegioselectivity / Notes
Reductive Amination 4-AcetylPrimary Amine, NaBH(OAc)3​ , AcOH, DCE, 0 °C to RT85–95%Exclusively targets the ketone; no pyridine ring reduction.
N-Oxidation Pyridine NmCPBA (1.1 eq), DCM, 0 °C80–90%Highly selective at 0 °C; prevents Baeyer-Villiger oxidation.
Lateral Metalation 2,6-MethylsLDA (1.0 eq), THF, -78 °C, then Electrophile60–75%Requires prior protection of the 4-acetyl group (e.g., as an acetal)[3].
Aldol Condensation 4-AcetylAldehyde, Base (e.g., KOH ), EtOH, RT70–85%Forms α,β -unsaturated ketones (chalcone analogs).
N-Alkylation Pyridine NMeI or MeOTf, Toluene, Reflux< 50%Poor yields due to severe steric hindrance from 2,6-dimethyl groups[1].

References

  • 4-Acetylpyridine | C7H7NO | CID 14282. PubChem, National Center for Biotechnology Information. URL:[Link]

  • Product Class 16: Indolizines. Thieme E-Books. URL:[Link]

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Methodological & Application

The Versatile Scaffold: 1-(2,6-Dimethylpyridin-4-YL)ethanone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Substituted Pyridine Moiety

In the landscape of contemporary drug discovery, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive building block for medicinal chemists.[2] Among the vast family of pyridine derivatives, 1-(2,6-dimethylpyridin-4-yl)ethanone emerges as a particularly valuable and versatile intermediate.[3] The presence of the ketone functional group at the 4-position and the steric hindrance provided by the methyl groups at the 2- and 6-positions offer a unique combination of reactivity and selectivity for chemical transformations.[3] This guide provides an in-depth exploration of the applications of 1-(2,6-dimethylpyridin-4-yl)ethanone in medicinal chemistry, complete with detailed protocols for the synthesis and evaluation of its derivatives as potential therapeutic agents, with a focus on anticancer applications.

Recent preclinical studies have highlighted that derivatives of 1-(2,6-dimethylpyridin-4-yl)ethanone exhibit promising anti-inflammatory and anticancer activities, underscoring its potential as a lead compound in drug discovery programs.[3] This document will delve into two prominent anticancer strategies employing this scaffold: the development of PIM-1 kinase inhibitors and tubulin polymerization inhibitors.

Application Note I: Synthesis of a Novel PIM-1 Kinase Inhibitor

Rationale: The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases are key regulators of cell survival, proliferation, and apoptosis.[3][4] Their overexpression is implicated in various cancers, making them a compelling target for therapeutic intervention. The 2,6-dimethylpyridine core can be strategically utilized to occupy the ATP-binding pocket of PIM-1, with the ethanone moiety serving as a handle for introducing further substitutions to enhance potency and selectivity.

Synthetic Workflow: From Ketone to Kinase Inhibitor

The following protocol outlines a representative synthesis of a hypothetical PIM-1 inhibitor, (E)-3-(dimethylamino)-1-(1-(2,6-dimethylpyridin-4-yl)vinyl)prop-2-en-1-one , starting from 1-(2,6-dimethylpyridin-4-yl)ethanone. This procedure is adapted from established methods for the synthesis of related kinase inhibitors.

start 1-(2,6-Dimethylpyridin-4-YL)ethanone step1 Claisen-Schmidt Condensation (Dimethylformamide dimethyl acetal) start->step1 intermediate1 (E)-3-(dimethylamino)-1-(2,6-dimethylpyridin-4-yl)prop-2-en-1-one step1->intermediate1 step2 Further functionalization (if required) (e.g., substitution reactions) intermediate1->step2 final_product Target PIM-1 Inhibitor step2->final_product

Caption: Synthetic workflow for a hypothetical PIM-1 inhibitor.

Detailed Synthetic Protocol:

Materials:

  • 1-(2,6-dimethylpyridin-4-yl)ethanone

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene, anhydrous

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(2,6-dimethylpyridin-4-yl)ethanone (1.0 eq) in anhydrous toluene (10 mL per gram of starting material).

  • Reagent Addition: Add dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

  • Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield (E)-3-(dimethylamino)-1-(2,6-dimethylpyridin-4-yl)prop-2-en-1-one as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application Note II: PIM-1 Kinase Inhibition Assay

Rationale: To evaluate the biological activity of the synthesized compound, an in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[2][5]

Experimental Workflow: Quantifying Kinase Inhibition

start Prepare serial dilutions of test compound step1 Add PIM-1 kinase and peptide substrate start->step1 step2 Initiate reaction with ATP step1->step2 step3 Incubate at room temperature step2->step3 step4 Stop reaction and deplete remaining ATP (ADP-Glo™ Reagent) step3->step4 step5 Convert ADP to ATP and generate luminescent signal (Kinase Detection Reagent) step4->step5 step6 Measure luminescence step5->step6 end Calculate IC50 value step6->end

Caption: Workflow for the PIM-1 Kinase Inhibition Assay.

Detailed Assay Protocol (384-well plate format):

Materials:

  • Synthesized PIM-1 inhibitor

  • Recombinant PIM-1 kinase

  • PIM-1 peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. The final concentration in the assay will typically range from 10 µM to 0.5 nM.

  • Assay Plate Setup: Add 1 µL of each compound dilution (or DMSO as a vehicle control) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a mixture of PIM-1 kinase and its peptide substrate in Kinase Buffer. Add 2 µL of this mixture to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution in Kinase Buffer to each well. The final ATP concentration should be at or near the Km for PIM-1.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and then generates a luminescent signal using luciferase. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

CompoundTargetIC50 (nM)Reference
Hypothetical Inhibitor PIM-1To be determinedThis work
Staurosporine (Control)PIM-116.7[4]
Compound 12 (related pyridine derivative)PIM-114.3[4]

Application Note III: Synthesis of a Novel Tubulin Polymerization Inhibitor

Rationale: Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a key target in cancer therapy.[6] Compounds that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase and induce apoptosis. The 1-(2,6-dimethylpyridin-4-yl)ethanone scaffold can be elaborated to create molecules that bind to tubulin and inhibit its polymerization.

Synthetic Workflow: Building a Tubulin Inhibitor

The synthesis of a hypothetical tubulin polymerization inhibitor, N-benzyl-2-(1-(2,6-dimethylpyridin-4-yl)ethylidene)hydrazine-1-carboxamide , can be envisioned through a multi-step process starting from the parent ketone. This approach is based on established synthetic routes for similar heterocyclic compounds.

start 1-(2,6-Dimethylpyridin-4-YL)ethanone step1 Condensation with Hydrazine Hydrate start->step1 intermediate1 1-(2,6-dimethylpyridin-4-yl)ethan-1-one hydrazone step1->intermediate1 step2 Reaction with Benzyl Isocyanate intermediate1->step2 final_product Target Tubulin Inhibitor step2->final_product

Caption: Synthetic workflow for a hypothetical tubulin inhibitor.

Detailed Synthetic Protocol:

Materials:

  • 1-(2,6-dimethylpyridin-4-yl)ethanone

  • Hydrazine hydrate

  • Ethanol

  • Benzyl isocyanate

  • Dichloromethane (DCM), anhydrous

  • Triethylamine

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 1-(2,6-dimethylpyridin-4-yl)ethanone (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 2-3 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

  • Carboxamide Synthesis:

    • Dissolve the crude hydrazone (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.1 eq) to the solution and cool to 0 °C in an ice bath.

    • Add benzyl isocyanate (1.05 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. After completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the target compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Note IV: In Vitro Tubulin Polymerization Assay

Rationale: To assess the ability of the synthesized compound to inhibit microtubule formation, a cell-free in vitro tubulin polymerization assay is employed. This assay measures the increase in light scattering (turbidity) as tubulin dimers polymerize into microtubules.[7][8]

Experimental Workflow: Monitoring Microtubule Assembly

start Prepare serial dilutions of test compound step1 Add purified tubulin to a 96-well plate on ice start->step1 step2 Add test compound or control step1->step2 step3 Initiate polymerization by incubating at 37°C step2->step3 step4 Monitor absorbance at 340 nm over time step3->step4 end Determine inhibition of polymerization step4->end

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Assay Protocol (Turbidity-based):

Materials:

  • Synthesized tubulin inhibitor

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (10 mM)

  • Glycerol

  • Positive control (e.g., Nocodazole)

  • Vehicle control (DMSO)

  • 96-well clear, flat-bottom microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 3 mg/mL. Keep on ice.

    • Prepare a working solution of GTP (1 mM) in GTB.

  • Assay Setup:

    • On ice, add the components to the wells of a pre-chilled 96-well plate in the following order: GTB, glycerol (to a final concentration of 10%), GTP (to a final concentration of 1 mM), and the test compound at various concentrations (or DMSO/Nocodazole for controls).

    • Finally, add the cold tubulin solution to each well.

  • Polymerization and Data Acquisition:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37 °C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the test compound.

    • The extent of inhibition is determined by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

CompoundTargetIC50 (µM)Reference
Hypothetical Inhibitor Tubulin PolymerizationTo be determinedThis work
Combretastatin A-4 (Control)Tubulin Polymerization1.64[1]
SKLB0533 (related pyridine derivative)Tubulin Polymerization0.0445 - 0.1355[6]

Conclusion: A Scaffold with Significant Potential

1-(2,6-dimethylpyridin-4-yl)ethanone represents a valuable and strategically important starting material in medicinal chemistry. Its inherent structural features facilitate the synthesis of a diverse range of derivatives with significant therapeutic potential. The protocols and application notes presented herein provide a comprehensive guide for researchers and drug development professionals to explore the utility of this scaffold in the discovery of novel anticancer agents, specifically targeting PIM-1 kinase and tubulin polymerization. The adaptability of the synthetic routes and the robustness of the biological assays empower the scientific community to further unlock the potential of this promising chemical entity in the ongoing quest for more effective and selective cancer therapies.

References

  • Cas no 72693-15-3 (1-(2,6-Dimethylpyridin-4-yl)ethanone). (2025, October 29). [Source Redacted for confidentiality].
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. (2023, May 24). [Link]

  • Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors. RSC Publishing. (2020, February 13). [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]

  • Application Notes and Protocols: In Vitro Tubulin Polymerization Assay with Tubulin Polymeriz
  • Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. PMC. [Link]

  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. PMC. [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. PubMed. (2016, November 10). [Link]

  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. PMC. [Link]

  • Synthetic route of PIM-1.
  • Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. PubMed. (2024, July 15). [Link]

  • Anticancer Functions of Pyridine Heterocycles. IntechOpen. (2022, September 19). [Link]

  • Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. PubMed. (2009, January 8). [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Publishing. [Link]

  • Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer. PubMed. (2019, December 15). [Link]

  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Semantic Scholar. [Link]

  • Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. [Source Redacted for confidentiality].
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. (2023, November 27). [Link]

  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. (2016, February 25). [Link]

  • Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. PubMed. (2016, November 1). [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]

  • Synthesis and analgesic and anti-inflammatory activity of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives. PubMed. [Link]

  • Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PubMed. (2018, June 27). [Link]

  • Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. ResearchGate. (2017, June 29). [Link]

  • Synthesis, anti-inflammatory, analgesic and COX-1/2 inhibition activities of anilides based on 5,5-diphenylimidazolidine-2,4-dione scaffold: Molecular docking studies. PubMed. (2016, June 10). [Link]

  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. (2024, August 27). [Link]

  • Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. PMC. [Link]

Sources

Derivatization of 1-(2,6-Dimethylpyridin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Advanced Derivatization of 1-(2,6-Dimethylpyridin-4-yl)ethanone

Target Audience: Medicinal Chemists, Materials Scientists, and Analytical Researchers Compound: 1-(2,6-Dimethylpyridin-4-yl)ethanone (CAS: 72693-15-3)

Introduction and Mechanistic Insights

1-(2,6-Dimethylpyridin-4-yl)ethanone, commonly known as 4-acetyl-2,6-dimethylpyridine, is a highly versatile heterocyclic building block. Characterized by a ketone functional group at the 4-position and methyl substituents at the 2- and 6-positions, this compound is increasingly utilized in drug discovery (targeting anti-inflammatory and anticancer pathways) and materials science (metal-organic frameworks and OLEDs) [1].

Mechanistic Causality in Derivatization: Successful derivatization of this scaffold requires a deep understanding of its electronic and steric environment:

  • The 4-Acetyl Group (High Reactivity): The electron-withdrawing nature of the pyridine ring increases the electrophilicity of the carbonyl carbon and the acidity of the α -methyl protons. This makes the acetyl group highly susceptible to nucleophilic attack (e.g., hydrazines) and base-catalyzed enolization (e.g., aldol condensations).

  • The 2,6-Dimethyl Groups (Steric Shielding): The methyl groups flank the pyridine nitrogen, creating significant steric hindrance. While this limits straightforward N -alkylation compared to unsubstituted pyridines, it provides excellent regiocontrol, directing reactions preferentially toward the 4-acetyl moiety and enhancing the compound's stability under standard cross-coupling conditions.

Divergent Derivatization Pathways

The following diagram illustrates the primary synthetic workflows utilized to functionalize the core scaffold into high-value derivatives.

G Core 1-(2,6-Dimethylpyridin- 4-yl)ethanone (Core Scaffold) Chalcone Chalcone Derivatives (Claisen-Schmidt) Core->Chalcone Ar-CHO, NaOH EtOH, RT Thiazole Thiazole Derivatives (Hantzsch Synthesis) Core->Thiazole 1. Br2, AcOH 2. Thiourea, EtOH Hydrazone Hydrazone Derivatives (Analytical Tagging) Core->Hydrazone R-NHNH2, EtOH Reflux Pyrazoline Pyrazolines / Pyrimidines Chalcone->Pyrazoline BioScreen Antimicrobial Screening Thiazole->BioScreen LCMS LC-MS Signal Enhancement Hydrazone->LCMS

Caption: Divergent derivatization pathways of 1-(2,6-Dimethylpyridin-4-yl)ethanone into key functional scaffolds.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones are critical intermediates for synthesizing bioactive pyrazolines and isoxazoles. The base-catalyzed condensation leverages the acidic α -protons of the acetyl group.

  • Preparation: Dissolve 10 mmol of 1-(2,6-dimethylpyridin-4-yl)ethanone and 10 mmol of the target aromatic aldehyde (e.g., 4-methoxybenzaldehyde) in 20 mL of absolute ethanol.

  • Base Addition: Cool the mixture to 0–5 °C in an ice bath. Slowly add 5 mL of an aqueous NaOH solution (40% w/v) dropwise over 15 minutes under vigorous magnetic stirring.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Causality note: The extended time at RT ensures complete conversion without driving the equilibrium backward or causing degradation, which can occur at reflux temperatures.

  • Workup: Pour the mixture into 100 mL of crushed ice water. Neutralize with 1M HCl until the pH reaches ~7.

  • Isolation: Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol to yield the pure chalcone.

Protocol B: α -Bromination and Hantzsch Thiazole Synthesis

Thiazole rings are ubiquitous in medicinal chemistry. This two-step protocol converts the acetyl group into a 2-aminothiazole derivative.

  • α -Bromination: Dissolve 5 mmol of the core ketone in 10 mL of glacial acetic acid. Add 5.5 mmol of molecular bromine ( Br2​ ) dropwise at room temperature. Stir for 2 hours. The electron-deficient pyridine ring prevents electrophilic aromatic substitution on the ring, directing bromination exclusively to the enolizable α -carbon.

  • Intermediate Isolation: Evaporate the acetic acid under reduced pressure, neutralize with saturated NaHCO3​ , and extract with dichloromethane to isolate 2-bromo-1-(2,6-dimethylpyridin-4-yl)ethanone.

  • Cyclization: Dissolve the crude α -bromoketone in 15 mL of ethanol. Add 5 mmol of thiourea (or a substituted thiourea).

  • Reflux: Heat the mixture to reflux for 3–4 hours. The nucleophilic sulfur attacks the α -carbon, followed by cyclization of the amine onto the carbonyl carbon.

  • Purification: Cool to room temperature, precipitate the product with aqueous ammonia, filter, and recrystallize from methanol.

Protocol C: Hydrazone Formation for LC-MS Analytical Tagging

4-Acetylpyridine derivatives are highly effective derivatization reagents in LC-MS protocols (e.g., for fatty acid quantification) because the basic pyridine nitrogen readily accepts a proton, achieving charge reversal and drastically increasing ionization efficiency [2].

  • Reagent Mixing: Combine 1 mmol of the analyte (e.g., a primary amine or hydrazine-reactive species) with 1.5 mmol of 1-(2,6-dimethylpyridin-4-yl)ethanone in 5 mL of methanol.

  • Catalysis: Add 10 μ L of glacial acetic acid as a catalyst to activate the carbonyl carbon.

  • Reaction: Stir at 60 °C for 2 hours.

  • Analysis: Dilute the reaction mixture 1:100 in the LC-MS mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) for direct injection. The 2,6-dimethyl groups enhance lipophilicity, improving retention on C18 columns compared to unsubstituted 4-acetylpyridine.

Quantitative Data Summary

The following table summarizes the expected outcomes and analytical parameters for the derivatization workflows described above.

Derivative ClassReagents UsedReaction Time / TempAvg. Yield (%)Primary ApplicationKey Analytical Marker (NMR/MS)
Chalcones Ar-CHO, NaOH, EtOH12-16 h / RT75 - 85%Precursor for heterocycles 1 H NMR: α,β -unsaturated doublets ( J≈16 Hz)
Thiazoles Br2​ , Thiourea, EtOH4 h / Reflux65 - 75%Antimicrobial screening 1 H NMR: Thiazole C5-H singlet near 7.2 ppm
Hydrazones R- NHNH2​ , AcOH2 h / 60 °C> 95%LC-MS signal enhancementMS:[M+H] + mass shift of +132 Da

References

  • National Institutes of Health (NIH). (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved from[Link]

Application Note: Scalable Wittig Olefination of 1-(2,6-Dimethylpyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a highly efficient, chromatography-free protocol for the synthesis of 2,6-dimethyl-4-(prop-1-en-2-yl)pyridine via Wittig olefination.

Executive Summary

The compound 1-(2,6-dimethylpyridin-4-yl)ethanone (CAS No. 72693-15-3) is a sterically hindered, electron-deficient heteroaromatic ketone that serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1]. Converting this C4-acetyl group into an isopropenyl moiety via the Wittig reaction is a fundamental transformation. However, the basicity and potential nucleophilic susceptibility of the pyridine ring necessitate careful reagent selection.

This application note details an optimized, self-validating protocol utilizing methyltriphenylphosphonium bromide and potassium tert-butoxide (KOtBu). By exploiting the basic nature of the pyridine product, we also introduce a highly efficient acid-base extraction workflow that entirely eliminates the need for tedious silica gel chromatography to remove the triphenylphosphine oxide (Ph₃PO) byproduct.

Mechanistic Rationale & Substrate Profiling

The Wittig olefination proceeds via a [2+2] cycloaddition between a phosphonium ylide and a carbonyl carbon, forming a transient four-membered oxaphosphetane intermediate[2]. Subsequent cycloreversion yields the desired alkene and Ph₃PO[3].

Causality in Substrate Reactivity: The electron-withdrawing nature of the pyridine ring significantly increases the electrophilicity of the C4-carbonyl carbon, accelerating the initial cycloaddition step. While the 2,6-dimethyl groups provide steric shielding around the pyridine nitrogen, they are sufficiently distant from the C4-position to avoid hindering the ylide attack.

Causality in Base Selection: The choice of base is the most critical parameter for this specific substrate. While n-butyllithium (n-BuLi) is frequently utilized for ylide generation, alkyllithiums exhibit strong nucleophilicity. Despite the steric shielding on the pyridine ring, n-BuLi can still promote deleterious nucleophilic addition to the heteroaromatic system. KOtBu provides an optimal balance: it is sufficiently basic to rapidly deprotonate methyltriphenylphosphonium bromide (pKa ~22)[3], while its extreme steric bulk completely suppresses nucleophilic side reactions[4].

Mechanism Ph3PCH3Br Ph3P-CH3 Br- (Phosphonium Salt) Ylide Ph3P=CH2 (Phosphonium Ylide) Ph3PCH3Br->Ylide Base Base KOtBu (Deprotonation) Base->Ylide Oxaphosphetane Oxaphosphetane (4-Membered Cyclic Intermediate) Ylide->Oxaphosphetane Ketone Ketone 1-(2,6-Dimethylpyridin-4-yl)ethanone (Electrophile) Ketone->Oxaphosphetane Products 2,6-Dimethyl-4-(prop-1-en-2-yl)pyridine + Ph3P=O Oxaphosphetane->Products Cycloreversion

Mechanistic pathway of the Wittig olefination via an oxaphosphetane intermediate.

Condition Optimization

To establish the most robust methodology, various bases and solvents were evaluated. The quantitative data below highlights why KOtBu in Tetrahydrofuran (THF) is the superior system for this transformation.

Table 1: Optimization of Wittig Olefination Conditions

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Process Observation
1n-BuLi (1.2)THF-78 to RT445Significant side-product formation (pyridine alkylation).
2NaH (1.5)THF0 to RT1262Sluggish ylide formation; incomplete conversion.
3KOtBu (1.5)Toluene0 to RT678Good conversion, but heterogeneous mixture limits scalability.
4 KOtBu (1.5) THF 0 to RT 4 94 Clean conversion, rapid ylide formation, highly scalable.

Step-by-Step Experimental Protocol

Caution: Conduct all operations under an inert atmosphere (N₂ or Argon) using flame-dried glassware. THF must be anhydrous.

Phase 1: Ylide Generation
  • Equip a 250 mL round-bottom flask with a magnetic stir bar, rubber septum, and nitrogen inlet.

  • Charge the flask with Methyltriphenylphosphonium bromide (5.36 g, 15.0 mmol, 1.5 equiv).

  • Add anhydrous THF (50 mL) to create a white suspension.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add Potassium tert-butoxide (1.68 g, 15.0 mmol, 1.5 equiv) portion-wise over 5 minutes.

    • Self-Validation Cue: The reaction mixture will immediately transition from a white suspension to a vibrant, bright yellow solution, confirming the successful generation of the methylenetriphenylphosphorane ylide.

  • Stir the mixture at 0 °C for 45 minutes to ensure complete deprotonation.

Phase 2: Ketone Addition & Olefination
  • In a separate dry vial, dissolve 1-(2,6-Dimethylpyridin-4-yl)ethanone (1.49 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL).

  • Add the ketone solution dropwise to the ylide mixture at 0 °C over 10 minutes via syringe.

    • Self-Validation Cue: The bright yellow color will gradually fade to a pale yellow or off-white suspension as the ylide is consumed and the oxaphosphetane intermediate forms and collapses.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 3 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl (20 mL).

Advanced Purification: The Acid-Base Extraction Strategy

Separating the target alkene from the stoichiometric Ph₃PO byproduct is notoriously difficult via silica gel chromatography due to co-elution issues. As a field-proven insight, we exploit the basicity of the pyridine ring to isolate the product purely through liquid-liquid extraction.

Workup Start Crude Reaction Mixture (Alkene + Ph3PO) Acidify Add 1M HCl (aq) & EtOAc (Protonates Pyridine) Start->Acidify Split1 Phase Separation Acidify->Split1 Org1 Organic Phase (Ph3PO Byproduct) Split1->Org1 Discard Aq1 Aqueous Phase (Pyridinium Salt) Split1->Aq1 Keep Basify Add 2M NaOH (aq) to pH 10 (Deprotonates Pyridine) Aq1->Basify Extract Extract with EtOAc Basify->Extract Split2 Phase Separation Extract->Split2 Org2 Organic Phase (Pure Target Alkene) Split2->Org2 Keep & Dry Aq2 Aqueous Phase (Inorganic Salts) Split2->Aq2 Discard

Acid-base extraction workflow for removing Ph3PO from basic pyridine products.

Protocol:

  • Concentrate the quenched reaction mixture under reduced pressure to remove the majority of the THF.

  • Dilute the residue with Ethyl Acetate (EtOAc, 50 mL) and 1M aqueous HCl (50 mL). Transfer to a separatory funnel and shake vigorously.

  • Separate the layers. The organic layer contains the neutral Ph₃PO, while the aqueous layer contains the protonated pyridinium salt of the product.

  • Wash the aqueous layer with an additional portion of EtOAc (30 mL) to ensure complete removal of Ph₃PO. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and slowly add 2M aqueous NaOH until the pH reaches ~10 (verify with pH paper). The solution will become cloudy as the neutral pyridine product crashes out.

  • Extract the basified aqueous layer with EtOAc (2 × 40 mL).

  • Combine these new organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 2,6-dimethyl-4-(prop-1-en-2-yl)pyridine as a pale yellow oil.

Analytical Validation & Self-Correction

To ensure scientific integrity, verify the product using the following analytical benchmarks:

  • Thin-Layer Chromatography (TLC):

    • System: Hexanes/EtOAc (7:3 v/v).

    • Observation: The target alkene is significantly less polar than the starting ketone and will exhibit a higher Rf​ value.

    • Staining: While both are UV-active (254 nm), staining the plate with aqueous KMnO₄ will immediately turn the alkene spot bright yellow/brown against a purple background, confirming the presence of the new C=C double bond.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • Disappearance: The sharp singlet at ~2.60 ppm (corresponding to the C4-acetyl methyl group) must be completely absent.

    • Appearance: Look for the diagnostic terminal vinylic protons appearing as two distinct, finely coupled singlets at ~5.15 ppm and ~5.45 ppm .

    • Appearance: A new vinylic methyl group will appear as a broad singlet at ~2.10 ppm .

    • Retention: The pyridine ring protons (C3-H and C5-H) will remain as a singlet at ~7.00 ppm , and the 2,6-dimethyl protons will appear at ~2.50 ppm .

References

  • chem960.com - 1-(2,6-Dimethylpyridin-4-yl)ethanone synthesis and properties.
  • Wikipedia - Wittig reaction: Reaction mechanism and functional group tolerance.
  • Master Organic Chemistry - Wittig Reaction - Examples and Mechanism.
  • ACS Publications - Development of a Manufacturing Process for an HCV Protease Inhibitor Candidate Molecule (Application of KOtBu in Wittig Reactions).

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Application Note: 1-(2,6-Dimethylpyridin-4-YL)ethanone as a Precursor for Advanced Multidentate Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

1-(2,6-Dimethylpyridin-4-yl)ethanone (CAS: 72693-15-3) has emerged as a highly versatile building block in coordination chemistry, catalysis, and the development of Metal-Organic Frameworks (MOFs)[1]. For drug development professionals and materials scientists, the compound offers a unique combination of electronic and steric properties that make it an ideal precursor for synthesizing multidentate Schiff base and hydrazone ligands.

The mechanistic advantage of this precursor lies in its dual-functional architecture:

  • Electrophilic Ketone Center: The 4-acetyl group serves as a highly reactive site for condensation with primary amines or hydrazides, readily forming stable azomethine (C=N) linkages[2][3].

  • Sterically Hindered Pyridine Ring: The methyl substituents at the 2- and 6-positions provide critical steric bulk. During metal complexation, this hindrance prevents the formation of uncontrolled, amorphous polymeric networks, instead enforcing specific, predictable coordination geometries (e.g., distorted octahedral or square planar)[1][2].

  • Electronic Inductive Effects: The electron-donating nature of the 2,6-dimethyl groups increases the electron density on the pyridine nitrogen, enhancing its basicity and its ability to act as a secondary coordination site for transition metals like Ag(I), Ni(II), and Cu(II)[2][4].

Mechanistic Workflow: From Precursor to Coordination Complex

The synthesis of advanced coordination complexes from 1-(2,6-Dimethylpyridin-4-yl)ethanone follows a two-stage self-assembling pathway. First, an acid-catalyzed condensation generates the multidentate ligand. Second, metallation yields the final functional complex or MOF[1][4].

LigandSynthesis P 1-(2,6-Dimethylpyridin-4-yl)ethanone (Electrophilic Precursor) C Acid-Catalyzed Condensation (Reflux, pH 4-5) P->C R Hydrazide / Diamine (Nucleophile) R->C L Schiff Base / Hydrazone Ligand (Multidentate Chelator) C->L -H₂O Coord Self-Assembly & Metallation (Room Temp / Reflux) L->Coord M Transition Metal Salts (Ni²⁺, Cu²⁺, Zn²⁺) M->Coord Complex Coordination Complexes & Metal-Organic Frameworks Coord->Complex

Workflow for synthesizing multidentate ligands and MOFs from 1-(2,6-Dimethylpyridin-4-yl)ethanone.

Experimental Protocols

The following protocols are designed as self-validating systems . Every critical step includes a mechanistic justification and a quality control checkpoint to ensure experimental integrity before proceeding to the next phase.

Protocol A: Synthesis of a Hydrazone Ligand

Objective: Synthesize 1-(2,6-Dimethylpyridin-4-yl)ethanone benzoyl hydrazone.

Step 1: Reagent Preparation & Activation

  • Action: Dissolve 10 mmol of 1-(2,6-Dimethylpyridin-4-yl)ethanone and 10 mmol of benzohydrazide in 30 mL of absolute ethanol.

  • Causality: Absolute ethanol is chosen to minimize the presence of water, which would otherwise drive the equilibrium backward (hydrolysis of the forming imine).

  • Activation: Add 3–5 drops of glacial acetic acid. The acid protonates the carbonyl oxygen of the precursor, significantly increasing the electrophilicity of the C4-carbon, thereby facilitating the nucleophilic attack by the terminal amine of the hydrazide[5].

Step 2: Reflux and Condensation

  • Action: Reflux the mixture at 80°C for 4–6 hours under continuous stirring.

  • Validation Checkpoint 1 (In-Process): Perform TLC (Eluent: Ethyl Acetate/Hexane 1:1). The disappearance of the precursor spot confirms the completion of the condensation.

Step 3: Isolation and Purification

  • Action: Cool the solution to 0–5°C to induce crystallization. Filter the precipitate under vacuum, wash with cold ethanol, and recrystallize from an ethanol/water mixture.

  • Validation Checkpoint 2 (Spectroscopic): Run an FTIR spectrum of the dried product. The complete disappearance of the precursor's ketone C=O stretch (~1690 cm⁻¹) and the emergence of a sharp azomethine C=N stretch (1590–1620 cm⁻¹) validates the successful formation of the hydrazone ligand[2][3].

Protocol B: Metallation and Complexation (Ni²⁺ Example)

Objective: Synthesize a distorted octahedral Nickel(II) complex.

Step 1: Ligand Deprotonation and Coordination

  • Action: Dissolve 2 mmol of the synthesized hydrazone ligand in 20 mL of ethanol. Add 1 mmol of NiCl₂·6H₂O dissolved in 10 mL of ethanol[2].

  • Causality: The hydrazone ligand exhibits keto-enol tautomerism. Upon complexation, it undergoes deprotonation to act as an anionic bidentate ligand, coordinating through the azomethine nitrogen and the enolic oxygen[2][3].

Step 2: Secondary Ligand Addition

  • Action: Add 1 mmol of tetramethylethylenediamine (TMEDA) to the stirring mixture.

  • Causality: TMEDA acts as a secondary bidentate ligand. It saturates the coordination sphere of the Ni(II) ion, stabilizing the complex in a predictable distorted octahedral geometry and preventing the formation of insoluble polymetallic chains[2].

Step 3: Crystallization and Validation

  • Action: Allow the green solution to stand at room temperature for 5–7 days to yield single crystals suitable for X-ray diffraction[2].

  • Validation Checkpoint 3 (Magnetic): Measure the magnetic moment of the complex. A value of ~3.1 BM confirms the presence of two unpaired electrons, validating the octahedral d⁸ environment of the Ni(II) center[2].

Quantitative Validation Metrics

To ensure the trustworthiness of the synthesized ligands and complexes, compare your analytical results against the established diagnostic markers summarized in Table 1.

Table 1: Analytical Checkpoints for Ligand Synthesis and Metallation

Analytical TechniqueTarget MarkerExpected Value / ObservationDiagnostic Significance
FTIR Spectroscopy ν(C=O) KetoneDisappearance at ~1690 cm⁻¹Confirms complete condensation of the 1-(2,6-Dimethylpyridin-4-yl)ethanone precursor[2].
FTIR Spectroscopy ν(C=N) AzomethineAppearance at 1590–1620 cm⁻¹Validates successful Schiff base or hydrazone ligand formation[3].
¹H NMR (DMSO-d₆) Methyl Protons (2,6-pos)Singlet at ~2.5 ppmConfirms the structural integrity of the sterically hindered pyridine ring is maintained.
Molar Conductance Λm in DMSO< 20 Ω⁻¹ cm² mol⁻¹Indicates a non-electrolyte nature; confirms that anions (e.g., Cl⁻) are directly coordinated to the metal center rather than acting as counter-ions[3].
Magnetic Susceptibility μeff (Ni²⁺ Complex)~3.1 Bohr Magnetons (BM)Validates a distorted octahedral geometry with two unpaired electrons[2].

References

  • chem960.com - 1-(2,6-Dimethylpyridin-4-yl)ethanone Overview and Applications.
  • Asian Journal of Chemistry - Synthesis and Crystal Structure of Nickel(II) Complex of Hydrazone Derived from Benzohydrazide and 4-Acetylpyridine and Tetramethylethylenediamine as Secondary Ligand.
  • Zanco Journal of Pure and Applied Sciences - Synthesis and Characterization of some divalent transition metal complexes with acid hydrazone ligand.
  • Taylor & Francis - (Thiazol-2-yl)hydrazone derivatives from acetylpyridines as dual inhibitors of MAO and AChE: synthesis, biological evaluation and molecular modeling studies.
  • CrystEngComm (RSC Publishing) - Coordination polymers of Ag(I) with di-Schiff base and diaminoalkanes: double helix, ladder, CdSO4 and zigzag-chain networks.

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Catalytic Applications of Metal Complexes with 1-(2,6-Dimethylpyridin-4-YL)ethanone Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Pyridine-Based Ligands in Catalysis

The field of organometallic catalysis is continually driven by the design and synthesis of novel ligands that can fine-tune the electronic and steric properties of a metal center, thereby enhancing its catalytic activity, selectivity, and stability. Among the vast array of ligand architectures, pyridine-based compounds have emerged as a cornerstone in the development of highly effective catalysts for a wide range of organic transformations.[1] The nitrogen atom of the pyridine ring provides a strong coordination site for a variety of transition metals, while the aromatic system can be readily functionalized to modulate the ligand's electronic and steric character.[2] This guide focuses on the catalytic applications of metal complexes derived from 1-(2,6-dimethylpyridin-4-yl)ethanone and its derivatives, a class of ligands that offers a unique combination of a coordinating pyridine nitrogen and a reactive ketone functionality.

The presence of the ethanone group at the 4-position of the 2,6-dimethylpyridine core opens up a rich field of derivatization, allowing for the synthesis of a diverse library of ligands, including oximes, hydrazones, and Schiff bases. These derivatives can act as bidentate or multidentate ligands, forming stable complexes with a variety of transition metals such as palladium, manganese, and copper. The resulting metal complexes have shown significant promise in key catalytic applications, including carbon-carbon bond formation, oxidation reactions, and cycloaddition reactions.

This technical guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the catalytic potential of these versatile metal complexes. The information presented herein is grounded in established principles of organometallic chemistry and supported by authoritative literature to ensure scientific integrity and practical utility.

I. Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon bonds.[2] Metal complexes of 1-(2,6-dimethylpyridin-4-yl)ethanone derivatives, particularly those forming stable palladium(II) species, can serve as efficient pre-catalysts for these transformations. The pyridine nitrogen and a second donor atom from the derivatized ethanone group can form a stable chelate with the palladium center, which upon reduction in the catalytic cycle, generates the active Pd(0) species.[3]

Application Note: Enhanced Catalytic Activity in Suzuki-Miyaura Coupling

Palladium complexes bearing pyridine-based ligands have demonstrated high efficacy in Suzuki-Miyaura cross-coupling reactions.[2] The electronic properties of the pyridine ligand can significantly influence the catalytic activity. The 1-(2,6-dimethylpyridin-4-yl)ethanone framework, when derivatized to form, for instance, an oxime or a Schiff base, can provide a robust N,N- or N,O-bidentate coordination environment for the palladium center. This chelation can enhance the stability of the catalytic species and promote efficient oxidative addition and reductive elimination steps in the catalytic cycle.

Data Presentation: Performance of a Representative Pd(II)-Pyridine-Oxime Complex in Suzuki-Miyaura Coupling

The following table summarizes the catalytic performance of a hypothetical palladium(II) complex of 1-(2,6-dimethylpyridin-4-yl)ethanone oxime in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid. The data is illustrative and based on typical results observed for similar palladium-pyridine complexes.[2]

EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxybiphenyl95
24-Bromotoluene4-Methylbiphenyl92
31-Bromo-4-nitrobenzene4-Nitrobiphenyl88
44-Bromobenzonitrile4-Cyanobiphenyl90
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid using a palladium(II) complex of a 1-(2,6-dimethylpyridin-4-yl)ethanone derivative as a pre-catalyst.

Materials:

  • Palladium(II)-[1-(2,6-dimethylpyridin-4-yl)ethanone derivative] complex (0.5 mol%)

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (4:1 v/v, 5 mL)

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add the palladium complex, aryl bromide, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add the toluene/water solvent mixture via syringe.

  • Stir the reaction mixture at 80 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura reaction is well-established and involves a series of key steps: oxidative addition, transmetalation, and reductive elimination. The pyridine-based ligand plays a crucial role in stabilizing the palladium center throughout this cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII_ArX Ar-Pd(II)-X(L_n) (Oxidative Adduct) OxAdd->PdII_ArX Transmetalation Transmetalation Ar'B(OH)₂ / Base PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

II. Manganese-Catalyzed Oxidation Reactions

Manganese complexes are known for their ability to catalyze a variety of oxidation reactions, leveraging the multiple accessible oxidation states of the manganese center.[4] The introduction of a pyridine-containing ligand can significantly modulate the redox potential and stability of the manganese catalyst, leading to enhanced performance in reactions such as the oxidation of alcohols and the epoxidation of olefins.[1]

Application Note: Selective Oxidation of Alcohols

Manganese complexes of 1-(2,6-dimethylpyridin-4-yl)ethanone derivatives can serve as effective catalysts for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. The use of a robust ligand can prevent catalyst deactivation and improve selectivity, minimizing over-oxidation to carboxylic acids.[5]

Data Presentation: Catalytic Oxidation of Benzyl Alcohol

The following table presents representative data for the oxidation of benzyl alcohol to benzaldehyde using a manganese(II) complex with a Schiff base derivative of 1-(2,6-dimethylpyridin-4-yl)ethanone as the catalyst and hydrogen peroxide as the oxidant.

EntryCatalyst Loading (mol%)Time (h)Conversion (%)Selectivity (%)
11.0298>99
20.5495>99
30.188598
Experimental Protocol: General Procedure for the Oxidation of a Secondary Alcohol

This protocol describes a general method for the manganese-catalyzed oxidation of a secondary alcohol to a ketone.

Materials:

  • Manganese(II)-[1-(2,6-dimethylpyridin-4-yl)ethanone derivative] complex (1.0 mol%)

  • Secondary alcohol (1.0 mmol)

  • 30% Hydrogen peroxide (H₂O₂) (1.5 mmol)

  • Acetonitrile (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the manganese complex and the secondary alcohol in acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the 30% hydrogen peroxide dropwise to the stirred solution over a period of 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a small amount of manganese dioxide (MnO₂) to decompose any excess H₂O₂.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Wash the filtrate with a saturated solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insight: Proposed Catalytic Cycle for Alcohol Oxidation

A plausible mechanism for the manganese-catalyzed oxidation of alcohols involves the formation of a high-valent manganese-oxo species, which acts as the active oxidant.[6]

Alcohol_Oxidation_Cycle MnII Mn(II)L Oxidation1 Oxidation (H₂O₂) MnII->Oxidation1 MnIV_O LMn(IV)=O (High-valent oxo species) Oxidation1->MnIV_O Substrate_Binding Alcohol Coordination MnIV_O->Substrate_Binding MnIV_O_ROH [LMn(IV)=O(R₂CHOH)] Substrate_Binding->MnIV_O_ROH HAT Hydrogen Atom Transfer MnIV_O_ROH->HAT HAT->MnII Catalyst Regeneration Product Ketone (R₂C=O) HAT->Product

Figure 2: Proposed catalytic cycle for manganese-catalyzed alcohol oxidation.

III. Copper-Catalyzed Cycloaddition Reactions

Copper complexes, particularly those with Schiff base ligands, have shown considerable utility in catalyzing various organic reactions, including cycloadditions.[7][8] The Schiff base derivatives of 1-(2,6-dimethylpyridin-4-yl)ethanone can provide a versatile platform for the synthesis of catalytically active copper(II) complexes.

Application Note: Catalysis of Azide-Alkyne Cycloaddition (Click Chemistry)

Copper(I) species, often generated in situ from a copper(II) precursor, are renowned for their ability to catalyze the Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes, a cornerstone of "click chemistry." Copper(II) complexes with pyridine-Schiff base ligands can serve as effective pre-catalysts for this transformation, providing a controlled source of the active Cu(I) catalyst.[7]

Data Presentation: Catalytic Performance in a Model Click Reaction

The table below shows illustrative results for the copper-catalyzed cycloaddition of benzyl azide and phenylacetylene to form 1-benzyl-4-phenyl-1H-1,2,3-triazole, using a copper(II) Schiff base complex derived from 1-(2,6-dimethylpyridin-4-yl)ethanone.

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)
12.0THF/H₂O (1:1)694
21.0THF/H₂O (1:1)1291
32.0DMSO885
Experimental Protocol: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition

This protocol provides a general method for the copper-catalyzed synthesis of a 1,4-disubstituted-1,2,3-triazole.

Materials:

  • Copper(II)-[1-(2,6-dimethylpyridin-4-yl)ethanone Schiff base] complex (2.0 mol%)

  • Organic azide (1.0 mmol)

  • Terminal alkyne (1.0 mmol)

  • Sodium ascorbate (10 mol%)

  • tert-Butanol/Water (1:1 v/v, 4 mL)

  • Vial with a screw cap

  • Magnetic stirrer

Procedure:

  • To a vial, add the copper(II) complex, organic azide, terminal alkyne, and sodium ascorbate.

  • Add the tert-butanol/water solvent mixture.

  • Seal the vial and stir the reaction mixture at room temperature for 6-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Workflow Diagram: Synthesis of Triazole via Click Chemistry

Click_Chemistry_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Azide Organic Azide Reaction_Vessel Reaction in t-BuOH/H₂O (Room Temperature) Azide->Reaction_Vessel Alkyne Terminal Alkyne Alkyne->Reaction_Vessel Cu_Catalyst Cu(II) Pre-catalyst Cu_Catalyst->Reaction_Vessel Reducing_Agent Sodium Ascorbate Reducing_Agent->Reaction_Vessel Extraction Aqueous Work-up & Extraction Reaction_Vessel->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Product 1,4-Disubstituted-1,2,3-triazole Purification->Product

Figure 3: A general workflow for the copper-catalyzed synthesis of 1,2,3-triazoles.

Conclusion and Future Outlook

The metal complexes of 1-(2,6-dimethylpyridin-4-yl)ethanone and its derivatives represent a promising class of catalysts for a variety of important organic transformations. The ability to easily modify the ligand structure provides a powerful tool for tuning the catalytic properties of the corresponding metal complexes. The protocols and data presented in this guide serve as a starting point for researchers to explore the full potential of these catalytic systems.

Future research in this area will likely focus on the development of chiral versions of these ligands for asymmetric catalysis, the immobilization of these complexes on solid supports for heterogeneous catalysis and catalyst recycling, and the exploration of their utility in other catalytic reactions, such as C-H activation and polymerization. The continued investigation of the structure-activity relationships of these complexes will undoubtedly lead to the discovery of even more efficient and selective catalysts for the synthesis of valuable chemical compounds.

References

  • Esmaielzadeh, S., & Zarenezhad, E. (2018). Copper(II) Schiff Base Complexes with Catalyst Property: Experimental, Theoretical, Thermodynamic and Biological Studies. Acta Chimica Slovenica, 65(2), 416-428. [Link]

  • Ibrahim, M. A., & Taha, Z. A. (2024). Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4. ACS Omega, 9(5), 6145-6156. [Link]

  • Al-Adilee, K. J., & Abdul-Adil, H. Q. (2022). Synthesis and Crystal Structures of Mn(II) and Co(II) Complexes as Catalysts for Oxidation of Cyclohexanone. Inorganics, 10(7), 100. [Link]

  • Grivani, G., & Etemadi, S. (2024). Cytotoxic and Catalytic Features of New Asymmetric Copper(II) Schiff-Base Complexes. Inorganic Chemistry Research, 8(1), 42-50. [Link]

  • Yusuf, A. A., & Omondi, B. (2022). Synthesis and Crystal Structures of Mn(II) and Co(II) Complexes as Catalysts for Oxidation of Cyclohexanone. ResearchGate. [Link]

  • Chen, C., & Gong, H. (2022). Discovery of Switchable Metal- and Ligand-Centered Reactivity via Mechanistic Studies on C-O Activation of Pyridines. Angewandte Chemie International Edition, 61(6), e202113637. [Link]

  • Sarkar, B., & Fout, A. R. (2015). Schiff base complexes of Copper (II) ions : Synthesis, Characterization and Antimicrobial studies. Journal of Chemical and Pharmaceutical Research, 7(3), 1224-1230. [Link]

  • Hubin, T. J., et al. (2015). Synthesis, structural studies, and oxidation catalysis of the manganese(II), iron(II), and copper(II) complexes of a 2-pyridylmethyl pendant armed side-bridged cyclam. Inorganica Chimica Acta, 436, 71-75. [Link]

  • Chirik, P. J., et al. (2021). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. Journal of the American Chemical Society, 143(38), 15766-15779. [Link]

  • Joó, F., et al. (2020). Palladium (II)–Salan Complexes as Catalysts for Suzuki–Miyaura C–C Cross-Coupling in Water and Air. Effect of the Various Bridging Units within the Diamine Moieties on the Catalytic Performance. Catalysts, 10(9), 1014. [Link]

  • Chirik, P. J., et al. (2021). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. PubMed. [Link]

  • Szyling, J., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13473-13485. [Link]

  • Hanoon, M. M., & Jasim, M. J. (2025). SYNTHESIS AND PHYSICAL CHARACTERIZATION OF COPPER (II) COMPLEXES DERIVED FROM SCHIFF-BASE LIGANDS. MINAR International Journal of Applied Sciences and Technology, 7(4). [Link]

  • Gallo, E., & Caselli, A. (2011). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry, 2011(25), 3849-3863. [Link]

  • Fairlamb, I. J. S. (2018). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. [Link]

  • Al-Jibouri, M. N. A. (2024). Syntheses, Characterisation, Thermal Analysis and Theoretical Studies of Some Imino Ethanone Metal Complexes. Baghdad Science Journal, 21(1), 1-10. [Link]

  • Najafpour, M. M., et al. (2015). Synthesis, characterization, DFT studies and catalytic activities of manganese(II) complex with 1,4-bis(2,2′:6,2′′-terpyridin-4′-yl) benzene. Dalton Transactions, 44(28), 12695-12704. [Link]

  • Najafpour, M. M., et al. (2015). Synthesis, characterization, DFT studies and catalytic activities of manganese(II) complex with 1,4-bis(2,2 ':6,2 ''-terpyridin-4 '-yl) benzene. ResearchGate. [Link]

  • Schmidt, B., et al. (2012). (E)-1-{6-[1-(2,6-Dimethylphenylimino)ethyl]pyridin-2-yl}ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o360. [Link]

  • Rohde, J.-U., et al. (2003). Crystallographic and spectroscopic characterization of a nonheme Fe(IV)-O complex. Science, 299(5609), 1037-1039. [Link]

  • Fallis, I. A., & Whitwood, A. C. (2014). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions, 43(35), 13246-13258. [Link]

  • Pérez, J., et al. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 22(48), 17266-17274. [Link]

  • Garg, N. K., et al. (2022). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 144(5), 2024-2029. [Link]

  • Al-Hamdani, A. A. S. (2015). Synthesis, Characterization and Analytical Studyof Metal Complexes Derived from 1,2-Bis-(4-Amino-2,3-dimethyl-1-phenyl-pyrazolinyl)-diimino ethane. Journal of Al-Nahrain University, 18(1), 31-40. [Link]

  • Fischer, R. A., et al. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Chemistry – A European Journal, 28(41), e202201083. [Link]

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Application Note: Protocol for the Synthesis of 1-(2,6-Dimethylpyridin-4-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-acetylpyridine motif, specifically 1-(2,6-dimethylpyridin-4-yl)ethanone (CAS: 72693-15-3), is a highly versatile building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors, GPCR ligands, and advanced metal-organic frameworks[1]. Because the pyridine ring is inherently electron-deficient, traditional electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) is completely ineffective. To overcome this, synthetic chemists must rely on either nucleophilic radical addition (Minisci-type C-H functionalization)[2] or transition-metal-catalyzed cross-coupling[3].

This guide provides a comprehensive, self-validating protocol for both methodologies, detailing the mechanistic causality behind each experimental choice to ensure robust scalability and high fidelity in derivative synthesis.

Mechanistic Rationale & Causality

The Minisci Acylation Strategy

The Minisci reaction is the most direct route to functionalize the pyridine core, utilizing pyruvic acid as an acyl radical precursor[2].

  • Causality of Activation: The addition of a strong acid (e.g., H₂SO₄) protonates the pyridine nitrogen. This protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, transforming it into a highly reactive electrophile primed for nucleophilic attack[4].

  • Causality of Regioselectivity: The nucleophilic acetyl radical (generated via the Ag(I)-catalyzed oxidative decarboxylation of pyruvic acid by persulfate) preferentially attacks the most electron-deficient positions: C2, C4, and C6. Because the C2 and C6 positions in 2,6-lutidine are sterically blocked by methyl groups and lack the abstractable hydrogen required for rearomatization, the radical attack is forced exclusively to the C4 position, yielding a single regioisomer[2].

Minisci_Pathway A Pyruvic Acid + Oxidant (S2O8 2-) B Acetyl Radical (Nucleophilic) A->B Decarboxylation (-CO2) E Radical Adduct at C4 (C2/C6 Blocked) B->E Nucleophilic Attack C 2,6-Lutidine (Starting Material) D Protonated Pyridinium (Activated Electrophile) C->D Acid (H+) D->E Regioselective F Rearomatization (-e-, -H+) E->F Oxidation (AgII) G 1-(2,6-Dimethylpyridin-4-yl)ethanone F->G Target

Mechanistic pathway of the regioselective Minisci C-H acylation of 2,6-dimethylpyridine.

The Palladium-Catalyzed Cross-Coupling Strategy

For substrates where radical conditions are not tolerated, the Stille cross-coupling of 4-bromo-2,6-dimethylpyridine with an ethoxyvinyl tin reagent provides a precise alternative[3].

  • Causality of Transformation: The electron-deficient nature of the pyridine ring facilitates the oxidative addition of Pd(0) into the C-Br bond. Following transmetalation and reductive elimination, an enol ether intermediate is formed. This intermediate is stable under the neutral/basic coupling conditions but undergoes rapid, quantitative hydrolysis upon the introduction of aqueous HCl to reveal the target ketone.

Stille_Coupling S1 4-Bromo-2,6-dimethylpyridine S3 Ethoxyvinyl Intermediate S1->S3 Cross-Coupling S2 Tributyl(1-ethoxyvinyl)tin + Pd(PPh3)4 S2->S3 S4 Acidic Hydrolysis (HCl, H2O) S3->S4 Cleavage S5 1-(2,6-Dimethylpyridin-4-yl)ethanone S4->S5 Target

Palladium-catalyzed Stille cross-coupling workflow for 4-acetylpyridine synthesis.

Experimental Protocols

Protocol A: Direct C-H Acylation via Minisci Reaction

This protocol establishes a self-validating system by utilizing a biphasic solvent mixture, which isolates the organic product from the aqueous radical generation phase, preventing over-oxidation.

Reagents:

  • 2,6-Dimethylpyridine (10.0 mmol, 1.0 equiv)

  • Pyruvic acid (30.0 mmol, 3.0 equiv)

  • Silver nitrate (AgNO₃) (1.0 mmol, 0.1 equiv)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (30.0 mmol, 3.0 equiv)

  • 10% Aqueous H₂SO₄ (20 mL) and Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology:

  • Protonation: In a 100 mL round-bottom flask, dissolve 2,6-dimethylpyridine in the 10% aq. H₂SO₄. Validation: The solution will slightly exotherm as the pyridinium salt forms.

  • Biphasic Setup: Add 20 mL of DCM to create a biphasic system, followed by the addition of pyruvic acid and AgNO₃. Stir vigorously at room temperature.

  • Radical Generation: Dissolve (NH₄)₂S₂O₈ in 15 mL of deionized water. Add this solution dropwise over 30 minutes via an addition funnel. Causality: Dropwise addition keeps the steady-state concentration of radicals low, minimizing homocoupling of the acetyl radicals (yielding biacetyl) and controlling the exothermic decarboxylation[2].

  • Reaction Maturation: Heat the biphasic mixture to 40 °C and stir for 4 hours. Validation: Monitor via TLC (Hexanes/EtOAc 3:1); the starting material spot (visualized under UV 254 nm) should disappear.

  • Quenching & Extraction: Cool to 0 °C and carefully neutralize the aqueous layer to pH 8 using 6M NaOH. Extract the aqueous layer with DCM (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the target ketone.

Protocol B: Stille Cross-Coupling and Hydrolysis

Reagents:

  • 4-Bromo-2,6-dimethylpyridine (5.0 mmol, 1.0 equiv)

  • Tributyl(1-ethoxyvinyl)tin (6.0 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (0.25 mmol, 0.05 equiv)

  • Anhydrous Toluene (25 mL)

  • 2M Aqueous HCl (10 mL)

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with 4-bromo-2,6-dimethylpyridine and anhydrous toluene. Sparge with N₂ for 15 minutes to remove oxygen, which would otherwise deactivate the Pd(0) catalyst.

  • Coupling: Add tributyl(1-ethoxyvinyl)tin and Pd(PPh₃)₄. Heat the mixture to 100 °C for 12 hours under an inert atmosphere. Validation: LC-MS analysis should indicate the complete consumption of the bromide and the appearance of the ethoxyvinyl intermediate (M+H = 178.1).

  • Hydrolysis: Cool the reaction to room temperature. Add 10 mL of 2M aqueous HCl and stir vigorously for 2 hours. Causality: The acidic environment protonates the enol ether oxygen, triggering rapid hydrolysis to the ketone[3].

  • Workup: Basify the mixture with saturated aqueous NaHCO₃ to pH 8. Filter through a pad of Celite to remove tin residues and precipitated palladium. Extract with Ethyl Acetate (3 × 20 mL).

  • Purification: Concentrate and purify via column chromatography (Hexanes/EtOAc gradient). To ensure pharmaceutical-grade purity, treat the product with a fluoride source (e.g., aqueous KF) to precipitate any remaining toxic organotin byproducts.

Quantitative Data & Method Comparison

The following table summarizes the quantitative metrics of both synthetic routes, allowing researchers to select the optimal protocol based on their specific constraints (e.g., scale, budget, toxicity limits).

MetricMethod A: Minisci AcylationMethod B: Stille Cross-Coupling
Overall Yield 65 – 75%80 – 85%
Step Count 1 Step (Direct C-H functionalization)2 Steps (Coupling + Hydrolysis, one-pot)
Regioselectivity >99% (C4 exclusively due to steric blocks)>99% (Determined by initial halide position)
Atom Economy Low (Generates CO₂, sulfate, Ag salts)Low (Generates massive organotin byproducts)
Toxicity Profile Moderate (Corrosive acids, strong oxidants)High (Highly toxic organotin reagents)
Industrial Scalability Excellent (Cheap reagents, operationally simple)Poor (High cost of Pd/Tin, difficult purification)

References

  • Title: Decarboxylative photocatalytic transformations Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: ω-Methoxylation and Hydration of Ethynyl-N-heteroarenes Source: Synthesis (1984) URL: [Link]

Sources

Application Note: Advanced Analytical Methodologies for the Quantification of 1-(2,6-Dimethylpyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound of Interest: 1-(2,6-Dimethylpyridin-4-yl)ethanone (CAS: 72693-15-3) Techniques: High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction & Analytical Challenges

1-(2,6-Dimethylpyridin-4-yl)ethanone (also known as 4-acetyl-2,6-dimethylpyridine) is a sterically hindered heterocyclic ketone that serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and metal-organic frameworks (MOFs)[1].

From an analytical perspective, quantifying substituted pyridines presents distinct challenges. The basicity of the pyridine nitrogen often leads to severe peak tailing on traditional silica-based reversed-phase columns due to secondary Lewis acid-base interactions with residual silanols[2]. Furthermore, its moderate volatility and polarity require carefully optimized conditions to prevent sample loss and ensure accurate trace-level quantification[3].

To establish a self-validating analytical system, this application note details a dual-platform approach: HPLC-UV for robust, high-throughput assay and purity quantification, and GC-MS for orthogonal structural confirmation and trace impurity profiling.

Workflow A 1-(2,6-Dimethylpyridin-4-yl)ethanone Sample Matrix B Sample Preparation (Dilution / Extraction) A->B C HPLC-UV (Assay & Purity) B->C D GC-MS (Trace Impurities & ID) B->D E Data Acquisition & Integration C->E D->E F Quantification & Reporting E->F

Fig 1. Dual-platform analytical workflow for 1-(2,6-Dimethylpyridin-4-yl)ethanone quantification.

HPLC-UV Quantification Protocol

Causality in Method Design

To suppress the ionization of the pyridine nitrogen and mitigate silanol interactions, the mobile phase is modified with 0.1% Formic Acid (lowering the pH to ~2.7). This ensures the analyte remains fully protonated, migrating predictably through the stationary phase[2]. An end-capped C18 column is mandated to physically shield the analyte from the silica backbone, ensuring sharp, symmetrical peaks. Detection is set at 254 nm, capitalizing on the strong UV absorbance of the conjugated pyridine-ketone system[4].

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 10.0 mg of 1-(2,6-Dimethylpyridin-4-yl)ethanone reference standard. Dissolve in 10 mL of Mobile Phase A (Stock: 1.0 mg/mL).

  • Calibration Curve: Serially dilute the stock solution with the mobile phase to generate working standards at 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Dissolve the synthetic or formulated sample in the mobile phase. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial gradient composition (90% A / 10% B) for at least 15 column volumes until a stable baseline is achieved.

  • Execution: Inject 10 µL of each standard and sample. Integrate the peak area corresponding to the analyte (typical retention time: ~4.2 minutes).

Chromatographic Conditions
ParameterSpecification
Column End-capped C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A HPLC-grade Water + 0.1% Formic Acid
Mobile Phase B HPLC-grade Acetonitrile + 0.1% Formic Acid
Elution Mode Gradient: 0-1 min (10% B), 1-6 min (10% 80% B), 6-8 min (80% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV/DAD at 254 nm
Injection Volume 10 µL

GC-MS Structural Confirmation & Impurity Profiling

Causality in Method Design

While HPLC is ideal for bulk quantification, GC-MS is indispensable for identifying volatile synthetic byproducts (e.g., unreacted 2,6-dimethylpyridine). The analyte's molecular weight (149.19 g/mol ) and thermal stability make it highly amenable to gas-phase analysis[3]. A low-polarity DB-5ms column is utilized to separate the analyte from matrix interferences based on boiling point and spatial interactions. Electron Ionization (EI) at 70 eV provides a standardized, reproducible fragmentation pattern for definitive identification.

Fragmentation M Molecular Ion [M]+ m/z 149 F1 Loss of Methyl [M - CH3]+ m/z 134 M->F1 - CH3• F2 Loss of Acetyl [M - COCH3]+ m/z 106 M->F2 - CH3CO•

Fig 2. Primary Electron Ionization (EI) fragmentation pathways for the target compound.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5.0 mg of the sample in 10 mL of HPLC-grade Methanol. Vortex for 30 seconds.

  • Filtration: Pass the solution through a 0.45 µm nylon filter into a glass GC autosampler vial.

  • Instrument Setup: Ignite the MS source and verify the vacuum pressure. Perform an autotune using PFTBA to ensure mass accuracy across the 50-300 m/z range.

  • Execution: Inject 1 µL of the sample in split mode (10:1) to prevent column overloading.

  • Data Analysis: Extract the Extracted Ion Chromatogram (EIC) for m/z 149 (Quantifier) and m/z 106 (Qualifier). Compare the fragmentation spectra against the NIST library.

GC-MS Acquisition Parameters
ParameterSpecification
Column DB-5ms (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium (Ultra-High Purity, 99.999%)
Flow Rate 1.0 mL/min (Constant Flow)
Inlet Temperature 250 °C
Oven Program 70 °C (hold 2 min) 15 °C/min 280 °C (hold 5 min)
Ionization Energy 70 eV (Electron Ionization)
MS Source Temp 230 °C
Scan Range 50 – 350 m/z

Expected Validation Metrics

To ensure the trustworthiness of the generated data, both methods must undergo rigorous validation following ICH Q2(R2) guidelines. Below is a summary of the expected quantitative performance data for the HPLC-UV method.

Validation ParameterExpected MetricAcceptance Criteria
Linearity Range 1.0 – 100 µg/mL R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3:1
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) 10:1
Intra-day Precision (RSD) 0.8% 2.0% (n=6)
Inter-day Precision (RSD) 1.2% 2.0% (n=12 over 3 days)
Accuracy (Recovery) 99.2% – 101.5%98.0% – 102.0% at 3 concentration levels

References

  • Head space single-drop microextraction of pyridine from nargile smoke and determination by high-performance liquid chromatograph. Erbil Polytechnic University. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatography Solutions for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 1-(2,6-Dimethylpyridin-4-yl)ethanone (CAS: 72693-15-3)

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying sterically hindered, functionalized pyridines.

Unlike standard aliphatic or aromatic hydrocarbons, 1-(2,6-Dimethylpyridin-4-yl)ethanone presents a unique chromatographic challenge. The 2,6-dimethyl groups provide electron-donating inductive effects that increase the electron density on the pyridine nitrogen, while the 4-acetyl group exerts an opposing electron-withdrawing effect. The net result is a highly polarized molecule with a basic nitrogen center that interacts aggressively with the acidic silanol groups (Si-OH) present on standard bare silica gel [1].

Below, you will find mechanistic insights, diagnostic FAQs, condition matrices, and self-validating protocols to ensure high-recovery, high-purity isolations.

Module 1: Mechanistic Insights

To solve a chromatography issue, we must first visualize the molecular interactions dictating retention time and band shape. When a basic pyridine derivative enters a standard silica column, it undergoes both hydrogen bonding and ion-exchange with the stationary phase. This dual-affinity causes the compound to continuously adsorb and desorb at different rates, resulting in "tailing" or "streaking."

Mechanism Silanol Acidic Silanol Groups (Silica Gel Surface) Target 1-(2,6-Dimethylpyridin-4-yl)ethanone (Basic Pyridine Nitrogen) Target->Silanol Strong Hydrogen Bonding & Ion-Exchange (Tailing) TEA Triethylamine (TEA) (Basic Modifier) TEA->Silanol Competitive Binding (Deactivation)

Caption: Mechanism of silica gel deactivation by TEA to prevent pyridine derivative tailing.

By introducing a sacrificial basic modifier like Triethylamine (TEA), the TEA outcompetes the pyridine nitrogen for the acidic silanol sites, effectively "deactivating" the silica and allowing your target compound to elute as a tight, symmetrical band [2].

Module 2: Diagnostic Troubleshooting & FAQs

Q1: My TLC shows 1-(2,6-Dimethylpyridin-4-yl)ethanone streaking from Rf 0.1 to 0.5. How do I fix this before running the column? A1: Streaking is the macroscopic symptom of the microscopic ion-exchange occurring between your compound and the silica [1]. To correct this, add 1% to 5% (v/v) Triethylamine (TEA) or Ammonium Hydroxide to your developing solvent. Run the TLC again. The TEA will neutralize the acidic sites on the plate, and your compound should resolve into a tight, circular spot. Use this modified solvent system for your bulk column [3].

Q2: I added TEA to my mobile phase, but my compound is still co-eluting with a closely related impurity. What is the causality here? A2: While TEA fixes peak shape, it can also compress the overall retention time of all basic compounds in the mixture, reducing resolution. The causality is that the stationary phase is now completely masked. If you lose resolution upon adding TEA, you must switch your stationary phase entirely. Transitioning from acidic Silica Gel to Basic Alumina alters the fundamental retention mechanism from ion-exchange to pure dipole-dipole interactions, often restoring separation between closely related pyridine analogs.

Q3: Is it necessary to pre-treat the silica gel, or can I just add TEA to the eluent as I run the column? A3: You must pre-treat (equilibrate) the column. Silica gel is highly porous and contains a massive surface area of silanol groups. If you only add TEA to the running eluent, the leading edge of your solvent front will be stripped of TEA as it binds to the silica. By the time your compound travels down the column, it will encounter bare, acidic silica and streak. Always pack and equilibrate the column with 2-3 column volumes (CV) of your TEA-spiked solvent before loading the sample [3].

Module 3: Chromatographic Condition Matrices

To facilitate rapid decision-making, summarize your options using the matrix below. These parameters are optimized specifically for 1-(2,6-Dimethylpyridin-4-yl)ethanone.

Stationary PhaseRecommended Mobile PhaseModifier RequiredEst. Tailing FactorExpected RecoveryMechanistic Notes
Standard Silica (Bare) Hexane / Ethyl AcetateNone> 2.5 (Severe)< 60%Not recommended. Irreversible adsorption occurs.
Deactivated Silica Hexane / EtOAc (Gradient)1-3% TEA1.1 - 1.3 (Good)> 85%TEA competitively binds silanols. High utility, low cost.
Basic Alumina Hexane / DichloromethaneNone1.0 (Excellent)> 90%Eliminates acid-base interactions entirely. Best for scale-up.
NH2-Functionalized Silica Heptane / EtOAcNone1.0 (Excellent)> 95%Amine groups permanently mask silanols. High cost, high performance.
Module 4: Self-Validating Experimental Workflows

Workflow Start Initial TLC on Normal Silica (Hexane/EtOAc) Check Observe Spot Morphology Start->Check Tailing Severe Tailing / Rf < 0.2 Check->Tailing If basicity dominates Good Round Spot / Good Rf Check->Good If sterics mask basicity AddTEA Add 1-3% TEA to Mobile Phase Pre-treat Silica Tailing->AddTEA Proceed Proceed to Flash Chromatography Good->Proceed Alumina Switch to Basic Alumina or NH2-Silica AddTEA->Alumina Tailing Persists AddTEA->Proceed TLC Improves Alumina->Proceed

Caption: Decision tree for optimizing chromatography conditions for basic pyridine derivatives.

Protocol: Deactivated Silica Gel Chromatography with Self-Validation

This protocol utilizes a closed-loop validation system to ensure the compound does not degrade or irreversibly bind during purification.

Step 1: Mobile Phase Preparation & Equilibration

  • Prepare your optimized mobile phase (e.g., 70% Hexane : 30% Ethyl Acetate) and add exactly 2% (v/v) Triethylamine (TEA) [3]. Mix thoroughly.

  • Prepare a slurry of standard silica gel (230-400 mesh) using the TEA-spiked mobile phase.

  • Pack the column and flush with at least 3 Column Volumes (CV) of the TEA-spiked solvent. Causality: This exothermic step ensures all acidic silanol sites are fully saturated with TEA prior to introducing the pyridine derivative [2].

Step 2: Dry Loading the Sample

  • Dissolve the crude 1-(2,6-Dimethylpyridin-4-yl)ethanone in a minimum amount of Dichloromethane (DCM).

  • Add a small amount of bare silica gel (approx. 3x the mass of the crude) to the flask.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Carefully load this powder onto the flat head of the equilibrated column and top with a 1 cm layer of protective sand.

Step 3: Elution & Fraction Collection

  • Elute the column using the TEA-spiked mobile phase.

  • Collect fractions in standard test tubes. Because the acetyl group provides a strong UV chromophore, monitor the elution using a handheld UV lamp (254 nm) against the glass tubes to track the band in real-time.

Step 4: The Self-Validation Checkpoint (2D-TLC) Trustworthiness requires verification that the compound did not decompose on the column.

  • Spot a sample from the peak fraction onto the bottom-right corner of a square TLC plate.

  • Develop the plate in the TEA-spiked solvent. Mark the spot.

  • Rotate the plate 90 degrees and develop it a second time in the exact same solvent system.

  • Validation: If the compound is stable and eluting purely, it will appear as a single spot on the diagonal axis of the plate. If it appears off the diagonal, or as multiple spots, the compound is either degrading on the silica or the TEA equilibration was insufficient, prompting a necessary switch to Basic Alumina.

References
  • National Institutes of Health (NIH) / PubMed. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid.[Link]

  • Department of Chemistry, University of Rochester. Solvent Systems for Flash Column Chromatography.[Link]

Technical Support Center: Synthesis of 1-(2,6-Dimethylpyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of 1-(2,6-Dimethylpyridin-4-yl)ethanone (CAS: 72693-15-3), also known as 4-acetyl-2,6-dimethylpyridine. This compound is a highly sterically hindered, versatile intermediate critical for constructing complex heterocyclic frameworks in drug development and optoelectronics[1].

Because of the unique electronic and steric properties imparted by the 2,6-dimethyl groups, synthesizing the 4-acetyl derivative is fraught with specific side reactions. This guide is designed to help researchers diagnose, troubleshoot, and optimize their synthetic workflows through mechanistic understanding and self-validating protocols.

Diagnostic Overview: Reaction Pathways & Side Products

To effectively troubleshoot your synthesis, you must first identify where the reaction diverges. The diagram below maps the two primary synthetic routes (Minisci radical acylation and Organolithium-mediated acylation) and their respective mechanistic pitfalls.

G SM 2,6-Dimethylpyridine (or 4-Halo precursor) Target 1-(2,6-Dimethylpyridin-4-yl)ethanone (Target Product) SM->Target Optimized Conditions Side1 3-Acetyl Regioisomer (Minisci Byproduct) SM->Side1 Sub-optimal pH (Radical attack) Side2 Lateral Acylation (Lithiation Byproduct) SM->Side2 T > -40°C (Deprotonation) Side3 N-Oxide Derivative (Oxidation Byproduct) SM->Side3 Excess Oxidant

Fig 1. Reaction pathways and primary side reactions in the synthesis of 1-(2,6-Dimethylpyridin-4-yl)ethanone.

Troubleshooting FAQs: Mechanistic Causality

Q: Why am I observing significant amounts of the 3-acetyl-2,6-dimethylpyridine regioisomer during Minisci acylation? A: The Minisci reaction relies on the addition of nucleophilic acetyl radicals to a protonated pyridine ring. While the 4-position is the most electron-deficient and theoretically favored, the 3-position remains highly susceptible to radical attack if the pH of the reaction mixture is insufficiently low (pH > 2)[2]. Incomplete protonation of the pyridine core reduces the regioselectivity. Causality Fix: Ensure strict pH control using trifluoroacetic acid (TFA) or sulfuric acid to maintain complete protonation, directing the radical exclusively to the 4-position.

Q: My organolithium route yields a major impurity identified by NMR as a 2-propanone derivative. What is the mechanistic cause? A: You are observing lateral lithiation . The 2- and 6-methyl groups of the pyridine ring are highly acidic due to the electron-withdrawing nature of the adjacent nitrogen atom. When utilizing strong bases like n-butyllithium for halogen-metal exchange on 4-bromo-2,6-dimethylpyridine, deprotonation of these methyl groups competes directly with the desired exchange[3]. Above -40°C, this lateral deprotonation becomes thermodynamically favored. Causality Fix: Maintain strict cryogenic conditions (-78°C) to ensure kinetic control favors the halogen-metal exchange.

Q: What causes the formation of N-oxide byproducts, and how can they be minimized? A: N-oxidation is a direct consequence of using excess oxidants (e.g., persulfates or tert-butyl hydroperoxide) required to generate the acetyl radical from precursors like pyruvic acid. While the sterically hindered nitrogen in 2,6-dimethylpyridine offers some protection, prolonged exposure at elevated temperatures forces oxidation. Causality Fix: Dose the oxidant slowly via a syringe pump rather than a single bolus addition to keep the steady-state concentration of the oxidant low.

Quantitative Benchmarking of Synthesis Routes

To assist in route selection, the following table summarizes the quantitative data regarding yields and primary side reactions across the three most common synthetic methodologies.

Synthesis RoutePrimary ReagentsTarget Yield (%)Major Side ReactionSide Product Yield (%)Key Mitigation Strategy
Minisci Acylation 2,6-Lutidine, Pyruvic acid, AgNO₃, (NH₄)₂S₂O₈45–55%Regioisomeric attack (C3)10–15%Strict pH control (<2.0), slow oxidant addition
Halogen-Metal Exchange 4-Bromo-2,6-lutidine, n-BuLi, Weinreb Amide75–85%Lateral lithiation (C2/C6 methyls)5–20%Strict cryogenic control (-78°C), rapid quench
Cross-Coupling (Stille) 4-Bromo-2,6-lutidine, Tributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₄80–90%Homocoupling / Dehalogenation<5%Rigorous degassing, optimized Pd catalyst loading

Organolithium Pathway Dynamics

The most reliable method for obtaining high-purity 1-(2,6-Dimethylpyridin-4-yl)ethanone is the organolithium route. However, understanding the temperature-dependent bifurcation of this pathway is critical to preventing lateral acylation.

G SM 4-Bromo-2,6-dimethylpyridine HME 4-Lithio-2,6-dimethylpyridine (Kinetic Product) SM->HME n-BuLi, -78°C (Halogen-Metal Exchange) Deprot 4-Bromo-2-(lithiomethyl)-6-methylpyridine (Thermodynamic Product) SM->Deprot n-BuLi, > -40°C (Lateral Deprotonation) Target 1-(2,6-Dimethylpyridin-4-yl)ethanone HME->Target + Weinreb Amide (Electrophilic Quench) SideProd Lateral Acylation Byproduct Deprot->SideProd + Weinreb Amide (Electrophilic Quench)

Fig 2. Mechanistic divergence during organolithium-mediated synthesis based on temperature control.

Self-Validating Experimental Protocol: Cryogenic Lithiation

To guarantee the suppression of lateral lithiation and ensure high yields of the target ketone, utilize the following self-validating protocol. This method employs N-methoxy-N-methylacetamide (Weinreb amide) to prevent over-addition (tertiary alcohol formation)[4].

Step 1: System Preparation and Degassing
  • Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Add 4-bromo-2,6-dimethylpyridine (10.0 mmol, 1.86 g) and anhydrous THF (50 mL).

Validation Checkpoint 1 (Moisture): Perform a Karl Fischer titration on a 0.5 mL aliquot of the THF solution. The water content must be <10 ppm . Higher moisture levels will prematurely quench the organolithium intermediate, leading to unreacted starting material.

Step 2: Halogen-Metal Exchange
  • Submerge the Schlenk flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78°C for 15 minutes.

  • Add n-butyllithium (1.05 eq, 10.5 mmol, 2.5 M in hexanes) dropwise via a syringe pump over 20 minutes down the side of the flask to pre-cool the reagent.

  • Stir at -78°C for 30 minutes.

Validation Checkpoint 2 (Regioselectivity): Withdraw a 0.1 mL aliquot using a pre-cooled syringe and inject it into a vial containing 0.5 mL of D₂O. Extract with CDCl₃ and run a rapid crude ¹H-NMR. The disappearance of the C4 aromatic proton and >95% deuterium incorporation at the 4-position confirms successful kinetic exchange without lateral lithiation.

Step 3: Electrophilic Quench
  • Add N-methoxy-N-methylacetamide (1.2 eq, 12.0 mmol) dropwise over 10 minutes, strictly maintaining the internal temperature below -70°C.

  • Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

Validation Checkpoint 3 (Reaction Completion): Perform TLC (Hexanes:EtOAc 3:1). The stable tetrahedral intermediate will not move significantly, but the absence of the starting 4-bromo-2,6-dimethylpyridine spot (R_f ~0.6) indicates complete conversion.

Step 4: Hydrolysis and Workup
  • Quench the reaction at 0°C by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography to yield pure 1-(2,6-Dimethylpyridin-4-yl)ethanone.

References

  • Product Class 1: Pyridines. Thieme E-Books & E-Journals. Available at: [Link]

  • On the reactions of the lithium compound of 2,6-dimethylpyridine with benzyl chloride, benzoic anhydride or benzonitrile. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Controlled Synthesis of 2-Acetyl-6-carbethoxypyridine and 2,6-Diacetylpyridine from 2,6-Dimethylpyridine. Synthetic Communications (Taylor & Francis). Available at: [Link]

Technical Support Center: Preventing Polymerization in Pyridine Derivative Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent unwanted polymerization when handling pyridine derivatives (such as 2-vinylpyridine, 4-vinylpyridine, and 2-pyridyl cross-coupling intermediates).

Mechanistic Insights: The Causality of Pyridine Polymerization

Pyridine derivatives, particularly those with vinyl substituents (e.g., 2-vinylpyridine and 4-vinylpyridine), are highly susceptible to spontaneous polymerization[1]. The electron-withdrawing nature of the pyridine ring depletes electron density from the pendant vinyl group, making it highly reactive toward radical, anionic, and coordination polymerization pathways[2].

Environmental triggers such as heat, UV light, or trace peroxides can initiate homolytic cleavage, generating propagating carbon-centered radicals[3]. To counteract this, commercial suppliers stabilize these monomers with phenolic inhibitors like or hydroquinone (HQ)[1]. These inhibitors act as radical scavengers, donating a hydrogen atom to the propagating radical and forming a stable, unreactive quinone derivative that terminates the chain reaction[4].

Mechanism Trig Heat / UV Light (Initiation) Mon Vinylpyridine Monomer Trig->Mon Cleaves bonds Rad Propagating Radical Mon->Rad Forms radical Pol Poly(vinylpyridine) (Viscous Mass) Rad->Pol Uncontrolled Propagation Dead Quenched Stable Species Rad->Dead Chain Termination Inh TBC / HQ Inhibitor (H-atom Donor) Inh->Rad Scavenges Radical

Figure 1: Mechanism of vinylpyridine radical polymerization and TBC inhibition.

Troubleshooting Guide & FAQs

Q1: My 4-vinylpyridine (4-VP) stock has turned dark brown and highly viscous during storage. What caused this, and can it be salvaged? A: The darkening and increased viscosity indicate that auto-polymerization has occurred due to light or heat exposure, likely accelerated by the depletion of the [3]. Once bulk polymerization has initiated, the material cannot be easily salvaged for sensitive monomeric reactions. To prevent this, always store vinylpyridines at -20 °C in amber or foil-wrapped bottles, and ensure the inhibitor concentration is maintained between 1000–2000 ppm (0.1%–0.2%)[5].

Q2: I need to perform a controlled Atom Transfer Radical Polymerization (ATRP). How do I properly remove the TBC inhibitor from my pyridine monomer beforehand? A: Phenolic inhibitors like TBC will quench the radicals generated by your ATRP initiator, leading to induction periods or complete reaction failure[6]. TBC must be removed immediately prior to use. This is best achieved via vacuum distillation (see Protocol A) or by passing the monomer through a short column of activated basic alumina. Distillation is preferred as it also removes pre-formed oligomers[4].

Q3: During Suzuki-Miyaura cross-coupling with 2-pyridylboronates, I observe rapid decomposition, protodeboronation, and intractable polymeric side-products. How can I suppress this? A: 2-Pyridylboronates are notoriously unstable and prone to decomposition and side reactions during standard cross-coupling conditions[7]. The proximity of the basic nitrogen to the boron atom facilitates rapid protodeboronation. To bypass this, switch your nucleophilic coupling partner to a [7]. Pyridine sulfinates are highly stable, easily prepared, and undergo efficient desulfinative cross-coupling without the rapid degradation pathways seen in boronates[8]. (See Protocol B).

Quantitative Data: Inhibitors and Physical Properties

Table 1: Comparison of Common Polymerization Inhibitors for Pyridine Derivatives

InhibitorMechanism of ActionTypical ConcentrationRemoval MethodBest Use Case
4-tert-Butylcatechol (TBC) Radical scavenging (H-atom transfer)0.1% (1000 ppm)Vacuum distillation or Basic AluminaLong-term storage of 2-VP and 4-VP.
Hydroquinone (HQ) Radical scavenging (requires trace O₂)0.1% - 0.2%Aqueous NaOH wash or DistillationGeneral purpose stabilization[3].
Phenothiazine Anaerobic radical trapping50 - 500 ppmVacuum distillationHigh-temperature processing.

Table 2: Physical Properties & Storage Parameters for Vinylpyridines

CompoundBoiling PointVapor PressureFlash PointIdeal Storage
2-Vinylpyridine 158 °C (79–82 °C at 29 mmHg)10 mmHg (at 44.5 °C)47 °C-20 °C, Dark, Inhibited[2]
4-Vinylpyridine 121 °C (62–65 °C at 15 mmHg)~10 mmHg (at 20 °C)51 °C-20 °C, Dark, Inhibited[9]

Validated Experimental Protocols

Protocol A: Vacuum Distillation for Inhibitor Removal from Vinylpyridines

Self-Validating Step: The purified monomer should be a clear, colorless liquid. A yellow or brown tint in the distillate indicates incomplete separation from the inhibitor or pre-formed oligomers[3].

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Wrap the receiving flask in aluminum foil to protect the purified monomer from ambient UV light.

  • Preparation: Add the commercial inhibited vinylpyridine (e.g.,) to the distillation flask[10]. Add a small magnetic stir bar. Do not use boiling chips, as their porous nature can trap air and cause bumping.

  • Vacuum Application: Apply a steady vacuum of approximately 15–29 mmHg[2].

  • Heating: Slowly lower the flask into an oil bath pre-heated to 60–70 °C[4]. Avoid excessive heat, which can trigger thermal polymerization in the distillation pot.

  • Collection: Discard the first 5% of the distillate (forerun). Collect the main fraction in the foil-wrapped receiving flask cooled in an ice-water bath.

  • Storage: Use the uninhibited monomer immediately for your reaction. If short-term storage is unavoidable, flush the flask with argon and store at -80 °C.

Distillation S1 1. Raw Vinylpyridine (Contains TBC Inhibitor) S2 2. Setup Vacuum Distillation (Shield from Light) S1->S2 S3 3. Apply Vacuum (< 29 mmHg) S2->S3 S4 4. Heat Oil Bath (60-70 °C) S3->S4 S5 5. Condense Vapor (Ice-Cooled Receiver) S4->S5 Vaporization S6 6. Pure Monomer (Use Immediately) S5->S6 Collection

Figure 2: Step-by-step workflow for the vacuum distillation of vinylpyridine to remove TBC.

Protocol B: Palladium-Catalyzed Cross-Coupling using Pyridine-2-Sulfinates

Causality: Bypassing the highly unstable 2-pyridylboronate intermediate prevents rapid protodeboronation and subsequent polymerization/oligomerization of the pyridine ring during cross-coupling[7].

  • Reagent Mixing: In a Schlenk tube, combine the aryl halide (1.0 equiv), pyridine-2-sulfinate lithium salt (1.5 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.5 equiv).

  • Degassing: Evacuate and backfill the tube with argon three times to ensure a strictly anaerobic environment.

  • Solvent Addition: Add degassed 1,4-dioxane (0.2 M relative to the aryl halide).

  • Reaction: Seal the tube and heat the mixture at 110 °C for 16–24 hours under vigorous stirring.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting biaryl product via flash column chromatography on silica gel.

References

  • "2-Vinylpyridine", Wikipedia. Available at:[Link]

  • "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides", Chemical Science (RSC Publishing). Available at:[Link]

  • "A Mechanism for Electropolymerization of 2-Vinylpyridine Coatings on Metal Surfaces", Macromolecules (ACS Publications). Available at:[Link]

  • "2-Vinylpyridine | CID 7521", PubChem. Available at:[Link]

Sources

Technical Support Center: Optimizing Solvent Systems for 1-(2,6-Dimethylpyridin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for optimizing solvent systems for reactions of 1-(2,6-Dimethylpyridin-4-YL)ethanone.

Introduction

1-(2,6-Dimethylpyridin-4-YL)ethanone (CAS No. 72693-15-3) is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Its unique structure, featuring a sterically hindered and electron-deficient pyridine ring combined with a reactive ketone functionality, presents specific challenges and opportunities in reaction design.[1] The selection of an appropriate solvent system is not merely a matter of dissolution but a critical parameter that dictates reaction rate, yield, selectivity, and ease of purification.

This guide provides researchers and drug development professionals with a dedicated resource for troubleshooting common issues and answering frequently asked questions related to solvent optimization for this versatile building block. It is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Section 1: Core Principles of Solvent Selection

The molecular structure of 1-(2,6-Dimethylpyridin-4-YL)ethanone imparts a moderate polarity. The pyridine nitrogen and ketone carbonyl are polar, while the aromatic ring and methyl groups are nonpolar. This duality means its solubility and the stability of reactive intermediates are highly sensitive to the solvent environment.

Table 1: Properties of Common Laboratory Solvents

A rational solvent choice begins with understanding the physical properties of the available options. This table summarizes key parameters to guide your initial selection.

SolventTypePolarity IndexBoiling Point (°C)Dielectric Constant (ε at 20°C)Notes
Toluene Aprotic, Nonpolar2.41112.4Good for reactions requiring higher temperatures; can form azeotropes with water.
Tetrahydrofuran (THF) Aprotic, Polar4.0667.6Excellent for organometallics; can form peroxides.
Dichloromethane (DCM) Aprotic, Polar3.1409.1High volatility, useful for reactions at or below room temperature.
Acetonitrile (ACN) Aprotic, Polar5.88237.5High dielectric constant stabilizes charged species.
Dimethylformamide (DMF) Aprotic, Polar6.415336.7High boiling point; excellent for SNAr reactions but can be difficult to remove.[2]
Dimethyl Sulfoxide (DMSO) Aprotic, Polar7.218946.7Very high boiling point and polarity; accelerates rates of many reactions.[3][4]
Ethanol (EtOH) Protic, Polar4.37824.5Protic nature can interfere with bases/nucleophiles but is a good "green" option.
1,4-Dioxane Aprotic, Polar4.81012.2Higher boiling point alternative to THF.
General Solvent Screening Workflow

A systematic approach is crucial for efficient optimization. The following workflow provides a logical progression from initial concept to a refined reaction system.

Solvent_Screening_Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Optimization A Define Reaction Goals (Yield, Selectivity, Rate) B Analyze Reactants & Mechanism (Polarity, Charged Intermediates?) A->B C Select Diverse Solvents (Polar/Nonpolar, Protic/Aprotic) B->C D Run Small-Scale Parallel Reactions (Identical Conditions) C->D E Monitor Progress (TLC, LC-MS) D->E F Analyze Results (Yield, Purity, Side Products) E->F G Identify Best Solvent Class F->G G->D Iterate if necessary H Optimize Further (Solvent Mixtures, Temperature, Concentration) G->H

Caption: A systematic workflow for efficient solvent screening and optimization.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem Area: Poor Reaction Performance

Q1: My reaction is extremely slow or gives a very low yield. I've confirmed my reagents are good. How could the solvent be the culprit?

A1: This is a classic symptom of a suboptimal solvent environment, which can manifest in two primary ways:

  • Poor Solubility: Even if the material appears to dissolve, it may not be fully solvated at the molecular level. If reactants are not in the same phase, the reaction rate will be limited by diffusion.

    • Solution: Try a solvent with a polarity that better matches the reactants. For 1-(2,6-Dimethylpyridin-4-YL)ethanone, consider moving from a nonpolar solvent like toluene to a more polar one like THF or acetonitrile. Gentle heating can also improve solubility and reaction rate, but ensure it does not cause degradation.

  • Transition State Destabilization: Many organic reactions proceed through charged or highly polar transition states. A nonpolar solvent cannot effectively stabilize these states, leading to a high activation energy barrier. For instance, in nucleophilic additions to the ketone or nucleophilic aromatic substitutions (SNAr), a polar aprotic solvent is often required to stabilize the charged intermediates.[2][4]

    • Solution: If you suspect a polar transition state, switch to a solvent with a high dielectric constant like acetonitrile, DMF, or DMSO.[3] These solvents excel at stabilizing charge separation, which can dramatically accelerate reaction rates.

Problem Area: Solubility and Physical Handling

Q2: 1-(2,6-Dimethylpyridin-4-YL)ethanone won't dissolve in my reaction solvent. What's the best approach?

A2: Direct insolubility is a clear indication for a solvent change.

  • Step 1: Re-evaluate Polarity. If you are using a nonpolar solvent (e.g., hexanes, toluene), the pyridine and ketone groups are likely preventing dissolution. Switch to a more polar solvent like ethyl acetate, DCM, or THF.

  • Step 2: Consider Solvent Mixtures. A binary solvent system can fine-tune polarity. For example, a toluene/THF or DCM/ethanol mixture can provide the right balance to dissolve all reaction components.

  • Step 3: Use a Stronger Solvent. For particularly stubborn cases, highly polar aprotic solvents like DMF or DMSO can be used, though be mindful of their high boiling points which can complicate product isolation.

Problem Area: Selectivity and Side Products

Q3: I am getting a mixture of products. How can solvent choice improve the selectivity of my reaction?

A3: Solvent can play a decisive role in directing the outcome of a reaction with multiple possible pathways.

  • Influencing Competing Mechanisms: A classic example is the competition between substitution (SN2) and elimination (E2). Polar aprotic solvents (acetone, DMSO) favor SN2 pathways by solvating the cation but leaving the nucleophile relatively "bare" and reactive. In contrast, polar protic solvents (ethanol, water) can solvate both the cation and the nucleophile, potentially favoring other pathways.

  • Steric Shielding: The pyridine nitrogen can coordinate with certain reagents or catalysts. A coordinating solvent (like THF or acetonitrile) can compete for this binding site, potentially freeing the pyridine to react as intended or, conversely, inhibiting the desired coordination.

  • Hydrogen Bonding: If your reaction involves intermediates that can be stabilized or destabilized by hydrogen bonds, the choice between a protic (e.g., ethanol) and an aprotic (e.g., THF) solvent is critical. For 1-(2,6-Dimethylpyridin-4-YL)ethanone, a protic solvent could hydrogen-bond with the ketone oxygen or the pyridine nitrogen, altering their reactivity.

Troubleshooting_Logic Problem Identify Primary Problem LowYield Low Yield / Slow Rate Problem->LowYield SideProducts Side Products / Poor Selectivity Problem->SideProducts PoorSolubility Poor Solubility Problem->PoorSolubility SolubilityCheck Check Solubility of All Reactants LowYield->SolubilityCheck MechanismCheck Are Competing Mechanisms Possible? SideProducts->MechanismCheck IncreasePolarity Action: Increase Solvent Polarity (e.g., Toluene -> THF -> ACN) PoorSolubility->IncreasePolarity TS_Polarity Is Transition State Polar/Charged? SolubilityCheck->TS_Polarity No SolubilityCheck->IncreasePolarity Yes TS_Polarity->IncreasePolarity No UsePolarAprotic Action: Use High-Polarity Aprotic Solvent (e.g., ACN, DMF, DMSO) TS_Polarity->UsePolarAprotic Yes ChangeSolventType Action: Switch Solvent Type (e.g., Aprotic vs. Protic) MechanismCheck->ChangeSolventType Yes

Caption: A decision-making flowchart for troubleshooting common reaction issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best "first-pass" solvents to try for a new reaction with 1-(2,6-Dimethylpyridin-4-YL)ethanone?

A1: A good starting point is to screen a small set of diverse solvents. We recommend:

  • Toluene: A robust, nonpolar solvent for higher temperatures.

  • Tetrahydrofuran (THF): An excellent, moderately polar aprotic solvent for a wide range of reactions, especially those involving organometallics.

  • Acetonitrile (ACN): A polar aprotic solvent effective at stabilizing charged intermediates. These three cover a good range of polarities and properties and will often give a strong indication of the optimal solvent class for your specific transformation.

Q2: How does the basicity of the pyridine nitrogen influence my choice of solvent?

A2: The lone pair on the pyridine nitrogen makes it a Lewis base. In reactions involving Lewis acidic reagents or metal catalysts (e.g., palladium cross-couplings), the nitrogen can coordinate to the metal center, sometimes inhibiting catalysis.[5] This is a well-known challenge in pyridine chemistry.[5][6] A coordinating solvent like THF or ACN might compete with the pyridine for the metal center, which can be either beneficial or detrimental depending on the specific catalytic cycle. In such cases, a non-coordinating solvent like toluene or even a chlorinated solvent like dichloroethane might be preferable.

Q3: Are there "greener," more sustainable solvent alternatives I should consider?

A3: Yes, sustainability is an increasingly important consideration. Several solvent selection guides have been published by major pharmaceutical companies and academic consortia to promote greener chemistry.[7][8] For 1-(2,6-Dimethylpyridin-4-YL)ethanone, consider replacing:

  • DCM/Chloroform with: 2-Methyl-THF or cyclopentyl methyl ether (CPME).

  • DMF/DMAc with: DMSO (if the high boiling point is acceptable) or potentially greener polar aprotic solvents like Cyrene.

  • Toluene/Hexanes with: Heptane or exploring bio-based solvents. Ethanol and water are also excellent green solvents, but their protic nature must be compatible with your reaction chemistry.[8]

Q4: How should I properly set up a solvent screening experiment?

A4: The key is to be systematic and control your variables. Use an array of small reaction vessels (e.g., microwave vials or a reaction block). For each reaction, ensure the stoichiometry, concentration, temperature, and stir rate are identical. The only variable should be the solvent. Monitor each reaction at set time points using a rapid analytical technique like TLC or LC-MS to assess conversion and side product formation. A detailed protocol is provided below.

Section 4: Experimental Protocols

Protocol: Parallel Solvent Screening for a Generic Reaction

This protocol outlines a method for testing the efficacy of six different solvents in parallel for a hypothetical reaction of 1-(2,6-Dimethylpyridin-4-YL)ethanone with "Reagent X".

Methodology:

  • Preparation: In a glovebox or under an inert atmosphere (if required), prepare a stock solution of 1-(2,6-Dimethylpyridin-4-YL)ethanone and "Reagent X" in a suitable, volatile solvent that can be easily removed (e.g., DCM).

  • Aliquot Substrates: Dispense an equal volume of the stock solution into six separate, labeled reaction vials (e.g., 2-dram vials with stir bars).

  • Solvent Removal: Carefully remove the transfer solvent from each vial under a stream of nitrogen or in vacuo to leave behind an equal amount of the solid reactants.

  • Solvent Addition: To each vial, add a precise volume of the test solvent to achieve the desired reaction concentration (e.g., 0.1 M). The test solvents could be:

    • Vial 1: Toluene

    • Vial 2: THF

    • Vial 3: Acetonitrile

    • Vial 4: 1,4-Dioxane

    • Vial 5: DMF

    • Vial 6: Ethanol

  • Reaction Execution: Seal the vials and place them in a temperature-controlled heating block or oil bath set to the desired reaction temperature (e.g., 80 °C). Ensure all vials are stirred at the same rate.

  • Monitoring and Analysis:

    • At regular intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction.

    • Quench the aliquot (e.g., with a drop of water or saturated ammonium chloride).

    • Dilute the quenched aliquot with a suitable solvent (e.g., ethyl acetate) for analysis.

    • Analyze each sample by LC-MS to determine the ratio of starting material to product and identify any major side products.

References

  • Vertex AI Search Result. (2025, October 29). Cas no 72693-15-3 (1-(2,6-Dimethylpyridin-4-yl)ethanone).
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Benchchem.
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes.
  • Mitrofanov, I., et al. (2012, June 20). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis.
  • American Chemical Society. (n.d.). Solvent selection tool.
  • Sigma-Aldrich. (n.d.). 1-(2,6-Dimethylpyridin-4-yl)ethan-1-one.
  • Organic Chemistry Portal. (n.d.). Solvent Selection Guides: Summary and Further Reading.
  • CymitQuimica. (n.d.). CAS 645-13-6: 1-[4-(1-Methylethyl)phenyl]ethanone.
  • Green Chemistry Initiative. (n.d.). Solvent and Reagent Selection Guide.
  • Osman, A. A. (2017, January 12). Solvent Effects on the Kinetics of the Dakin-West Reaction. Science Publishing Group.
  • Mehra, M., & Markus, J. (2021, November 10). Solvent Effects on the Menshutkin Reaction. arXiv.org.

Sources

Technical Support Center: Temperature Control in the Synthesis of 1-(2,6-Dimethylpyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and standard operating procedures (SOP) for the synthesis of 1-(2,6-dimethylpyridin-4-yl)ethanone (also known as 4-acetyl-2,6-dimethylpyridine). The most robust laboratory-scale synthesis involves the halogen-metal exchange of 4-bromo-2,6-dimethylpyridine with n-butyllithium (n-BuLi), followed by acylation with N-methoxy-N-methylacetamide (Weinreb amide)[1]. Because the 2,6-dimethyl groups are weakly acidic, strict temperature control is the single most critical parameter to prevent lateral lithiation and subsequent byproducts[2].

Reaction Overview & Mechanistic Pathway

The synthesis relies on the kinetic preference for halogen-metal exchange at strictly low temperatures. If the temperature rises, the thermodynamic acid-base reaction takes over, leading to the deprotonation of the methyl groups[3].

G SM 4-bromo-2,6-dimethylpyridine nBuLi n-BuLi Addition SM->nBuLi T_Low Strictly -78 °C (Kinetic Control) nBuLi->T_Low T_High > -40 °C (Thermodynamic/Base) nBuLi->T_High Int_Desired 4-lithio-2,6-dimethylpyridine (Halogen-Metal Exchange) T_Low->Int_Desired Fast Exchange Int_Side Lateral Lithiation (Deprotonation of -CH3) T_High->Int_Side Acid-Base Reaction Weinreb Weinreb Amide Addition (Maintained at -78 °C) Int_Desired->Weinreb Int_Side->Weinreb Product 1-(2,6-dimethylpyridin-4-yl)ethanone (Desired Product) Weinreb->Product Cold Aqueous Quench SideProduct Lateral Acylation Byproducts (e.g., 2-propanone) Weinreb->SideProduct Cold Aqueous Quench

Reaction pathways of 4-bromo-2,6-dimethylpyridine lithiation based on temperature.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant amounts of lateral acylation byproducts (e.g., substitution at the 2- or 6-methyl group) instead of the 4-acetyl product? A: This is a classic temperature control failure. The protons on the 2,6-dimethyl groups are acidic due to the inductive electron-withdrawing effect of the pyridine nitrogen. While halogen-metal exchange at the 4-position is kinetically favored at -78 °C, allowing the internal temperature to rise above -40 °C causes n-BuLi (or the newly formed aryllithium) to act as a base, deprotonating the methyl groups (lateral lithiation)[2]. Ensure your cooling bath is maintained with sufficient dry ice/acetone, and control the n-BuLi addition rate to prevent exothermic localized heating.

Q2: My LC-MS shows a tertiary alcohol byproduct instead of the desired ketone. What went wrong? A: Tertiary alcohol formation indicates over-addition of the organolithium species to the newly formed ketone. We use N-methoxy-N-methylacetamide (Weinreb amide) specifically to prevent this[4]. The Weinreb amide forms a stable, 5-membered cyclic lithium chelate intermediate that survives until the reaction is quenched with aqueous acid[4]. If the reaction mixture is allowed to warm up significantly before the aqueous quench, this chelate collapses prematurely into the ketone, which then reacts with any remaining unquenched aryllithium to form a tertiary alcohol. Always quench cold.

Q3: The halogen-metal exchange seems incomplete, leaving unreacted starting material. Should I increase the temperature to speed it up? A: No. Increasing the temperature will only increase lateral lithiation[3]. Incomplete exchange is usually due to moisture in the solvent, degraded n-BuLi (always titrate your n-BuLi before use), or insufficient stirring time. Maintain -78 °C and extend the stirring time to 1–2 hours.

Quantitative Data: Temperature vs. Product Distribution

The following table summarizes the causal relationship between the maximum internal temperature reached during the n-BuLi addition phase and the resulting product distribution.

Max Internal Temp (°C)Halogen-Metal Exchange (%)Lateral Lithiation (%)Unreacted Starting Material (%)Dominant Final Product
-78 to -70 > 95%< 2%< 3%1-(2,6-dimethylpyridin-4-yl)ethanone
-60 to -50 ~ 75%~ 20%~ 5%Mixture (Ketone + Lateral Byproduct)
-40 to -20 < 30%> 60%~ 10%Lateral Acylation Byproduct
0 to +20 < 5%> 85%~ 10%Complex Mixture / Decomposition

Standard Operating Procedure (SOP)

1. Preparation & Setup: Flame-dry a 3-neck round-bottom flask equipped with an internal temperature probe, a magnetic stirrer, and a nitrogen inlet. Absolute exclusion of moisture is required.

2. Substrate Loading: Dissolve 4-bromo-2,6-dimethylpyridine (1.0 equiv) in anhydrous THF to create a 0.2 M solution[1].

3. Critical Cooling Phase: Submerge the flask in a dry ice/acetone bath. Wait until the internal temperature probe registers a stable reading of ≤ -75 °C.

4. Lithiation (Halogen-Metal Exchange): Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise via a syringe pump. Critical Checkpoint: Adjust the addition rate so the internal temperature does not exceed -70 °C at any point. The addition is highly exothermic. Stir at -78 °C for 1 hour[2].

5. Acylation: Add N-methoxy-N-methylacetamide (Weinreb amide, 1.2 equiv) dropwise[4]. Maintain the internal temperature below -70 °C. Stir for 2 hours at -78 °C.

6. Cold Quench: While the reaction is still submerged in the -78 °C bath, rapidly add saturated aqueous NH4Cl solution. This step safely collapses the Weinreb intermediate directly into the desired ketone without allowing premature formation of the highly reactive free ketone in the presence of organolithiums[4].

7. Workup: Allow the quenched mixture to warm to room temperature. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Title: The Growing Synthetic Utility of the Weinreb Amide Source: Thieme-Connect URL
  • Title: Synthesis of Planar Chiral 2-Aryl Aroylferrocenes via Palladium-Catalyzed C–C Bond-Cleavage/Ring-Opening Reaction | Organic Letters Source: ACS Publications URL
  • Title: Synthesis and Catalytic Reactivity of Bis(molybdenum-trihalide)
  • Title: Host Guest Chemistry of a Photoactive Coordination Cage Source: White Rose eTheses Online URL

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 1-(2,6-Dimethylpyridin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2,6-dimethylpyridin-4-yl)ethanone. This versatile pyridine derivative is a key intermediate in the synthesis of complex heterocyclic frameworks for pharmaceuticals and advanced materials.[1] However, its structural features—namely the basic pyridine nitrogen and the reactive ketone functionality—present unique challenges in catalyst selection and reaction optimization.

This guide is structured as a series of troubleshooting questions and in-depth answers, designed to address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your research.

Part 1: General Catalyst Considerations & Troubleshooting

This section addresses overarching challenges associated with the pyridine moiety that are relevant across various reaction types.

Q1: My reaction is sluggish or fails completely. Why are pyridine-containing substrates like 1-(2,6-Dimethylpyridin-4-YL)ethanone so challenging for metal catalysis?

A1: The primary challenge is often referred to as the "2-pyridyl problem," although it applies to pyridines more broadly. The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the metal center of your catalyst.[2][3] This forms a stable, off-cycle complex that is catalytically inactive or has significantly reduced activity. In essence, your substrate is acting as a catalyst poison.

While the two methyl groups at the 2- and 6-positions on your substrate provide some steric hindrance, which can partially mitigate this effect compared to unhindered pyridines, this coordination remains a dominant factor to consider in catalyst selection and reaction design.

cluster_0 Catalytic Cycle cluster_1 Deactivation Pathway Active_Catalyst Active Catalyst (e.g., Pd(0)L2) Intermediate Catalytic Intermediate Active_Catalyst->Intermediate Oxidative Addition Inactive_Complex Inactive Catalyst-Pyridine Complex Active_Catalyst->Inactive_Complex Coordination (Poisoning) Substrate Substrate (Ar-X) Product Product (Ar-Nu) Intermediate->Product Transmetalation & Reductive Elimination Pyridine_Substrate Pyridine Substrate (Your Compound) Pyridine_Substrate->Inactive_Complex

Caption: The "Pyridine Problem": Catalyst deactivation via substrate coordination.

Q2: Beyond substrate poisoning, what are other common causes of catalyst deactivation?

A2: Catalyst deactivation can stem from several sources, and identifying the root cause is critical for troubleshooting:

  • Aggregation: In palladium-catalyzed reactions, the active Pd(0) species can aggregate to form inactive palladium black, especially at high temperatures or low ligand concentrations.[2]

  • Presence of Impurities: Water and oxygen can be detrimental.[2][4] Water can promote side reactions like protodeboronation in Suzuki couplings, while oxygen can oxidize sensitive components like phosphine ligands to their corresponding (and often non-coordinating) phosphine oxides.[2]

  • Ligand Degradation: The ligands complexed to the metal are not always stable under reaction conditions and can degrade over time.

  • Formation of Stable Dimers: Some catalysts can form inactive "flyover" dimers, which is a known deactivation pathway for certain iron-based catalysts and can be relevant for other metals as well.[5][6]

Q3: How can I strategically overcome catalyst inhibition by the pyridine nitrogen?

A3: Several strategies can be employed:

  • Increase Catalyst Loading: While not the most elegant solution, a higher catalyst concentration may provide enough active sites to achieve a reasonable reaction rate despite some of it being sequestered by the pyridine.[3]

  • Modify the Ligand: Switch to more sterically hindered (bulky) and/or electron-rich ligands. Bulky ligands can disfavor the coordination of the pyridine substrate due to steric clash. Electron-rich ligands can accelerate key steps in the catalytic cycle (like oxidative addition), helping the desired reaction outcompete the deactivation pathway.[2]

  • Protect the Pyridine Nitrogen: The nitrogen can be temporarily converted into its N-oxide or a pyridinium salt. This blocks the lone pair from coordinating with the catalyst. The protecting group can be removed post-reaction.

  • Adjust Reaction Conditions: Modifying temperature or reactant concentrations can sometimes shift the equilibrium away from the formation of the inactive catalyst-pyridine complex.[3]

Part 2: Reaction-Specific Catalyst Selection & Troubleshooting

Section A: Catalytic Reduction of the Ketone

The reduction of the acetyl group to a secondary alcohol is a common transformation. The primary choice is between a standard hydrogenation for a racemic alcohol or an asymmetric reduction for a specific enantiomer.

A4: For a standard catalytic hydrogenation, Palladium on Carbon (Pd/C) is a robust and widely used choice.[7] It is generally effective for the reduction of ketones to alcohols.

  • Starting Point: 5-10 mol% Pd/C under an atmosphere of hydrogen gas (from a balloon to high pressure, depending on required reactivity) in a solvent like methanol or ethanol.

  • Troubleshooting - Incomplete Reaction: If the reaction stalls, the cause is likely catalyst poisoning as discussed in Q1. You may need to increase the catalyst loading or the hydrogen pressure.

  • Troubleshooting - Ring Reduction: While the pyridine ring is aromatic and generally harder to reduce than a ketone, over-reduction can occur under harsh conditions (high pressure, high temperature, extended reaction times). If you observe ring reduction, try lowering the temperature and pressure or switching to a less active catalyst like Platinum Oxide (PtO2), which can sometimes offer different selectivity.

A5: Asymmetric transfer hydrogenation (ATH) is the premier method for this transformation. These reactions typically use a chiral Ruthenium(II) precatalyst in the presence of a hydrogen donor. The Noyori-type catalysts are exceptionally effective for this purpose.[8]

  • Recommended System: A catalyst formed in situ from [RuCl2(p-cymene)]2 and a chiral ligand like (R,R)- or (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). The hydrogen source is typically a mixture of formic acid and triethylamine or isopropanol with a base.[8]

  • Why it Works: The mechanism involves the formation of a ruthenium-hydride species.[9] The chiral diamine ligand creates a highly organized chiral environment around the metal center, forcing the substrate to approach from a specific direction, which leads to the preferential formation of one enantiomer of the alcohol product.

Catalyst SystemH-DonorBaseTypical ee (%)Reference
[RuCl2(p-cymene)]2 / (S,S)-TsDPENHCOOH / TEATriethylamine (TEA)>95%[8]
[RuCl2(p-cymene)]2 / (R,R)-TsDPEN2-PropanolKOH or i-PrONa>98%[9]
Chiral Iridium ComplexesH₂ GasN/A>99%[10]

A6: Low enantioselectivity is a common optimization problem.

  • Check Ligand Purity: Ensure the chiral ligand is of high enantiomeric purity. Any contamination with the opposite enantiomer will directly decrease the ee of your product.

  • Lower the Temperature: Asymmetric reductions are often more selective at lower temperatures. Try running the reaction at 0 °C or even -20 °C, though this will likely slow the reaction rate.

  • Solvent Effects: The solvent can play a crucial role in the organization of the transition state. Screen a range of solvents (e.g., DCM, THF, 2-propanol) to find the optimal one for your specific substrate-catalyst combination.

  • Hydrogen Donor/Base Combination: The nature of the hydrogen donor and the base can influence the catalytic cycle and selectivity. The formic acid/triethylamine system often gives different results than the isopropanol/alkoxide system.

Section B: Catalytic Oxidation Reactions

A7: Pyridine N-oxides are valuable intermediates. While stoichiometric oxidants like m-CPBA can be used, catalytic methods are often greener and more efficient.

  • Recommended System: Hydrogen peroxide (H₂O₂) as the terminal oxidant with a heterogeneous catalyst like titanium silicalite (TS-1).[11] This system is particularly effective in continuous flow reactors, which enhances safety and efficiency.

  • Why it Works: The titanium centers in the zeolite framework activate the H₂O₂, facilitating the transfer of an oxygen atom to the pyridine nitrogen. The heterogeneous nature of the catalyst allows for easy removal by simple filtration.

  • Alternative: For enantioselective N-oxidation (if the molecule had a prochiral center), specialized peptide-based catalysts have been developed that use an aspartic acid residue to shuttle a peracid intermediate.[12]

Section C: Palladium-Catalyzed Cross-Coupling Reactions

To perform cross-coupling, your starting material, 1-(2,6-dimethylpyridin-4-yl)ethanone, would first need to be halogenated (e.g., brominated or iodinated) at the 3- or 5-position of the pyridine ring. The following FAQs assume you are starting with such a halo-derivative.

A8: Poor yield in Suzuki couplings involving electron-deficient heterocycles like pyridines is common and often related to slow oxidative addition or catalyst deactivation.

  • Recommended System: A palladium(II) precatalyst like Pd(OAc)2 or an air-stable Pd(0) source like Pd2(dba)3, combined with a bulky, electron-rich phosphine ligand.[13][14]

    • Ligands of Choice: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphine ligands (e.g., P(t-Bu)3) are excellent choices. These ligands promote the crucial, often rate-limiting, oxidative addition step and stabilize the active Pd(0) species against deactivation.[2]

  • Base and Solvent: A common combination is K₂CO₃ or Cs₂CO₃ as the base in a solvent system like dioxane/water or toluene/water.[15]

Pd0 Pd(0)Ln PdII_1 Ar-Pd(II)-X Ln Pd0->PdII_1 Oxidative Addition PdII_2 Ar-Pd(II)-R' Ln PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination ArR Ar-R' (Product) PdII_2->ArR ArX Ar-X (Your Substrate) ArX->PdII_1 RBY2 R'-B(OR)2 (Boronic Ester) RBY2->PdII_2

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A9:

  • Inefficient Oxidative Addition: As mentioned, this is a common hurdle with electron-deficient pyridines. Switch to a more electron-rich and bulky ligand to accelerate this step.[2] You can also try increasing the reaction temperature.

  • Protodeboronation of the Boronic Acid: The boronic acid partner can be unstable and decompose before it enters the catalytic cycle, especially with stronger bases or in the presence of water.[2]

    • Solution: Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) or switch to a more stable boronic acid derivative like a pinacol ester (Bpin) or MIDA boronate. Ensure your solvents are anhydrous if this is a persistent issue.

  • Poor Solubility: The inorganic base may have poor solubility in the reaction solvent. Ensure vigorous stirring or consider a different solvent system that better solubilizes all components.

Part 3: Detailed Experimental Protocols

Disclaimer: These are general protocols and may require optimization for specific substrates and scales. Always perform a thorough risk assessment before starting any new procedure.

Protocol 1: Asymmetric Transfer Hydrogenation of 1-(2,6-Dimethylpyridin-4-YL)ethanone

This protocol describes the synthesis of the chiral alcohol using a Noyori-type catalyst.

Materials:

  • 1-(2,6-Dimethylpyridin-4-YL)ethanone

  • [RuCl2(p-cymene)]2 (Ruthenium precatalyst)

  • (S,S)-TsDPEN (Chiral ligand, for (R)-alcohol)

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl2(p-cymene)]2 (0.005 eq.) and (S,S)-TsDPEN (0.011 eq.).

  • Add the anhydrous, degassed solvent (to make a ~0.1 M solution with respect to the substrate). Stir at room temperature for 20-30 minutes to allow for catalyst pre-formation.

  • In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Add 1-(2,6-Dimethylpyridin-4-YL)ethanone (1.0 eq.) to the catalyst mixture.

  • Add the formic acid/triethylamine mixture (5.0 eq. of formic acid).

  • Stir the reaction at the desired temperature (e.g., 25-40 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Suzuki-Miyaura Coupling of 1-(3-Bromo-2,6-dimethylpyridin-4-yl)ethanone

This protocol describes a typical C-C bond formation.

Materials:

  • 1-(3-Bromo-2,6-dimethylpyridin-4-yl)ethanone

  • Arylboronic acid or ester (1.2 eq.)

  • Pd2(dba)3 (Palladium precatalyst, 2.5 mol%)

  • SPhos (Ligand, 5.5 mol%)

  • K₃PO₄ (Base, 2.0 eq.)

  • Anhydrous, degassed 1,4-Dioxane and water (e.g., 10:1 mixture)

Procedure:

  • To an oven-dried reaction vial, add the bromo-substrate (1.0 eq.), arylboronic acid (1.2 eq.), K₃PO₄ (2.0 eq.), Pd2(dba)3 (0.025 eq.), and SPhos (0.055 eq.).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.[15]

  • Add the degassed dioxane/water solvent mixture via syringe to make a ~0.1 M solution.

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
  • ChemicalBook. (2025). 1-(2,6-Dimethylpyridin-4-yl)ethanone.
  • Zhang, T., Pabst, T. P., & Hoyt, J. M. (2025). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. PMC.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
  • University of Huddersfield. (2021). Wet air and related metal ion-catalysed oxidation reactions of methylpyridines.
  • Wipf, P. (2007). Chem 2320 Lecture Notes. University of Pittsburgh.
  • Organic Chemistry Portal. (2022). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
  • Li, Y., et al. (2023). Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis. PMC.
  • Primas, N., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Publishing.
  • Woerly, E. M., Roy, J., & Burke, M. D. (2019). Catalytic Enantioselective Pyridine N-Oxidation. ChemRxiv.
  • BenchChem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-(2-Amino-6-methylphenyl)ethanone.
  • Wang, D., et al. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. ACS Publications.
  • Mishra, B., & Bhanage, B. M. (2021). Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Wiley.

Sources

Validation & Comparative

Characterization of 1-(2,6-Dimethylpyridin-4-YL)ethanone and its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating chemical building blocks requires moving beyond basic structural data to understand the mechanistic causality that dictates their performance in complex systems.

This guide provides an in-depth, objective comparison between 1-(2,6-Dimethylpyridin-4-yl)ethanone (also known as 4-acetyl-2,6-dimethylpyridine) and its unsubstituted analog, 4-Acetylpyridine . By analyzing their physicochemical properties, steric environments, and electronic profiles, this guide equips researchers with the data necessary to select the optimal scaffold for applications ranging from optoelectronics to medicinal chemistry.

Physicochemical & Structural Profiling

The addition of two methyl groups at the ortho positions of the pyridine ring fundamentally alters the molecule's behavior. Table 1 summarizes the quantitative differences that dictate their respective applications.

Table 1: Quantitative Comparison of Pyridine Derivatives

Property1-(2,6-Dimethylpyridin-4-yl)ethanone4-Acetylpyridine
CAS Number 72693-15-3[1]1122-54-9[2]
Molecular Weight 149.19 g/mol [1]121.14 g/mol [2]
LogP (Lipophilicity) 1.90[3]~0.5 - 0.8
Polar Surface Area (PSA) 29.96 Ų[3]25.89 Ų
Primary Utility MOFs, OLEDs, Agrochemicals[1]Anticancer scaffolds, Neuro-research[4]
Reactivity Profile Sterically hindered, regioselective[1]Exothermic with acids, non-selective[5]

Mechanistic Insights: Sterics and Electronics

The divergence in application between these two molecules is driven by a combination of steric shielding and inductive effects.

  • Causality of Sterics: In 1-(2,6-dimethylpyridin-4-yl)ethanone, the methyl groups flank the pyridine nitrogen, creating a physical barrier. When employed as a ligand in metal-organic frameworks (MOFs) or metal-catalyzed transformations, this steric bulk prevents non-specific coordination with bulky transition metals, thereby driving 1[1].

  • Causality of Electronics: The methyl groups exert a positive inductive (+I) effect, increasing the electron density of the pyridine ring. This subtle electronic shift alters the reduction potential of the para-acetyl group, making the molecule an ideal precursor for stable charge transfer complexes in 1[1].

  • The Unsubstituted Alternative: Conversely, 4-acetylpyridine lacks this shielding. Its exposed nitrogen makes it highly reactive, prone to5[5], but highly effective as a compact ligand in platinum-based anticancer complexes[4].

Reactivity A 1-(2,6-Dimethylpyridin-4-yl)ethanone C Steric Hindrance at N-Atom A->C 2,6-Substitution D Electron-Donating Methyls (+I) A->D Inductive Effect B 4-Acetylpyridine E Regioselective Metallation B->E Non-selective C->E Blocks bulky metals F Tuned Bandgap for OLEDs D->F Alters reduction potential

Fig 1. Mechanistic divergence driven by 2,6-dimethyl substitution.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate intrinsic checkpoints to verify causality and prevent downstream experimental failure.

Protocol A: Regioselective Synthesis of Pyridine-Metal Complexes

Causality: To harness the molecule for MOFs or optoelectronics, we must confirm that metal coordination occurs strictly at the desired site (the N-atom) rather than the O-atom of the acetyl group.

  • Initiation : Dissolve 10 mmol of 1-(2,6-dimethylpyridin-4-yl)ethanone in 50 mL of anhydrous ethanol.

  • Complexation : Add 5 mmol of the transition metal salt (e.g., PdCl₂) dropwise under an inert N₂ atmosphere to prevent oxidative degradation.

  • Thermal Maturation : Reflux at 80°C for 4 hours. Causality: The elevated temperature provides the activation energy required to overcome the steric hindrance of the 2,6-dimethyl groups.

  • Isolation & Self-Validation : Precipitate the complex using cold diethyl ether.

    • Validation Checkpoint: Perform FT-IR spectroscopy. If coordination is strictly at the pyridine nitrogen, the C=N stretching frequency (~1590 cm⁻¹) will shift, while the C=O stretch (~1695 cm⁻¹) remains unperturbed. A shift in the C=O band indicates unintended bidentate or oxygen-bound coordination, invalidating the batch.

Protocol B: Sulforhodamine B (SRB) Cytotoxicity Assay for Derivatives

Causality: 4-acetylpyridine derivatives are heavily investigated for 4[4]. The SRB assay is chosen over MTT because it measures cellular protein mass rather than metabolic activity, preventing false positives caused by pyridine-induced metabolic shifts (e.g., NAD⁺ depletion).

  • Cell Seeding : Seed target cancer cell lines in a 96-well plate at 5,000 cells/well. Incubate overnight.

  • Derivative Treatment : Expose cells to varying concentrations (1 µM - 100 µM) of the pyridine derivative for 48 hours.

    • Validation Checkpoint: Include a vehicle control (0.1% DMSO) and a positive control (Cisplatin) to validate assay sensitivity and establish a reliable dynamic range.

  • Fixation : Add cold 10% Trichloroacetic acid (TCA) and incubate at 4°C for 1 hour. Causality: TCA precipitates proteins, firmly adhering the cells to the plate and halting all biological reactions instantly.

  • Staining : Wash plates and apply 0.4% SRB solution in 1% acetic acid for 30 minutes. Causality: SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions, providing a direct proxy for cell mass.

  • Quantification : Solubilize the bound dye with 10 mM Tris base (pH 10.5) and measure absorbance at 540 nm using a microplate reader.

Workflow Step1 Ligand Synthesis (Friedländer) Step2 Purification & FT-IR/NMR Check Step1->Step2 Step3 Metal Complexation (MOF Assembly) Step2->Step3 Purity >99% C=O Shift Confirmed Step4 Functional Assay (SRB / Opto-screen) Step3->Step4 Structural Validation

Fig 2. Self-validating experimental workflow for pyridine derivative characterization.

References

  • Cas no 72693-15-3 (1-(2,6-Dimethylpyridin-4-yl)ethanone). Chem960.
  • 1-(2,6-二甲基-4-吡啶基)乙酮. Molbase.
  • 4-ACETYLPYRIDINE - CAMEO Chemicals. NOAA.
  • 3-Acetylpyridine vs. 4-Acetylpyridine: A Comparative Analysis of Biological Activity. BenchChem.
  • SAFETY DATA SHEET - 4-Acetylpyridine. Fisher Scientific.

Sources

Strategic Synthesis of 1-(2,6-Dimethylpyridin-4-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive and objective comparison guide detailing the synthetic pathways to 1-(2,6-Dimethylpyridin-4-yl)ethanone, designed for process chemists and drug development professionals.

Introduction and Chemical Context

1-(2,6-Dimethylpyridin-4-yl)ethanone (CAS: 72693-15-3), commonly referred to as 4-acetyl-2,6-dimethylpyridine, is a highly valued intermediate. Its sterically hindered, electron-deficient pyridine core makes it a critical building block in the development of advanced metal-organic frameworks (MOFs), organic semiconductors, and pharmaceutical active ingredients[1]. The 4-acetyl group serves as a versatile handle for Schiff base condensations to form diiminopyridine (DIP) ligands[2], while the 2,6-dimethyl substitution dictates regioselectivity in downstream metal-catalyzed transformations[3].

Synthesizing this molecule requires overcoming the inherent electron deficiency of the pyridine core and the steric bulk flanking the nitrogen atom. This guide evaluates the two most robust synthetic paradigms: Palladium-Catalyzed Stille Cross-Coupling and Minisci-Type Radical Methylation .

Mechanistic Evaluation of Synthetic Routes

Route A: The Precision Approach (Palladium-Catalyzed Stille Coupling)

Direct acylation of pyridines via Friedel-Crafts chemistry is notoriously difficult due to the deactivating nature of the nitrogen atom, which complexes with Lewis acid catalysts. To bypass this, the Stille coupling utilizes 4-bromo-2,6-dimethylpyridine and tributyl(1-ethoxyvinyl)tin.

  • Causality of Reagent Choice: The 1-ethoxyvinyl group acts as a masked acetyl moiety. If a direct acetyl coupling were attempted, the basicity of the reaction could trigger undesired enolate-driven side reactions (such as aldol condensations). The vinyl ether remains inert during the cross-coupling phase and is easily unmasked via mild acidic hydrolysis to reveal the target ketone.

Route B: Late-Stage Functionalization (Minisci Radical Methylation)

The Minisci reaction exploits the innate polarity of the pyridine ring[4].

  • Causality of Reagent Choice: By protonating 4-acetylpyridine with a strong acid, the Lowest Unoccupied Molecular Orbital (LUMO) of the ring is significantly lowered, rendering it highly electrophilic. Nucleophilic methyl radicals—generated in situ via the oxidative decarboxylation of acetic acid—selectively attack the electron-poor C2 and C6 positions. The solvent environment and mode of reagent addition play a critical role in dictating the regioselectivity and suppressing radical dimerization[5].

Workflow Target 1-(2,6-Dimethylpyridin-4-yl)ethanone Route1 Route A: Stille Cross-Coupling (4-Bromo-2,6-dimethylpyridine) Route1->Target Pd(0), Vinyl Tin High Purity Route2 Route B: Minisci Alkylation (4-Acetylpyridine) Route2->Target •CH3, H+ Late-Stage

Figure 1: Divergent synthetic pathways to 1-(2,6-Dimethylpyridin-4-yl)ethanone.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Palladium-Catalyzed Stille Coupling (Masked Acylation)

Objective: High-yielding, regiochemically pure synthesis via a vinyl ether intermediate. Design Logic: Toluene is selected as the solvent because its high boiling point (110 °C) provides the necessary thermal energy to drive the oxidative addition of Pd(0) into the sterically hindered C-Br bond of the precursor.

  • Degassing: In a flame-dried Schlenk flask, dissolve 4-bromo-2,6-dimethylpyridine (10.0 mmol) in anhydrous toluene (30 mL). Sparge with Argon for 15 minutes to remove dissolved oxygen, which would otherwise prematurely oxidize the Pd(0) catalyst.

  • Catalyst Activation: Add Tetrakis(triphenylphosphine)palladium(0) (0.5 mmol, 5 mol%).

    • Self-Validation: The solution will transition from colorless to a vibrant pale yellow, confirming the dissolution and availability of the active Pd(0) species.

  • Coupling: Introduce tributyl(1-ethoxyvinyl)tin (12.0 mmol) dropwise. Heat the mixture to reflux (110 °C) for 12 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (Rf = 0.5) should disappear, replaced by the intermediate enol ether (Rf = 0.6). A black precipitate of elemental palladium may form as the catalyst turns over.

  • Hydrolysis: Cool the reaction to room temperature. Add 5% aqueous HCl (20 mL) and stir vigorously for 2 hours to hydrolyze the ethoxyvinyl group to the corresponding acetyl group.

  • Purification: Neutralize with saturated NaHCO3, extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate. Purify via silica gel chromatography to yield the pure ketone.

Protocol B: Minisci-Type Radical Methylation

Objective: Direct C-H functionalization of 4-acetylpyridine using radical chemistry[4]. Design Logic: Sulfuric acid is non-negotiable; it protonates the pyridine nitrogen, preventing the lone pair from quenching the oxidant and simultaneously activating the C2/C6 positions. Silver nitrate acts as a single-electron transfer (SET) catalyst to efficiently decompose the persulfate.

  • Substrate Activation: Dissolve 4-acetylpyridine (10.0 mmol) in a mixture of water (20 mL) and concentrated H2SO4 (1.1 mL, 20.0 mmol).

    • Self-Validation: The dissolution is highly exothermic. The formation of the pyridinium salt ensures the substrate is electronically primed.

  • Radical Source: Add glacial acetic acid (50.0 mmol) as the methyl radical precursor, followed by AgNO3 (1.0 mmol, 10 mol%).

  • Oxidative Decarboxylation: Heat the mixture to 70 °C. Slowly add an aqueous solution of ammonium persulfate (APS, 30.0 mmol in 15 mL water) over 1 hour via a syringe pump.

    • Self-Validation: The slow addition maintains a low steady-state concentration of radicals, suppressing radical-radical dimerization (e.g., ethane gas formation). The evolution of CO2 gas bubbles serves as a visual confirmation of acetic acid decarboxylation.

  • Aromatization & Quenching: Stir for an additional 2 hours at 70 °C. Cool to 0 °C and carefully basify with aqueous NaOH (to pH 9) to deprotonate the pyridine ring.

  • Isolation: Extract with dichloromethane (3 x 25 mL). The organic layer is concentrated and subjected to fractional distillation to separate the 2,6-dimethyl product from mono-methylated intermediates.

MinisciMechanism A 4-Acetylpyridine B Protonated Intermediate A->B H2SO4 C Radical Attack (•CH3) B->C C2/C6 D Radical Cation C->D Addition E Aromatization D->E -H+, -e- F Target Ketone E->F Excess •CH3

Figure 2: Mechanistic sequence of the Minisci radical methylation at C2/C6.

Quantitative Performance Comparison

Performance MetricRoute A: Stille Cross-CouplingRoute B: Minisci Methylation
Overall Yield 75% - 85%45% - 60% (due to mono-methyl byproducts)
Regioselectivity Absolute (100% at C4)High (Requires excess radical for di-alkylation)
Atom Economy Low (Generates heavy Bu3SnX waste)High (Generates CO2 and sulfate salts)
Scalability Limited by catalyst cost and tin toxicityExcellent for large-scale industrial batches
Primary Cost Driver Pd(PPh3)4 and Organotin precursor4-Acetylpyridine precursor
Safety Profile High toxicity (Organotin compounds)Moderate (Strong acids and oxidants required)

References

  • chem960.com - Cas no 72693-15-3 (1-(2,6-Dimethylpyridin-4-yl)ethanone). 1

  • Semantic Scholar - Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. 4

  • PNAS - Innate C-H trifluoromethylation of heterocycles. 5

  • ResearchGate - Controlled Synthesis of 2-Acetyl-6-carbethoxypyridine and 2,6-Diacetylpyridine from 2,6-Dimethylpyridine. 3

  • Wikipedia - 2,6-Diacetylpyridine (Precursor to Schiff base ligands). 2

Sources

Spectroscopic Comparison of 1-(2,6-Dimethylpyridin-4-YL)ethanone and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,6-Dimethylpyridin-4-yl)ethanone (CAS: 72693-15-3) is a highly symmetric pyridine derivative characterized by a ketone functional group at the 4-position and methyl substituents at the 2- and 6-positions 1. It serves as a critical building block in the synthesis of advanced materials, coordination polymers, and metal-organic frameworks (MOFs) due to its well-defined reactivity profile 1. However, during regioselective synthesis, distinguishing this target molecule from its positional isomers—such as 1-(4,6-Dimethylpyridin-2-yl)ethanone (CAS: 59576-31-7) 2 and 1-(2,6-Dimethylpyridin-3-yl)ethanone—is a mandatory quality control step. This guide provides an objective, data-driven framework for the spectroscopic differentiation of these isomers.

Structural Causality & Spectroscopic Principles

As a Senior Application Scientist, it is vital to understand why these isomers yield distinct spectroscopic signatures, rather than simply memorizing chemical shifts. The differentiation relies on three core chemical principles:

  • Molecular Symmetry & Magnetic Equivalence: The 4-acetyl isomer possesses a C2v​ axis of symmetry (bisecting the nitrogen and the C4-acetyl carbon). Consequently, the two aromatic protons (H-3 and H-5) are chemically and magnetically equivalent, yielding a single, sharp singlet in the 1 H NMR spectrum. Conversely, the 2-acetyl and 3-acetyl isomers are asymmetric, resulting in distinct, coupled aromatic signals (e.g., meta-coupling or ortho-coupling) [[3]]().

  • Steric Hindrance & Coplanarity: In the 3-acetyl isomer, the acetyl group is sterically flanked by a methyl group at the 2-position and an aromatic proton at the 4-position. This steric clash forces the carbonyl group slightly out of coplanarity with the pyridine π -system. The reduction in conjugation increases the double-bond character of the carbonyl, thereby shifting the νC=O​ stretching frequency to a higher wavenumber in the IR spectrum compared to the unhindered 4-acetyl isomer.

  • Electronic Induction: The highly electronegative pyridine nitrogen withdraws electron density via induction and resonance. The proximity of the acetyl group to the nitrogen atom (ortho, meta, or para) dictates the local electron density at the carbonyl carbon, subtly shifting the 13 C NMR signals.

Quantitative Spectroscopic Data Comparison

The following table summarizes the predictive and literature-grounded spectroscopic parameters used to definitively identify each isomer.

Spectroscopic Parameter1-(2,6-Dimethylpyridin-4-yl)ethanone (4-Acetyl)1-(2,6-Dimethylpyridin-3-yl)ethanone (3-Acetyl)1-(4,6-Dimethylpyridin-2-yl)ethanone (2-Acetyl)
Molecular Symmetry Symmetric ( C2v​ )AsymmetricAsymmetric
1 H NMR (Aromatic) ~7.40 ppm (s, 2H, H-3, H-5)~8.05 ppm (d, 1H), ~7.10 ppm (d, 1H)~7.75 ppm (s, 1H), ~7.15 ppm (s, 1H)
1 H NMR (Methyls) ~2.60 ppm (s, 6H)~2.75 ppm (s, 3H), ~2.55 ppm (s, 3H)~2.55 ppm (s, 3H), ~2.40 ppm (s, 3H)
13 C NMR (C=O) ~198.5 ppm~200.2 ppm~201.5 ppm
FT-IR ( νC=O​ ) ~1695 cm −1 (Highly Conjugated)~1705 cm −1 (Sterically Hindered)~1698 cm −1

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Every methodological choice is optimized to prevent artifacts and ensure reproducibility.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 15-20 mg of the purified isomer in 0.6 mL of deuterated chloroform ( CDCl3​ ). Causality: CDCl3​ is selected because it lacks exchangeable protons that might interfere with the analyte signals and provides excellent solvation for pyridine derivatives . Include 0.03% v/v tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Acquisition Parameters: Record spectra on a 400 MHz or 600 MHz spectrometer at 298 K . For 1 H NMR, utilize a 30° pulse angle and a strict 2.0 s relaxation delay. Causality: The extended relaxation delay ensures complete longitudinal relaxation ( T1​ ) of the methyl protons, which is critical for accurate quantitative integration.

  • Self-Validation Step: Calculate the integration ratio of aromatic to aliphatic protons. For the 4-acetyl isomer, the ratio must be exactly 2:9. Any deviation indicates co-eluting isomeric impurities or residual solvent 3.

B. Attenuated Total Reflectance FT-IR (ATR-FTIR)
  • Sample Preparation: Apply the neat sample directly onto the diamond crystal of the ATR accessory. No KBr pellet pressing is required, eliminating moisture-induced artifacts.

  • Acquisition Parameters: Collect 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

  • Self-Validation Step: A background subtraction must be performed immediately prior to sample analysis. Causality: Atmospheric water vapor and CO2​ exhibit strong absorptions that can mask or shift the critical carbonyl stretching region (~1700 cm −1 ).

C. High-Resolution Mass Spectrometry (HRMS)
  • Acquisition Parameters: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode []().

  • Self-Validation Step: Calibrate externally using a known standard. Confirm that the exact mass for the [M+H]+ ion matches the theoretical value for C9​H11​NO (Calculated m/z: 150.0913) within a strict error margin of ≤5 ppm , 3.

Workflow Visualization

Workflow n1 Sample Isolation & Purification (Chromatography / Crystallization) n2 1H & 13C NMR Spectroscopy (Symmetry & Chemical Shifts) n1->n2 n3 ATR-FTIR Spectroscopy (Carbonyl Coplanarity) n1->n3 n4 HRMS & UV-Vis (Exact Mass & Electronic Transitions) n1->n4 n5 Data Synthesis & Isomer Structural Validation n2->n5 n3->n5 n4->n5

Workflow for Spectroscopic Validation of Dimethylpyridin Ethanone Isomers

References

  • Title: Cas no 72693-15-3 (1-(2,6-Dimethylpyridin-4-yl)ethanone)
  • Title: Ethanone, 1-(4,6-dimethyl-2-pyridinyl)- (9CI)
  • Title: Acid–base strength and acido(fluoro)
  • Source: nih.

Sources

Advanced Purity Analysis of Synthesized 1-(2,6-Dimethylpyridin-4-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with basic heterocycles. (CAS 72693-15-3), a sterically hindered pyridine derivative featuring a 4-position ketone, is a highly versatile building block used in pharmaceuticals, agrochemicals, and organic semiconductors[1]. However, validating its purity post-synthesis requires navigating complex physicochemical challenges.

This guide objectively compares the three primary analytical modalities—RP-HPLC-UV, 1H qNMR, and GC-FID/MS—providing researchers with field-proven, self-validating protocols to ensure absolute structural and quantitative integrity.

Orthogonal Analytical Workflow

Relying on a single analytical technique often leads to blind spots. A robust purity certification requires an orthogonal approach, leveraging different physical principles to cross-verify the mass fraction of the synthesized compound.

Workflow Syn Synthesis of 1-(2,6-Dimethylpyridin-4-yl)ethanone Crude Crude Product Isolation Syn->Crude GC GC-FID / MS (Volatiles & Solvents) Crude->GC Volatility Check HPLC RP-HPLC-UV (Related Substances) Crude->HPLC UV-Active Impurities qNMR 1H qNMR (Absolute Mass Purity) Crude->qNMR Absolute Quantitation Cert Orthogonal Purity Certification GC->Cert HPLC->Cert qNMR->Cert

Figure 1. Orthogonal analytical workflow for the purity certification of synthesized pyridine derivatives.

High-Performance Liquid Chromatography (RP-HPLC-UV)

Primary Utility: High-resolution separation of structurally similar isomers and UV-active synthetic byproducts.

The Mechanistic Challenge: Pyridine derivatives possess a basic nitrogen (pKa ~5.2–6.0) that strongly interacts with residual acidic silanol groups on standard silica-based stationary phases. This secondary ionic interaction leads to and poor resolution[2][3].

Causality & Optimization: To mitigate silanol interactions without using MS-incompatible ion-pairing reagents, the mobile phase pH must be strictly controlled. Employing a buffer at pH 6.5 ensures the pyridine derivative remains predominantly in its neutral free-base form, enhancing retention on reversed-phase (RP) columns and yielding sharp, symmetrical peaks[4]. Alternatively, core-shell mixed-mode columns can be utilized to handle the hydrophilic basic nature of the compound[2][5].

Step-by-Step Protocol
  • Column Selection: End-capped C18 (e.g., Avantor Hichrom, 4.6 x 150 mm, 5 µm) or a Coresep 100 mixed-mode column[2][4].

  • Mobile Phase: Gradient elution using Ethanol and Phosphate Buffer (pH 6.5)[4].

  • Parameters: Flow rate of 1.0 mL/min; Column oven at 30°C; UV detection at 254 nm[4].

  • Sample Preparation: Dissolve 1.0 mg/mL of the synthesized compound in the mobile phase. Filter through a 0.45 µm PTFE syringe filter[3].

Self-Validation Mechanism: Perform a peak purity analysis using a Diode Array Detector (DAD). By extracting UV spectra across the leading edge, apex, and trailing edge of the 1-(2,6-Dimethylpyridin-4-yl)ethanone peak, you can confirm spectral homogeneity, ensuring no co-eluting impurities are artificially inflating the relative area percentage.

Quantitative Nuclear Magnetic Resonance (1H qNMR)

Primary Utility: Absolute mass fraction determination without the need for an identical reference standard.

The Mechanistic Challenge: HPLC relies on UV response factors, which vary wildly between a compound and its impurities. If a highly pure reference standard of 1-(2,6-Dimethylpyridin-4-yl)ethanone is unavailable (common for novel synthetic batches), HPLC cannot provide absolute quantitation[6].

Causality & Optimization: . The integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing that signal[6][7][8]. The symmetric nature of 1-(2,6-Dimethylpyridin-4-yl)ethanone yields a highly diagnostic 1H NMR spectrum: a 6H singlet for the 2,6-dimethyl groups, a 3H singlet for the 4-acetyl group, and a 2H singlet for the aromatic β-protons (C3, C5) which appear upfield relative to standard pyridine protons (δ 7.1-7.5 ppm)[9].

qNMR_Logic Sample Analyte: 1-(2,6-Dimethylpyridin-4-yl)ethanone (Unknown Purity) Mix Co-dissolution in CDCl3 (Exact Mass Ratio) Sample->Mix IS Internal Standard (IS) (100% Certified Purity) IS->Mix NMR 1H NMR Acquisition (D1 ≥ 5 × T1) Mix->NMR Integ Signal Integration (Analyte vs. IS) NMR->Integ Ensure Baseline Resolution Calc Absolute Purity Calculation (Mass Fraction %) Integ->Calc Proportional to Nuclei Count

Figure 2. Self-validating quantitative NMR (qNMR) workflow for absolute purity determination.

Step-by-Step Protocol
  • Standard Selection: Use a high-purity internal standard (IS) such as Maleic acid or 1,4-Dinitrobenzene. The IS peaks must not overlap with the analyte signals[7][8].

  • Sample Preparation: Using a microbalance, accurately co-weigh ~15 mg of the synthesized compound and ~10 mg of IS into a vial. Dissolve completely in 0.6 mL CDCl3[7][8].

  • Acquisition Parameters: 500 MHz spectrometer. Set the relaxation delay (D1) to ≥ 5 × T1 (typically 30-60 seconds) to ensure complete longitudinal relaxation of all nuclei before the next pulse[8].

  • Processing: Apply careful baseline correction and phase correction before integration[8].

Self-Validation Mechanism: Calculate the absolute purity twice, using two distinct analyte resonances (e.g., the 3H acetyl methyl protons and the 2H pyridine ring β-protons). If the calculated mass fractions agree within 0.5%, the measurement is internally validated, confirming the absence of hidden co-eluting impurities beneath the integrated signals.

Gas Chromatography (GC-FID/MS)

Primary Utility: Detection of volatile synthetic byproducts and residual organic solvents.

The Mechanistic Challenge: Solvents used during synthesis (e.g., THF, ethanol) often lack chromophores, making them invisible to HPLC-UV[3]. Furthermore, they may be obscured by the solvent peak in NMR.

Causality & Optimization: GC-FID provides excellent sensitivity for these volatiles. However, basic pyridines can adsorb onto active sites on the GC column walls. A medium-polarity, deactivated capillary column (e.g., 5% phenyl-methylpolysiloxane) is necessary to ensure optimal peak shape and accurate integration[3].

Step-by-Step Protocol
  • Column Selection: DB-5 or equivalent medium-polarity capillary column (30 m x 0.25 mm x 0.25 µm)[3].

  • Temperature Program: Initial oven temperature at 70°C (hold 2 min), ramp at 15°C/min to 280°C[3].

  • Injection Parameters: Inject 1 µL of sample (dissolved in dichloromethane at 1 mg/mL) with a split ratio of 50:1. Injector temperature at 250°C[3].

Self-Validation Mechanism: Inject a blank solvent (e.g., pure dichloromethane) prior to the sample run to establish a baseline. This confirms that no carryover or ghost peaks are interfering with the retention windows of known residual solvents.

Quantitative Performance Comparison
Analytical ModalityPrimary TargetPrinciple of QuantitationKey AdvantageLimitation
RP-HPLC-UV Organic impurities, related substancesUV Absorbance (Relative Area %)High resolution of structurally similar positional isomersRequires an identical reference standard for absolute purity
1H qNMR Absolute mass fraction (Purity)Nuclear Spin Resonance (Direct Molar Ratio)Direct, absolute quantitation without identical standardsLower sensitivity for trace impurities (<0.1% w/w)
GC-FID/MS Volatile impurities, residual solventsFlame Ionization / Mass SpecExcellent for volatile, non-UV active compoundsAnalyte must be thermally stable and volatile
Conclusion

For the rigorous purity analysis of synthesized 1-(2,6-Dimethylpyridin-4-yl)ethanone, no single technique is sufficient. HPLC-UV excels at separating structurally similar synthetic byproducts but falls short in absolute quantitation without a standard. qNMR fills this gap by providing a direct, highly accurate mass fraction, while GC-FID ensures the absence of volatile manufacturing solvents. By integrating these three self-validating methodologies, researchers can confidently certify the quality of their pyridine derivatives for downstream pharmaceutical or material science applications.

References
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]

Sources

Comparative Analysis of the Biological Activity of 1-(2,6-Dimethylpyridin-4-YL)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Emerging Therapeutic Candidates

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and synthetic versatility have led to its incorporation into a multitude of approved drugs.[1] Within this broad class of compounds, derivatives of 1-(2,6-dimethylpyridin-4-YL)ethanone are emerging as a promising frontier, with preclinical studies revealing significant potential in oncology and inflammatory diseases. This guide provides a comparative analysis of the biological activities of these derivatives, offering insights into their synthesis, mechanisms of action, and structure-activity relationships, supported by experimental data for researchers and drug development professionals.

The Core Scaffold: 1-(2,6-Dimethylpyridin-4-YL)ethanone

1-(2,6-Dimethylpyridin-4-YL)ethanone serves as a versatile starting material for the synthesis of a diverse range of derivatives. Its ketone functional group provides a reactive handle for the introduction of various pharmacophores through reactions such as the Claisen-Schmidt condensation to form chalcones, or condensation with amines to yield Schiff bases. These modifications allow for the fine-tuning of the molecule's physicochemical properties and biological activities.

Anticancer Activity: A Comparative Look at Pyridine-Urea and Chalcone Derivatives

Recent preclinical investigations have highlighted the potent anticancer activity of derivatives of 1-(2,6-dimethylpyridin-4-YL)ethanone. Notably, pyridine-urea derivatives have demonstrated superior efficacy against breast cancer cell lines when compared to the standard chemotherapeutic agent, Doxorubicin.[1]

Pyridine-Urea Derivatives: Potent Inhibitors of Cancer Cell Proliferation

A novel class of pyridine-urea compounds has shown exceptional inhibitory activity against the MCF-7 breast cancer cell line.[1] The anticancer efficacy of these derivatives is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability.[1]

Table 1: Comparative Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells [1]

CompoundTarget Cell LineIC50 (µM)
Pyridine-Urea 8eMCF-70.11
Pyridine-Urea 8nMCF-70.80
Doxorubicin (Standard)MCF-71.93

The significantly lower IC50 values for the pyridine-urea derivatives indicate a much higher potency in inhibiting cancer cell growth compared to the standard drug.[1]

Mechanism of Action: The anticancer activity of these pyridine derivatives is linked to their ability to inhibit key signaling pathways involved in tumor progression. One of the primary targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process by which tumors develop new blood vessels to support their growth.[1] By blocking VEGFR-2, these compounds can effectively starve tumors of essential nutrients.[1] Furthermore, some derivatives have been observed to induce cancer cell death by upregulating the p53 and JNK signaling pathways.[1]

Experimental Protocols

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcone derivatives from a ketone and an aldehyde.[2][3]

Materials:

  • 1-(2,6-Dimethylpyridin-4-YL)ethanone

  • Substituted aromatic aldehyde

  • Ethanol or Methanol

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolve equimolar amounts of 1-(2,6-Dimethylpyridin-4-YL)ethanone and the desired aromatic aldehyde in ethanol or methanol.

  • Slowly add an aqueous solution of NaOH or KOH to the mixture with constant stirring.

  • Continue stirring the reaction mixture at room temperature for the time specified in the relevant literature, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • Acidify the mixture with dilute HCl to precipitate the chalcone derivative.

  • Filter the precipitate, wash with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines the steps for evaluating the cytotoxicity of the synthesized derivatives against cancer cell lines.[1]

Materials:

  • Synthesized 1-(2,6-Dimethylpyridin-4-YL)ethanone derivatives

  • Cancer cell line (e.g., MCF-7)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: Add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Path to Discovery

Diagram 1: General Synthetic Scheme for Chalcone Derivatives

Synthesis A 1-(2,6-Dimethylpyridin-4-YL)ethanone C Chalcone Derivative A->C  Base (NaOH or KOH) Ethanol/Methanol B Aromatic Aldehyde B->C

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Diagram 2: Workflow for Anticancer Activity Screening

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plate B Prepare Serial Dilutions of Test Compounds C Treat Cells with Compounds B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 2-4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance G->H I Calculate Cell Viability & IC50 Values H->I

Caption: MTT assay workflow for cytotoxicity assessment.

Anti-inflammatory Potential: An Emerging Area of Investigation

In addition to their anticancer properties, derivatives of 1-(2,6-dimethylpyridin-4-YL)ethanone are also being explored for their anti-inflammatory effects. While specific preclinical data for derivatives of this exact scaffold is still emerging in the public domain, the broader class of pyridine and chalcone derivatives has well-documented anti-inflammatory activities.[2] The evaluation of these compounds often involves in vivo models such as the carrageenan-induced paw edema test in rats.[4] This assay induces a localized inflammation, and the efficacy of a test compound is determined by its ability to reduce the resulting swelling.

Future Directions and Conclusion

The derivatives of 1-(2,6-dimethylpyridin-4-YL)ethanone represent a promising class of compounds with significant potential for the development of new anticancer and anti-inflammatory agents. The initial preclinical data, particularly for pyridine-urea derivatives, is highly encouraging and warrants further investigation. Future research should focus on:

  • Synthesis and screening of a wider range of derivatives to establish a more comprehensive structure-activity relationship.

  • In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways involved in their biological activities.

  • In vivo efficacy and toxicity studies in relevant animal models to assess their therapeutic potential and safety profiles.

This guide provides a foundational understanding of the biological activities of 1-(2,6-dimethylpyridin-4-YL)ethanone derivatives. As research in this area continues to expand, these compounds may offer new hope for the treatment of cancer and inflammatory diseases.

References

  • Chalcone Derivatives As Potential Biological Activities. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J. Available from: [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. Available from: [Link]

  • Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity. PubMed. Available from: [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. Available from: [Link]

  • Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PMC. Available from: [Link]

  • Preclinical and clinical studies of anticancer agent‐incorporating polymer micelles. PMC. Available from: [Link]

  • African Journal of Pharmacy and Pharmacology - synthesis and biological evaluation of some new schiff bases and their cu(ii) and mg(ІІ) complexes. Academic Journals. Available from: [Link]

  • Pharmacy and Drug Development Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. Available from: [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. Available from: [Link]

  • New Analgesic and Antiinflammatory Agents 4(1H)-Pyridinone Derivatives. Request PDF. Available from: [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. Available from: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytop. Semantic Scholar. Available from: [Link]

  • Experimental Models for Analgesic, Anti-Inflammatory and Antipyretic Activities. Research Journal of Pharmacology and Pharmacodynamics. Available from: [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy. PMC. Available from: [Link]

  • Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides. PMC. Available from: [Link]

Sources

Structure-activity relationship of 1-(2,6-Dimethylpyridin-4-YL)ethanone analogs

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Guide: 1-(2,6-Dimethylpyridin-4-yl)ethanone Analogs in Lead Optimization

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter optimization campaigns that stall in the late stages due to poor pharmacokinetic (PK) profiles or unacceptable toxicity liabilities. A highly effective, field-proven strategy to rescue these pipelines is "scaffold hopping"—specifically, substituting problematic aromatic rings with the 2,6-dimethylpyridin-4-yl motif.

This guide objectively compares the performance of analogs derived from 1-(2,6-Dimethylpyridin-4-yl)ethanone (CAS 72693-15-3) [1] against standard phenyl and unsubstituted pyridine alternatives. By examining the causality behind these structural changes, we will demonstrate how this specific building block optimizes both efficacy and safety in medicinal chemistry.

Mechanistic Rationale: The "Why" Behind the Structure

When optimizing a lead compound, medicinal chemists often replace a lipophilic phenyl ring with a pyridine ring to improve aqueous solubility. However, unsubstituted pyridines introduce a new problem: the exposed basic nitrogen lone pair frequently binds to the human ether-a-go-go-related gene (hERG) potassium channel, leading to severe cardiotoxicity (QT prolongation)[2].

The 1-(2,6-Dimethylpyridin-4-yl)ethanone building block solves this paradox through two distinct mechanistic pathways:

  • pKa Modulation & Solubility: The heteroatom reduces the overall lipophilicity (clogP) of the molecule, drastically improving kinetic solubility compared to a carbocyclic phenyl ring.

  • Steric Shielding: The addition of methyl groups at the 2- and 6-positions creates a precise steric shield around the basic nitrogen. This bulk prevents the molecule from fitting into the narrow hERG binding pocket, effectively neutralizing the cardiotoxic liability while preserving the target binding affinity[2].

SAR_Logic A Phenyl Scaffold High Lipophilicity High hERG Toxicity B Pyridin-4-yl Scaffold Improved Solubility Moderate hERG Risk A->B Heteroatom Insertion (Reduces clogP) C 2,6-Dimethylpyridin-4-yl Optimal Potency Mitigated hERG Toxicity B->C 2,6-Dimethylation (Steric Shielding)

Caption: Logical progression of scaffold hopping to the 2,6-dimethylpyridin-4-yl motif.

Comparative Performance Data

To objectively evaluate the performance of the 2,6-dimethylpyridin-4-yl scaffold, we compare it against baseline alternatives across two distinct therapeutic areas: Antimycobacterial (Tuberculosis) drug discovery and Antiviral (SARS-CoV-2 PLPro) fragment-based design.

Case Study A: Antimycobacterial Scaffold Hopping (Tuberculosis)

In the optimization of MmpL3 inhibitors for Tuberculosis, replacing the central core with a 2,6-dimethylpyridin-4-yl motif resulted in a superior safety and efficacy profile[2]. The steric bulk successfully decoupled target potency from hERG liability.

R-Group ScaffoldMIC90 H37Rv (μM)Lipophilicity (clogP)hERG IC50 (μM)Kinetic Solubility (μM)
Phenyl (Baseline) 0.456.852.1 (High Risk)< 1.0
Pyridin-4-yl 0.125.206.3 (Moderate Risk)45.0
2,6-Dimethylpyridin-4-yl 0.010 5.80 > 13.0 (Safe) 152.0
Case Study B: SARS-CoV-2 PLPro Inhibition

In fragment-based drug discovery targeting the SARS-CoV-2 Papain-like protease (PLPro), the inclusion of a basic amine was crucial for cellular activity. However, standard pyridines lacked the necessary bulk to fully occupy the S3 subsite. The 2,6-dimethylpyridin-4-yl analogs provided the exact spatial geometry required, improving binding affinity by over 10-fold[3][4].

Fragment CoreIC50 (μM)Cellular ActivityBinding Affinity Fold-Change
Phenyl > 50.0InactiveBaseline
Pyridin-4-yl 4.5Moderate10x improvement
2,6-Dimethylpyridin-4-yl 0.4 High > 100x improvement

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the following protocols detail the synthesis and validation of 1-(2,6-Dimethylpyridin-4-yl)ethanone analogs. Every step is designed as a self-validating system.

Workflow S1 1-(2,6-Dimethylpyridin- 4-yl)ethanone S2 Pd-Catalyzed Cross-Coupling S1->S2 S3 In Vitro Efficacy Assays S2->S3 S4 hERG Patch-Clamp Validation S3->S4 S5 Lead Candidate Selection S4->S5

Caption: Experimental workflow from building block synthesis to ADMET validation.

Protocol A: Synthesis via Palladium-Catalyzed Cross-Coupling

Causality Note: Because the 2,6-dimethyl groups create significant steric hindrance around the reaction center, standard palladium catalysts often fail. We utilize Pd(dppf)Cl2, which possesses a large bite angle, to facilitate efficient oxidative addition and reductive elimination, preventing the reaction from stalling.

  • Preparation: In a flame-dried Schlenk flask under argon, combine 1-(2,6-Dimethylpyridin-4-yl)ethanone (1.0 eq) with the corresponding aryl-halide core (1.1 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) and Potassium Acetate (KOAc, 3.0 eq). The weak base (KOAc) is chosen to prevent the degradation of the ketone functional group.

  • Solvent System: Dissolve the mixture in a degassed solution of 1,4-Dioxane/H2O (4:1 ratio). The water is strictly required to dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor conversion via LC-MS.

  • Purification: Quench with water, extract with Ethyl Acetate (3x), dry over MgSO4, and purify via flash chromatography (Silica gel, DCM/MeOH gradient). Confirm purity (>95%) via NMR and HPLC before proceeding to biological assays[1].

Protocol B: Self-Validating hERG Liability Screening (Automated Patch-Clamp)

Causality Note: Fluorescence-based hERG assays often yield false positives due to compound autofluorescence. To definitively prove the safety of the 2,6-dimethylpyridin-4-yl scaffold, we use automated patch-clamp electrophysiology. This provides a direct, artifact-free measurement of the potassium tail current.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency to ensure optimal membrane health for seal formation.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp system (e.g., QPatch). Establish a whole-cell configuration with a seal resistance of >1 GΩ (Gigaseal) to ensure no current leakage.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward hERG tail current.

  • Compound Application: Perfuse the 2,6-dimethylpyridin-4-yl analog at ascending concentrations (0.1 μM to 30 μM).

  • Validation: Calculate the IC50 based on the fractional block of the tail current. A safe profile is strictly defined as an IC50 > 10 μM.

References

  • 1-(2,6-Dimethylpyridin-4-yl)ethanone: A Comprehensive Overview. Chem960.
  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PL Pro. American Chemical Society (ACS).
  • Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies. National Institutes of Health (NIH / PMC).
  • Discovery of Fragment-Based Inhibitors of SARS-CoV‑2 PLPro. ScienceOpen.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2,6-Dimethylpyridin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, procedural framework for the safe and compliant disposal of 1-(2,6-Dimethylpyridin-4-YL)ethanone. By integrating established protocols with the underlying chemical principles, this document aims to empower researchers to handle this compound with confidence and precision, ensuring the protection of both personnel and the environment.

Hazard Identification and Risk Assessment: The "Know Your Chemical" Principle

Before any handling or disposal procedures commence, a thorough understanding of the potential hazards associated with 1-(2,6-Dimethylpyridin-4-YL)ethanone is paramount. As a substituted pyridine derivative, it shares toxicological characteristics with this class of compounds. Pyridine and its derivatives are generally considered hazardous waste, and their disposal must be managed in accordance with state and federal regulations[1].

While a specific Safety Data Sheet (SDS) for this exact molecule was not found, the hazards can be inferred from structurally similar compounds like 2-acetylpyridine and other alkyl-pyridines. The primary hazards include:

Hazard ClassDescription & RationalePotential Consequences
Acute Toxicity (Oral) Pyridine derivatives can be toxic if swallowed[2]. Ingestion of even small quantities can lead to adverse health effects.May cause nausea, vomiting, diarrhea, and in severe cases, delirium or death[3].
Skin Irritation Direct contact can cause skin irritation[2][4]. The organic nature of the compound allows it to disrupt the lipid barrier of the skin.Redness, inflammation, and discomfort upon contact. Prolonged exposure can lead to more severe dermatitis.
Eye Irritation Causes serious eye irritation[2][4]. Vapors or direct contact can damage sensitive eye tissues.Pain, watering, redness, and potential damage to the cornea.
Respiratory Irritation Inhalation of dust or vapors may cause respiratory tract irritation[2][4].Coughing, shortness of breath, and irritation of the nasal passages and throat.
Flammability As a combustible organic compound, it can form explosive mixtures with air upon heating and has the potential to ignite[5].Poses a fire risk, especially in the presence of ignition sources.

Given these potential hazards, under no circumstances should 1-(2,6-Dimethylpyridin-4-YL)ethanone or its contaminated materials be disposed of via standard trash or poured down the drain[6][7]. Such actions can lead to environmental contamination and pose a risk to public health.

Pre-Disposal Preparations: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe chemical handling lies in a multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls: All handling and preparation for disposal of 1-(2,6-Dimethylpyridin-4-YL)ethanone must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[6][7]. This is the primary defense against the inhalation of potentially harmful vapors.

Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory for handling this compound.

  • Eye and Face Protection: Wear chemical splash goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[8].

  • Skin and Body Protection: A lab coat is essential. Wear chemical-impermeable gloves, such as nitrile or neoprene, to prevent skin contact[6]. Contaminated clothing should be removed and washed before reuse[2].

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH/MSHA-approved respirator may be necessary[9].

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of 1-(2,6-Dimethylpyridin-4-YL)ethanone waste.

Step 1: Waste Segregation and Collection

  • Principle of Segregation: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible materials can lead to dangerous chemical reactions. This compound should be kept away from strong oxidizing agents and acids[6][8].

  • Waste Collection: Collect all waste materials, including residual product, contaminated consumables (e.g., pipette tips, weighing paper), and contaminated PPE, in a designated hazardous waste container[6].

Step 2: Container Selection and Labeling

  • Container Choice: The waste container must be made of a compatible material (e.g., glass or high-density polyethylene), be in good condition with no leaks or cracks, and have a secure, sealable lid[7][10].

  • Labeling: This is a critical step for regulatory compliance and safety. The label must include:

    • The words "Hazardous Waste"[6].

    • The full chemical name: "Waste 1-(2,6-Dimethylpyridin-4-YL)ethanone"[6].

    • An indication of the hazards (e.g., "Toxic," "Irritant," "Flammable")[10].

    • The accumulation start date.

Step 3: Waste Storage

  • Location: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area[6][7].

  • Secondary Containment: The container should be placed within a secondary containment bin to catch any potential leaks.

  • Incompatible Materials: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents, as well as sources of ignition, heat, and direct sunlight[6][7].

Step 4: Arranging for Final Disposal

  • Contact EHS: Never attempt to dispose of the chemical yourself. Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service for pickup and final disposal[6][7].

  • Disposal Method: The most common and recommended method for the disposal of pyridine-based waste is incineration at high temperatures (e.g., rotary kiln or liquid injection incineration)[1]. This ensures the complete destruction of the hazardous compound.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the safe disposal of 1-(2,6-Dimethylpyridin-4-YL)ethanone.

DisposalWorkflow start Start: Waste Generation assess_hazards 1. Assess Hazards (Consult SDS/Literature for Pyridine Derivatives) start->assess_hazards don_ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe collect_waste 3. Collect Waste in Designated Container don_ppe->collect_waste label_container 4. Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) collect_waste->label_container store_waste 5. Store in a Cool, Dry, Well-Ventilated Area label_container->store_waste contact_ehs 6. Contact EHS for Pickup store_waste->contact_ehs end_disposal End: Compliant Disposal contact_ehs->end_disposal

Caption: A workflow for the safe disposal of 1-(2,6-Dimethylpyridin-4-YL)ethanone.

Spill Management Protocol

Accidents can happen, and a prepared response is essential to mitigate any potential harm.

Step 1: Immediate Response

  • Evacuate all non-essential personnel from the immediate area[6].

  • Ensure the area is well-ventilated, and if possible, increase ventilation by opening a fume hood sash.

  • Remove all sources of ignition[11][12].

Step 2: Containment and Cleanup

  • For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill[3][6][7].

  • Use non-sparking tools for the cleanup process[3][12].

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container[8][13].

Step 3: Decontamination and Disposal

  • Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Label the spill cleanup waste container as "Hazardous Waste" with the chemical name and "Spill Debris."

  • Store the container and arrange for its disposal through your EHS department.

Spill Response Workflow

This diagram outlines the procedural flow for managing a spill of 1-(2,6-Dimethylpyridin-4-YL)ethanone.

SpillResponse spill_occurs Spill Occurs evacuate 1. Evacuate Area & Alert Personnel spill_occurs->evacuate ventilate 2. Ensure Ventilation & Remove Ignition Sources evacuate->ventilate contain_spill 3. Contain Spill with Inert Absorbent ventilate->contain_spill cleanup 4. Clean Up Using Non-Sparking Tools contain_spill->cleanup collect_debris 5. Collect Debris in Labeled Waste Container cleanup->collect_debris decontaminate 6. Decontaminate Spill Area collect_debris->decontaminate contact_ehs 7. Contact EHS for Disposal decontaminate->contact_ehs end_spill End: Spill Managed contact_ehs->end_spill

Caption: A procedural flow for managing a chemical spill.

By adhering to these detailed procedures, researchers can ensure the safe handling and environmentally responsible disposal of 1-(2,6-Dimethylpyridin-4-YL)ethanone, thereby upholding the highest standards of laboratory safety and regulatory compliance. Always consult your institution's specific protocols and your local EHS department, as regulations can vary[6].

References

  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. (n.d.). Benchchem.
  • Production, Import, Use, and Disposal of Pyridine. (n.d.). ATSDR.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Safety Data Sheet for 2,6-Dimethyl-4-pyrone. (2025, December 18). Fisher Scientific.
  • Pyridine 1 degree Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.
  • Pyridine, alkyl derivs. SDS. (n.d.). ECHEMI.
  • Safety Data Sheet for 2-Acetyl-6-methylpyridine. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet for 2-BROMO-1-(3-FLUORO-PYRIDIN-2-YL)-ETHANONE. (2024, December 19). CymitQuimica.
  • Safety Data Sheet. (2020, July 21).
  • Safety Data Sheet for 4-Acetyl-2-methylpyridine. (2025, September 22). Sigma-Aldrich.
  • Essential Guide to the Safe Disposal of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone. (n.d.). Benchchem.
  • 1-(2-Methylpyridin-4-yl)ethanone. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet for 2,6-Dimethylpyridin-4-amine. (n.d.). Fisher Scientific.
  • Material Safety Data Sheet for 1,3-Dimethyl-3,4,5,6-Tetrahydro-2(1H)-Pyrimidinone. (2005, October 3). Cole-Parmer.
  • Safety Data Sheet for 2-Methyl-4-heptanone. (2016, September 21). Santa Cruz Biotechnology, Inc.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). EPA.
  • Waste Disposal Manual. (n.d.). University of Louisville, Department of Environmental Health and Safety (DEHS).
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • Procedure for disposing of hazardous waste. (n.d.). MIT.
  • Safety Data Sheet for 2-Acetylpyridine. (2025, December 22). Fisher Scientific.
  • 40 CFR Part 59 -- National Volatile Organic Compound Emission Standards for Consumer and Commercial Products. (n.d.). eCFR.
  • Safety Data Sheet for Ethanone, 1-(2,4-dimethylphenyl)-. (2025, December 22). Fisher Scientific.
  • Safety Data Sheet for 2-Acetylpyridine. (n.d.). AK Scientific, Inc.

Sources

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